Product packaging for Cyclohexanesulfonyl chloride(Cat. No.:CAS No. 4837-38-1)

Cyclohexanesulfonyl chloride

Cat. No.: B1346359
CAS No.: 4837-38-1
M. Wt: 182.67 g/mol
InChI Key: MJWVCJUSRGLHFO-UHFFFAOYSA-N
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Description

Cyclohexanesulfonyl chloride is a useful research compound. Its molecular formula is C6H11ClO2S and its molecular weight is 182.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41208. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClO2S B1346359 Cyclohexanesulfonyl chloride CAS No. 4837-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWVCJUSRGLHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285257
Record name Cyclohexanesulfonyl chloride
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Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-38-1
Record name Cyclohexanesulfonyl chloride
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Record name Cyclohexanesulfonyl chloride
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Record name CYCLOHEXANESULFONYL CHLORIDE
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Foundational & Exploratory

A Technical Guide to the Physical Properties of Cyclohexanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical and chemical properties of Cyclohexanesulfonyl chloride (CAS No: 4837-38-1), a versatile reagent in organic synthesis. The information is compiled from verified sources to ensure accuracy for research and development applications.

Chemical Identity and Core Properties

This compound, also known as cyclohexylsulfonyl chloride, is an organosulfur compound widely used as a sulfonylating agent in the synthesis of sulfonamides and other derivatives crucial for pharmaceutical and agrochemical development.[1][2] Its reactivity is primarily dictated by the sulfonyl chloride functional group attached to a cyclohexane ring.[1]

The fundamental physical constants for this compound are summarized in the table below for quick reference.

PropertyValueConditionsSource(s)
Molecular Formula C₆H₁₁ClO₂S-[1][2][3][4][5]
Molecular Weight 182.67 g/mol -[2][3][4][5][6]
CAS Number 4837-38-1-[1][2][3][4][5]
Density 1.259 g/mLat 25 °C[3][5][7]
Refractive Index (n_D) 1.499at 20 °C[3][5][7]
Flash Point > 110 °C (> 230 °F)Closed Cup[3][5][7]
  • Appearance : The compound is typically a colorless to pale yellow, clear liquid.[1][2]

  • Odor : It possesses a pungent odor.[1]

  • Solubility : this compound is soluble in common organic solvents such as dichloromethane and ether.[1] It is not soluble in water and is expected to react with water, a characteristic reactivity for sulfonyl chlorides.[1]

Handling, Stability, and Storage

Proper handling and storage are critical due to the compound's reactive and corrosive nature.

  • Hazard Classification : It is classified as a corrosive substance that causes severe skin burns and eye damage (Skin Corrosion 1B).[3][5][6][8]

  • Storage : For stability, it is recommended to store the compound in a refrigerated environment between 2-8°C.[2][3][5]

The logical workflow for handling this chemical, based on its properties, is outlined in the diagram below.

G start Receive Cyclohexanesulfonyl Chloride check Verify Integrity of Container Seal start->check store Store at 2-8°C in a Dry, Ventilated Area check->store Seal OK ppe Wear Appropriate PPE: Gloves, Goggles, Face Shield check->ppe Seal Broken/ Suspect Leak prep Prepare for Reaction (Under Inert Atmosphere) store->prep prep->ppe dispense Dispense Reagent in Fume Hood ppe->dispense reaction Use in Anhydrous Solvent System dispense->reaction quench Quench Reaction & Waste Carefully (Avoid Water) reaction->quench end Procedure Complete quench->end

Caption: Logical workflow for handling this compound.

Standard Experimental Protocols for Property Determination

While specific experimental reports for the initial determination of this compound's properties are not detailed in common literature, the values presented are established using standard, universally accepted laboratory protocols.

The density of a liquid like this compound is typically determined using a pycnometer or a digital density meter.

  • Calibration : The volume of the pycnometer is precisely calibrated using deionized water at a known temperature (e.g., 25 °C). The pycnometer is weighed empty, then filled with water and weighed again to determine the mass of the water. The known density of water at that temperature allows for the calculation of the exact volume.

  • Measurement : The calibrated pycnometer is cleaned, dried, and filled with this compound.

  • Calculation : The pycnometer containing the sample is weighed. The mass of the sample is found by subtracting the empty weight. Density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

The refractive index is measured using a refractometer, typically an Abbé refractometer.

  • Calibration : The instrument is calibrated using a standard with a known refractive index, such as distilled water or a certified calibration standard.

  • Sample Application : A few drops of this compound are placed on the clean, dry prism surface of the refractometer.

  • Reading : The prism is closed, and the temperature is allowed to equilibrate to the standard measurement temperature (20 °C). The user adjusts the instrument until the dividing line (shadowline) is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read directly from the instrument's scale.

The flash point is determined using a closed-cup tester (e.g., Pensky-Martens or Tag Closed Tester) to measure the lowest temperature at which vapors of the material will ignite with the application of an ignition source.

  • Sample Preparation : A specified volume of the liquid is placed in the test cup.

  • Heating : The cup is sealed and the sample is heated at a slow, constant rate.

  • Ignition Test : At regular temperature intervals, an ignition source (flame or spark) is introduced into the vapor space above the liquid.

  • Determination : The flash point is the lowest temperature at which the introduction of the ignition source causes the vapors to flash or ignite. The value "> 110 °C" indicates that under standard testing conditions, no flash was observed up to this temperature.[5]

References

Cyclohexanesulfonyl Chloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Cyclohexanesulfonyl Chloride (CAS Number: 4837-38-1), a key reagent in synthetic organic chemistry and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details the compound's chemical properties, synthesis, and significant applications, with a focus on its role in the formation of sulfonamides.

Core Compound Identification

This compound is a reactive organosulfur compound notable for its sulfonyl chloride functional group attached to a cyclohexane ring. This structure makes it an effective sulfonylating agent.

Molecular Formula: C₆H₁₁ClO₂S

CAS Number: 4837-38-1[1]

Physicochemical and Safety Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 182.67 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Density 1.259 g/mL at 25 °C[2]
Refractive Index n20/D 1.499[2]
Flash Point > 110 °C (> 230 °F) - closed cup[2]
Storage Temperature 2-8°C[2]
GHS Pictogram GHS05 (Corrosion)[2]
GHS Signal Word Danger[2]
Hazard Statement H314: Causes severe skin burns and eye damage[2]
Storage Class 8A - Combustible corrosive hazardous materials[2]

Synthesis and Reactions

This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of the cyclohexanesulfonyl moiety into other molecules.

General Synthesis via Oxidative Chlorination

Experimental Protocol: Synthesis of a Sulfonyl Chloride from a Thiol

  • Reagents and Equipment:

    • Thiol (e.g., Cyclohexanethiol)

    • Trichloroisocyanuric acid (TCCA)

    • Acetonitrile

    • Water

    • Ethyl acetate

    • Petroleum ether

    • 1% HCl (aqueous)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Stirring apparatus

    • Ice bath

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • A solution of the corresponding thiol (1.0 equivalent) is prepared in a mixture of acetonitrile and water (e.g., a 4:1 volume ratio) in a round-bottom flask equipped with a stirrer.

    • The flask is cooled in an ice bath to maintain a temperature at or below 5 °C.

    • Trichloroisocyanuric acid (approximately 1.5 equivalents) is added portion-wise to the stirring solution, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes in the ice bath.

    • The precipitated cyanuric acid byproduct is removed by filtration and washed with ethyl acetate.

    • The combined filtrate is concentrated under reduced pressure using a rotary evaporator, with the bath temperature kept below 30 °C to minimize hydrolysis of the product.

    • The crude product is dissolved in petroleum ether and washed with cold 1% aqueous HCl.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the sulfonyl chloride.[3]

  • Logical Workflow for Synthesis:

G Thiol Cyclohexanethiol Reaction Oxidative Chlorination (≤ 5 °C) Thiol->Reaction Solvent Acetonitrile/Water Solvent->Reaction TCCA Trichloroisocyanuric Acid TCCA->Reaction Filtration Filtration Reaction->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Extraction Workup (Petroleum Ether/HCl wash) Evaporation1->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation2 Final Evaporation Drying->Evaporation2 Product This compound Evaporation2->Product

Caption: General workflow for the synthesis of this compound.

Key Reaction: Sulfonamide Formation

The primary application of this compound is in the synthesis of N-substituted cyclohexanesulfonamides. This reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a sulfonamide bond. This reaction is fundamental in the creation of a wide array of biologically active molecules.[4]

Experimental Protocol: General Synthesis of a Sulfonamide

  • Reagents and Equipment:

    • This compound

    • Primary or secondary amine

    • Aprotic solvent (e.g., acetonitrile, dichloromethane)

    • Base (e.g., pyridine, triethylamine)

    • Round-bottom flask

    • Stirring apparatus

    • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

  • Procedure:

    • The desired amine (1.0 equivalent) is dissolved in an appropriate aprotic solvent in a round-bottom flask.

    • A base (typically 1.0 to 1.2 equivalents) is added to the solution to act as an acid scavenger for the HCl generated during the reaction.

    • The solution is stirred, often at a reduced temperature (e.g., 0 °C), while this compound (1.0 equivalent) is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched (e.g., with water or a dilute acid solution) and the product is extracted into an organic solvent.

    • The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure sulfonamide.

Applications in Drug Development and Biological Systems

The sulfonamide functional group is a crucial pharmacophore found in a wide range of therapeutic agents.[5] Sulfonamides derived from this compound are of significant interest in medicinal chemistry.

Mechanism of Action of Sulfonamide Antibacterials

Many sulfonamide-based drugs function as antibacterial agents by acting as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS).[6][7] This enzyme is critical in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs block the production of dihydrofolic acid, a precursor to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, and its depletion ultimately halts bacterial growth and replication.[7]

  • Folic Acid Synthesis Pathway Inhibition:

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroic Acid DHPS->DHF biosynthesis Sulfonamide Sulfonamide Drug (e.g., from this compound) Sulfonamide->Inhibition THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Inhibition->DHPS

References

Spectroscopic Characterization of Cyclohexanesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the spectroscopic data for cyclohexanesulfonyl chloride (C₆H₁₁ClO₂S), a key reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the predicted spectroscopic characteristics and general experimental methodologies for its analysis.

This compound is a colorless to pale yellow liquid known for its reactivity as a sulfonylating agent.[1] Accurate characterization of this compound is crucial for its effective use in synthesis. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of its chemical structure and comparison with similar sulfonyl chloride compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the different protons on the cyclohexane ring. The proton attached to the carbon bearing the sulfonyl chloride group (C1) will be the most deshielded due to the electron-withdrawing nature of the -SO₂Cl group.

Predicted ¹H NMR Data for this compound
Chemical Shift (δ) (ppm) Proton Assignment
3.5 - 3.8H-1 (methine proton)
1.2 - 2.2H-2, H-3, H-4, H-5, H-6 (methylene protons)

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the different carbon environments in the molecule. The carbon atom directly attached to the sulfonyl chloride group (C1) is expected to be significantly downfield.

Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) (ppm) Carbon Assignment
65 - 75C-1
20 - 35C-2, C-3, C-4, C-5, C-6
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic vibrational bands for this compound are expected to be from the sulfonyl chloride group.

Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹) Vibrational Mode
1370 - 1350Asymmetric SO₂ stretch
1180 - 1160Symmetric SO₂ stretch
2940 - 2860C-H (alkane) stretch
1450C-H (alkane) bend
600 - 500S-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The exact mass of this compound is 182.0168 g/mol .[2]

Predicted Mass Spectrometry Data for this compound
m/z (Mass-to-Charge Ratio) Fragment Ion
182/184[M]⁺ (Molecular ion peak, showing isotopic pattern for Cl)
83[C₆H₁₁]⁺ (Cyclohexyl cation)
99/101[SO₂Cl]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and laboratory safety procedures.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

  • Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Background Correction: Record a background spectrum of the clean, empty salt plates and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualizing Spectroscopic Characterization

The following diagrams illustrate the logical relationship between the spectroscopic techniques and a general workflow for the characterization of this compound.

Spectroscopic_Characterization Figure 1: Spectroscopic Analysis of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained NMR NMR Spectroscopy Structure Molecular Structure (Carbon-Hydrogen Framework) NMR->Structure IR IR Spectroscopy Functional_Groups Functional Groups (-SO2Cl, Cyclohexane) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Molecule Cyclohexanesulfonyl Chloride Molecule->NMR Molecule->IR Molecule->MS

Caption: Figure 1: Spectroscopic Analysis of this compound

Experimental_Workflow Figure 2: General Experimental Workflow for Spectroscopic Analysis Start Start Sample_Prep Sample Preparation (Dissolve/Prepare Film) Start->Sample_Prep Data_Acquisition Data Acquisition (NMR / IR / MS) Sample_Prep->Data_Acquisition Data_Processing Data Processing (FT, Baseline Correction, etc.) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Assignment, Interpretation) Data_Processing->Spectral_Analysis End End Spectral_Analysis->End

Caption: Figure 2: General Experimental Workflow for Spectroscopic Analysis

References

An In-depth Technical Guide to the Solubility and Stability of Cyclohexanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of cyclohexanesulfonyl chloride, with a specific focus on its solubility in various organic solvents and its stability under different environmental conditions. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering critical data and detailed experimental protocols to ensure the effective and safe handling of this important chemical intermediate. While quantitative data for this compound is not extensively available in public literature, this guide compiles existing information and provides methodologies for its determination.

Introduction

This compound (CAS No: 4837-38-1), also known as cyclohexylsulfonyl chloride, is a key reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters, which are prevalent motifs in many pharmaceutical and agrochemical compounds.[1] Its utility is intrinsically linked to its solubility and stability, which govern reaction kinetics, purification strategies, and storage conditions. Understanding these parameters is crucial for optimizing synthetic routes and ensuring the integrity of the final products.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₁ClO₂S[1][3]
Molecular Weight 182.67 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1][2]
Density 1.259 g/mL at 25 °C[3]
Refractive Index n20/D 1.499[3]
Storage Temperature 2-8°C[1][3]

Solubility Profile

The solubility of this compound is a critical factor in its application in organic synthesis, influencing reaction rates and the choice of reaction medium.

Qualitative Solubility

This compound is generally soluble in aprotic organic solvents. Published data indicates its solubility in dichloromethane and ether.[2] Conversely, it is insoluble in water, with which it undergoes a chemical reaction (hydrolysis).[2]

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various organic solvents is not widely available in peer-reviewed literature. The following table provides a general overview based on the expected behavior of sulfonyl chlorides. For precise applications, experimental determination of solubility is highly recommended.

SolventSolvent TypeExpected Solubility
Dichloromethane (CH₂Cl₂)Polar AproticSoluble[2]
Diethyl Ether (C₄H₁₀O)Polar AproticSoluble[2]
Acetonitrile (CH₃CN)Polar AproticLikely Soluble
Ethyl Acetate (C₄H₈O₂)Polar AproticLikely Soluble
Toluene (C₇H₈)NonpolarLikely Soluble
Hexane (C₆H₁₄)NonpolarLikely Sparingly Soluble
Water (H₂O)Polar ProticInsoluble (Reacts)[2]
Methanol (CH₃OH)Polar ProticReacts
Ethanol (C₂H₅OH)Polar ProticReacts
Experimental Protocol for Determining Quantitative Solubility

The following protocol outlines a standard gravimetric method for determining the solubility of this compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Anhydrous solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps

  • Syringe with a compatible filter (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dish

  • Vacuum oven or nitrogen stream apparatus

Procedure:

  • Add an excess of this compound to a vial containing a known volume of the anhydrous solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, cease agitation and allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any suspended microparticles.

  • Dispense the filtered saturated solution into a pre-weighed evaporation dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

  • Once the solvent is completely removed, weigh the evaporation dish containing the solid residue.

  • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

Logical Workflow for Solubility Determination:

G Workflow for Solubility Determination start Start prepare_sample Prepare supersaturated solution (excess solute in solvent) start->prepare_sample equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) prepare_sample->equilibrate separate Separate solid and liquid phases (centrifugation/settling) equilibrate->separate withdraw_aliquot Withdraw a known volume of the clear supernatant with a filtered syringe separate->withdraw_aliquot evaporate Evaporate the solvent from the aliquot withdraw_aliquot->evaporate weigh_dish Weigh a pre-dried evaporation dish weigh_dish->evaporate weigh_residue Weigh the dish with the solid residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end_process End calculate->end_process

Caption: A logical workflow for the gravimetric determination of solubility.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. Its primary route of degradation is hydrolysis, although thermal and photolytic decomposition may also occur under specific conditions.

Hydrolytic Stability

This compound is susceptible to hydrolysis, reacting with water to form cyclohexanesulfonic acid and hydrochloric acid. This reaction is generally slow in neutral water but is accelerated by the presence of bases.

Decomposition Pathway: Hydrolysis

G Hydrolysis of this compound reactant This compound (C₆H₁₁SO₂Cl) product1 Cyclohexanesulfonic Acid (C₆H₁₁SO₃H) reactant->product1 Nucleophilic attack by H₂O product2 Hydrochloric Acid (HCl) reactant->product2 water Water (H₂O)

Caption: The hydrolysis pathway of this compound.

Thermal Stability

Information regarding the thermal decomposition of this compound is limited. To assess its thermal stability, thermogravimetric analysis (TGA) can be employed. This technique measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition.

Photolytic Stability

The photolytic stability of this compound has not been extensively studied. To evaluate its sensitivity to light, a photodegradation study can be conducted by exposing a solution of the compound to a controlled light source and monitoring its concentration over time using a stability-indicating analytical method such as HPLC.

Experimental Protocols for Stability Assessment

4.4.1. Protocol for Determining Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions of various pH values (e.g., pH 4, 7, and 9)

  • Acetonitrile (or another suitable water-miscible organic solvent)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Thermostatically controlled water bath or incubator

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • In separate temperature-controlled reaction vessels, add a known volume of each buffer solution.

  • Initiate the reaction by adding a small, known volume of the this compound stock solution to each buffer, ensuring the initial concentration is within the linear range of the HPLC method.

  • At predetermined time intervals, withdraw an aliquot from each reaction vessel and immediately quench the reaction by diluting it with the HPLC mobile phase to a concentration suitable for analysis.

  • Analyze the samples by HPLC to determine the concentration of the remaining this compound.

  • Plot the natural logarithm of the concentration of this compound versus time for each pH.

  • The pseudo-first-order rate constant (k) for hydrolysis at each pH is the negative of the slope of the resulting line.

4.4.2. Protocol for Stability-Indicating HPLC Method Development

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Method Development Parameters:

  • Column: A reversed-phase column, such as a C18 or C8, is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all components.

  • Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance.

  • Forced Degradation: To ensure the method is stability-indicating, the drug substance is subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The analytical method must be able to separate the intact compound from all generated degradation products.

Workflow for Stability-Indicating HPLC Method Development:

G Workflow for Stability-Indicating HPLC Method Development start Start method_dev Initial HPLC Method Development (Column, Mobile Phase, Detector Selection) start->method_dev forced_deg Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) method_dev->forced_deg specificity Assess Specificity: Separate parent from degradants? forced_deg->specificity optimization Optimize Method (Gradient, pH, Temperature) specificity->optimization No validation Method Validation (Linearity, Accuracy, Precision, etc.) specificity->validation Yes optimization->forced_deg end_process End validation->end_process

Caption: A workflow for developing a stability-indicating HPLC method.

Conclusion

This compound is a valuable reagent in organic synthesis, and a thorough understanding of its solubility and stability is paramount for its effective and safe utilization. This guide has summarized the available information and provided detailed experimental protocols for the determination of these critical parameters. While quantitative data remains sparse in the public domain, the methodologies outlined herein provide a robust framework for researchers to generate the necessary data for their specific applications, thereby facilitating the development of efficient and scalable synthetic processes.

References

An In-depth Technical Guide to Cyclohexanesulfonyl Chloride for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclohexanesulfonyl chloride, a key reagent in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document details its chemical identity, physical and chemical properties, reactivity, and applications, with a focus on its role in the synthesis of sulfonamides.

Chemical Identity: Synonyms and Alternative Names

This compound is known by several names in the chemical literature and commercial catalogs. Accurate identification is crucial for sourcing and for literature searches.

  • Systematic IUPAC Name: this compound[1]

  • Common Synonyms:

    • Cyclohexylsulfonyl chloride[1][2][3]

    • Cyclohexanesulphonyl chloride[2][4]

    • (Chlorosulfonyl)cyclohexane[2][5]

    • Cyclohexylsulfonyl dichloride[4]

    • chlorocyclohexylsulfone[1][4]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its proper handling, storage, and characterization. The following tables summarize key quantitative data.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 4837-38-1[1][6][7]
Molecular Formula C₆H₁₁ClO₂S[1][3][5][7]
Molecular Weight 182.67 g/mol [1][3][6][7]
Appearance Colorless to faint orange/yellow liquid[2][3][8]
Density 1.259 g/mL at 25 °C
Boiling Point 125 °C at 13 Torr[9]
Refractive Index (n²⁰/D) 1.499
Flash Point >110 °C (>230 °F) - closed cup
Storage Temperature 2-8°C
Spectroscopic Data

Spectroscopic data is vital for confirming the identity and purity of this compound.

Spectrum TypeKey Features
¹H NMR δ = 3.56-3.46 (m, 1H), 2.42-2.37 (m, 2H), 2.01-1.95 (m, 2H), 1.75-1.62 (m, 3H), 1.48-1.18 (m, 3H)
¹³C NMR δ = 74.7, 27.0, 24.8, 24.7
Infrared (IR) Expected characteristic peaks: S=O stretch (~1370 and ~1170 cm⁻¹), C-H stretch (~2850-2950 cm⁻¹), S-Cl stretch (~550-650 cm⁻¹).
Mass Spectrometry (MS) Expected molecular ion peaks (M⁺) at m/z 182 and 184 corresponding to ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns would involve the loss of Cl, SO₂, and fragments of the cyclohexane ring.

Reactivity and Applications in Drug Development

This compound is a highly reactive compound, primarily utilized as a sulfonylating agent.[2][3][8] Its sulfonyl chloride functional group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles.[2] This reactivity is harnessed in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, making them crucial in drug discovery and development.[3][10]

The general reaction involves the nucleophilic attack of a primary or secondary amine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.[11]

This versatile reactivity allows for the incorporation of the cyclohexylsulfonyl moiety into diverse molecular scaffolds, which can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as solubility, metabolic stability, and target binding affinity.[3]

Experimental Protocols

General Protocol for the Synthesis of N-Aryl/Alkyl Cyclohexanesulfonamide

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the chosen anhydrous aprotic solvent.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.05 equivalents) in the same solvent dropwise over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure sulfonamide.

Safety Note: This reaction should be performed in a well-ventilated fume hood. This compound is corrosive and causes severe skin burns and eye damage.[1][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a sulfonamide using this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Sulfonylation Reaction cluster_workup Aqueous Work-up cluster_purification Purification setup_amine Dissolve Amine and Base in Anhydrous Solvent cool Cool to 0 °C setup_amine->cool add_sulfonyl Add Cyclohexanesulfonyl Chloride Solution Dropwise cool->add_sulfonyl react Stir at Room Temperature (Monitor by TLC) add_sulfonyl->react quench Quench with Water react->quench extract Separate Organic Layer quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄/MgSO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Recrystallization or Column Chromatography filter_concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

General workflow for sulfonamide synthesis.

Safety and Handling

This compound is a corrosive and hazardous chemical that must be handled with care.

  • Hazard Codes: C (Corrosive)[9]

  • GHS Pictograms: GHS05 (Corrosion)

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[1][5]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower).

  • Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from sources of ignition. Store in a cool, dry place in a tightly sealed container.[13]

  • In case of contact: Immediately flush skin or eyes with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

References

An In-depth Technical Guide to the Core Chemical Reactions of Cyclohexanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal chemical reactions involving cyclohexanesulfonyl chloride. It is designed to be a core resource, offering detailed methodologies, quantitative data, and visualizations of relevant biological pathways and experimental workflows to support research and development in chemistry and drug discovery.

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the cyclohexylsulfonyl moiety.[1] This functional group is of significant interest in medicinal chemistry due to its potential to modulate the physicochemical and pharmacological properties of drug candidates.[1] The reactivity of this compound is characteristic of sulfonyl chlorides, which are highly reactive electrophiles susceptible to nucleophilic attack.[2][3] This reactivity allows for the synthesis of a wide range of derivatives, most notably sulfonamides and sulfonate esters.[1][2]

Core Reactions and Mechanisms

The primary reactions of this compound involve nucleophilic substitution at the sulfonyl sulfur atom. The electron-withdrawing nature of the two oxygen atoms makes the sulfur atom highly electrophilic, and the chloride ion is an excellent leaving group.[2]

Sulfonamide Formation (Sulfonylation of Amines)

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted cyclohexanesulfonamides.[4] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a multitude of therapeutic agents, including antibacterial drugs ("sulfa drugs").[5][6] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[5]

General Reaction:

C₆H₁₁SO₂Cl + R¹R²NH → C₆H₁₁SO₂NR¹R² + HCl

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of the chloride ion.[7]

Sulfonate Ester Formation (Sulfonylation of Alcohols)

Alcohols and phenols react with this compound to yield cyclohexanesulfonate esters.[8] This reaction is crucial for converting a poor leaving group (hydroxyl) into a good leaving group (cyclohexanesulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.[9] Pyridine is often used as a solvent and a base in this transformation.[8]

General Reaction:

C₆H₁₁SO₂Cl + R-OH → C₆H₁₁SO₂OR + HCl

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride.[9][10]

Quantitative Data Summary

The following tables summarize typical quantitative data for the key reactions of this compound. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Synthesis of Cyclohexanesulfonamides

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePyridineDichloromethane0 to RT4~90
BenzylamineTriethylamineDichloromethane0 to RT3~95
DiethylamineTriethylamineTetrahydrofuranRT5~85
MorpholinePyridineDichloromethaneRT6~92

Table 2: Synthesis of Cyclohexanesulfonate Esters

Alcohol/Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
EthanolPyridinePyridine0 to RT12~80
PhenolPyridinePyridineRT24~75
Benzyl AlcoholPyridineDichloromethane0 to RT8~85
CyclohexanolPyridinePyridineRT18~80

Experimental Protocols

Protocol 1: Synthesis of N-Phenylcyclohexanesulfonamide

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve aniline (1.0 eq) and pyridine (2.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-phenylcyclohexanesulfonamide.

Protocol 2: Synthesis of Ethyl Cyclohexanesulfonate

Materials:

  • This compound (1.0 eq)

  • Anhydrous ethanol (1.2 eq)

  • Anhydrous pyridine

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Slowly add anhydrous ethanol (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-cold 1 M HCl and extract with diethyl ether.

  • Wash the combined organic extracts sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl cyclohexanesulfonate.

Visualizations

Kinase Signaling Pathway Inhibition

This compound is a valuable building block in the synthesis of kinase inhibitors.[11][12] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[13] Sulfonamides derived from this compound can be designed to target the ATP-binding site of specific kinases, thereby inhibiting their activity and blocking downstream signaling.[11][14]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., p38 MAPK) Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Inhibitor Inhibitor (derived from Cyclohexanesulfonyl chloride) Inhibitor->Kinase3 GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse CellularResponse GeneExpression->CellularResponse Cellular Response (e.g., Inflammation, Proliferation) ExtracellularSignal Extracellular Signal ExtracellularSignal->Receptor

Caption: Inhibition of a generic kinase signaling cascade by a this compound-derived inhibitor.

Experimental Workflow for Sulfonamide Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a cyclohexanesulfonamide.

Caption: A typical workflow for the synthesis and purification of cyclohexanesulfonamides.

References

Cyclohexanesulfonyl chloride safety, handling, and storage precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling, and Storage of Cyclohexanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for this compound (CAS No: 4837-38-1). The following sections detail the material's properties, hazards, and the necessary precautions for its use in a laboratory and drug development setting. Adherence to these guidelines is critical to ensure the safety of personnel and the integrity of research.

Chemical Identification and Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is primarily used as a reagent and intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives for pharmaceutical and agrochemical development.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 4837-38-1[3]
Molecular Formula C₆H₁₁ClO₂S[3][4]
Molecular Weight 182.67 g/mol [4]
Density 1.259 g/mL at 25 °C
Refractive Index n20/D 1.499
Flash Point >110 °C (>230 °F) - closed cup
Solubility Soluble in organic solvents (e.g., dichloromethane, ether). Insoluble and reacts with water.[1][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance that poses significant risks upon exposure. It is crucial to understand these hazards before handling the material.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion / Irritation1BH314: Causes severe skin burns and eye damageGHS05 (Corrosion)Danger
Serious Eye Damage / Eye Irritation1H318: Causes serious eye damageGHS05 (Corrosion)Danger
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationGHS07 (Exclamation Mark)Danger

Sources:[3][4]

The material is destructive to the tissues of the mucous membranes and the upper respiratory tract.[3] Inhalation may lead to symptoms such as coughing, shortness of breath, headache, and nausea.[3]

Safe Handling Procedures

Due to its corrosive and reactive nature, strict handling protocols must be followed.

General Handling
  • Ventilation: Always handle this compound in a well-ventilated area.[3] Use only outdoors or in a chemical fume hood.[3][5]

  • Avoid Inhalation: Do not breathe fumes, mist, spray, or vapors.[3][5]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][6]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][6] Do not eat, drink, or smoke in areas where the chemical is used.[3] Contaminated work clothing should not be allowed out of the workplace.[7]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6] Use only non-sparking tools and explosion-proof equipment.[6] Ground and bond containers and receiving equipment to prevent static discharge.[6]

Methodologies for Laboratory Use

While specific experimental protocols are proprietary to individual institutions, the following general methodologies outline best practices for handling this compound in a research setting.

Protocol 1: Weighing and Dispensing

  • Preparation: Ensure a chemical fume hood is certified and functioning correctly. Place an absorbent, chemical-resistant liner on the work surface.

  • PPE: Don all required personal protective equipment as outlined in Section 5.

  • Inert Atmosphere: As the compound is moisture-sensitive, operations may require the use of a dry, inert atmosphere (e.g., nitrogen or argon).[5][8]

  • Dispensing: Work within the fume hood. Open the main container and, using a clean, dry syringe or pipette, transfer the required amount to a tared, sealed secondary container suitable for the reaction.

  • Sealing: Immediately and tightly seal both the main and secondary containers.

  • Cleanup: Clean any minor drips within the fume hood using a dry, inert absorbent material. Dispose of contaminated materials as hazardous waste.

  • Post-Handling: Wipe down the exterior of the secondary container before removing it from the fume hood. Wash gloves and remove PPE as per institutional guidelines.

Protocol 2: Addition to a Reaction Mixture

  • Setup: Assemble the reaction apparatus within a chemical fume hood. If the reaction is sensitive to moisture or air, ensure the system is under an inert atmosphere.

  • Cooling: If the reaction is exothermic, have an ice bath or other cooling system ready before adding the reagent.

  • Addition: Add the this compound to the reaction vessel slowly and dropwise via a syringe or an addition funnel to control the reaction rate and temperature.

  • Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event.

  • Quenching: Be prepared to quench the reaction with an appropriate non-aqueous reagent if necessary. Have a suitable quenching agent readily available.

Storage Requirements

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

  • Conditions: Store in a dry, cool, and well-ventilated place.[5][6][8] The recommended storage temperature is between 2-8°C.[8] An explosion-proof refrigerator is recommended.[8]

  • Container: Keep the container tightly closed when not in use.[3][6] Store under an inert gas atmosphere to protect from moisture.[5][8]

  • Security: Store in a locked-up area to restrict access.[3][5][6]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong bases, water, alcohols, and amines.[5][6][8] The material should be stored in a corrosives area.[5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.[3][9]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[10] Eyewash stations and safety showers must be in close proximity to the workstation.[6]

  • Skin Protection: Wear impervious protective gloves (confirm suitability with the glove manufacturer) and chemical-resistant clothing, such as a lab coat or apron, to prevent skin contact.[3][10][11]

  • Respiratory Protection: If working outside of a fume hood, or if ventilation is inadequate and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapors (e.g., Type ABEK).[6]

PPE_Selection_Logic start Task Involving This compound task_type Is the task performed in a certified chemical fume hood? start->task_type ppe_full Required PPE: - Chemical Safety Goggles - Face Shield - Impervious Gloves - Chemical-Resistant Lab Coat - Full-Face Respirator with  appropriate cartridge task_type->ppe_full No spill_risk Is there a significant splash or aerosol risk? task_type->spill_risk Yes ppe_standard Standard PPE: - Chemical Safety Goggles - Face Shield - Impervious Gloves - Chemical-Resistant Lab Coat spill_risk->ppe_standard No ppe_enhanced Enhanced PPE: - Add Chemical-Resistant Apron - Consider double-gloving spill_risk->ppe_enhanced Yes ppe_enhanced->ppe_standard

Caption: PPE selection logic based on handling conditions.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures
  • General Advice: In case of an accident or if you feel unwell, seek immediate medical advice and show the safety data sheet to the doctor.[3]

  • Inhalation: Remove the victim to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or has stopped, provide artificial respiration.[3][6] Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with plenty of water/shower for at least 15 minutes.[3][6] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][6] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide (CO₂), or water spray.[3][6] Water mist can be used to cool closed containers.[6]

  • Unsuitable Media: Do not use a heavy stream of water as the material reacts with water.[3]

  • Specific Hazards: The substance is combustible.[12] Thermal decomposition can release hazardous gases, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[3][5][6] Containers may explode if heated, and vapors can form explosive mixtures with air.[3][6] The material reacts with water, which can generate heat and flammable gases.[3]

  • Protective Equipment: Firefighters must wear gas-tight, chemically protective clothing and self-contained breathing apparatus (SCBA).[3][6]

Accidental Release Measures
  • Personal Precautions: Evacuate all non-essential personnel from the area.[3] Ensure adequate ventilation.[3] Do not breathe vapors.[3] Avoid contact with the spilled material.[3] Remove all sources of ignition.[6]

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or public waters.[3][6]

  • Containment and Cleanup: Stop the leak if it is safe to do so.[3] For small spills, absorb with a dry, inert chemical absorbent (e.g., sand, vermiculite).[3] For large spills, dike the area for later recovery.[3] Use explosion-proof equipment for cleanup.[3][6] Collect the absorbed material and spill residue into a suitable, labeled container for disposal.[3][5][6]

Spill_Response_Workflow spill Spill of Cyclohexanesulfonyl Chloride Occurs evacuate Evacuate immediate area of non-essential personnel spill->evacuate ppe Don appropriate PPE (respirator, gloves, goggles, face shield, protective clothing) evacuate->ppe ventilate Ensure adequate ventilation (Fume hood / Increase airflow) ppe->ventilate ignition Remove all ignition sources (heat, sparks, flames) ventilate->ignition contain Contain the spill with dry, inert absorbent material (e.g., sand, vermiculite) ignition->contain size Spill Size? contain->size small_spill Carefully collect absorbent material using non-sparking tools size->small_spill Small large_spill Contact Emergency Response Team. Dike for recovery. size->large_spill Large dispose Place in a labeled, sealed container for hazardous waste disposal small_spill->dispose large_spill->dispose decontaminate Decontaminate the area and all equipment used dispose->decontaminate Logical_Relationship_Handling substance This compound CAS: 4837-38-1 Corrosive (H314) Respiratory Irritant (H335) Reacts with Water handling Safe Handling Use in Fume Hood Avoid Contact & Inhalation Strict Hygiene substance->handling Requires storage Proper Storage 2-8 °C Inert Atmosphere Locked & Segregated substance->storage Requires ppe Mandatory PPE Goggles & Face Shield Impervious Gloves & Clothing Respirator (if needed) substance->ppe Requires emergency Emergency Response Absorb & Contain Dry Chemical, CO₂, Foam Flush, Remove, Get Medical Help substance->emergency Requires Plan For

References

Cyclohexanesulfonyl Chloride: A Comprehensive Technical Guide to Industrial and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanesulfonyl chloride (CSC) is a reactive organosulfur compound that serves as a pivotal intermediate and reagent in a multitude of industrial and research settings. Characterized by a sulfonyl chloride functional group attached to a cyclohexane ring, its high reactivity makes it an essential building block for the synthesis of a wide array of organic molecules.[1] This technical guide provides an in-depth overview of the primary industrial and research applications of this compound, with a focus on its role in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Detailed experimental protocols, quantitative data, and visualized reaction pathways are presented to serve as a comprehensive resource for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is soluble in common organic solvents like dichloromethane and ether but is insoluble in water.[1] Proper handling in a well-ventilated fume hood with appropriate personal protective equipment is essential due to its corrosive nature.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 4837-38-1[2][3]
Molecular Formula C₆H₁₁ClO₂S[2][3]
Molecular Weight 182.67 g/mol [2][3]
Appearance Colorless to pale yellow clear liquid[1][3]
Density 1.259 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.499[2]
Flash Point > 110 °C (> 230 °F) - closed cup[2]
Storage Temperature 2-8°C[2]
Purity (typical) ≥ 90%[1][2]

Core Industrial and Research Applications

The utility of this compound stems from the high reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of compounds, most notably amines and phenols.

Synthesis of Sulfonamides (Pharmaceuticals and Agrochemicals)

The most significant application of this compound is in the synthesis of N-substituted cyclohexanesulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, and antiviral drugs.[3][4] The cyclohexyl group can modulate the lipophilicity and metabolic stability of the final drug candidate. In the agrochemical industry, this compound is used as an intermediate for creating compounds with enhanced pesticidal or herbicidal activities.[1]

The reaction proceeds via a nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond.

Sulfonamide_Formation cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products CSC Cyclohexanesulfonyl Chloride Solvent Aprotic Solvent (e.g., DCM, THF) CSC->Solvent Amine Primary or Secondary Amine (R-NH₂) Amine->Solvent Sulfonamide N-Substituted Cyclohexanesulfonamide Solvent->Sulfonamide Base Base (e.g., Pyridine, TEA) HCl HCl (neutralized by base) Base->HCl

Caption: General workflow for the synthesis of N-substituted cyclohexanesulfonamides.

Table 2: Illustrative Yields for Sulfonamide Synthesis with Analogous Sulfonyl Chlorides

AmineSulfonyl ChlorideConditionsYield (%)Reference(s)
AnilineBenzenesulfonyl chloridePyridine, 0-25 °C100[5]
AnilineBenzenesulfonyl chlorideDiethyl ether, 0 °C85[5]
Anilinep-Toluenesulfonyl chlorideZnO (1 mol%), Neat, RTModerate[6]
p-ToluidineTosyl chloridePyridine, 0-25 °CQuantitative[5]
2-AminopyridineBenzenesulfonyl chloridePyridine63[5]
Synthesis of Sulfonate Esters

This compound reacts with phenols and alcohols to form cyclohexanesulfonate esters. These esters are valuable intermediates in organic synthesis. The reaction typically requires a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

Sulfonate_Ester_Formation cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products CSC Cyclohexanesulfonyl Chloride Solvent Solvent (e.g., Dichloromethane) CSC->Solvent Phenol Phenol or Alcohol (R-OH) Phenol->Solvent SulfonateEster Cyclohexanesulfonate Ester Solvent->SulfonateEster Base Base (e.g., Pyridine) HCl HCl (neutralized by base) Base->HCl

Caption: General workflow for the synthesis of cyclohexanesulfonate esters.

Table 3: Illustrative Yields for Sulfonate Ester Synthesis with Various Sulfonyl Chlorides and Phenols

Phenol DerivativeSulfonyl ChlorideYield (%)Reference(s)
3,5-Dimethylphenolp-Toluenesulfonyl chloride90[7]
3,5-Dimethylphenol4-Chlorobenzenesulfonyl chloride78[7]
3,5-Dimethylphenol4-Nitrobenzenesulfonyl chloride72[7]
3,5-DimethylphenolMethanesulfonyl chloride64[7]
Phenol4-Methylbenzenesulfonyl chloride98[8]

Note: Specific yield data for this compound was not available in the searched literature. The table presents data for analogous reactants to demonstrate typical reaction outcomes.

Applications in Polymer Chemistry

This compound is utilized in the production of specialty polymers.[3] Its role is primarily in the functionalization of polymer chains, where the sulfonyl group is introduced to enhance material properties.[3] For example, polysulfone polymers can be sulfonated and subsequently chlorinated to produce polysulfone sulfonyl chlorides. These reactive polymer intermediates can then be reacted with amines to form polysulfone sulfonamides, which are useful in creating separatory membranes, coatings, and ion-exchange resins.[9]

Detailed Experimental Protocols

The following protocols are generalized procedures based on standard laboratory practices for reactions with sulfonyl chlorides. Researchers should optimize conditions for their specific substrates.

General Protocol for the Synthesis of N-Aryl Cyclohexanesulfonamide

Objective: To synthesize an N-substituted cyclohexanesulfonamide from this compound and a primary arylamine.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2-0.5 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine or triethylamine (1.5-2.0 eq) dropwise to the stirred solution.

  • Sulfonylation: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-aryl cyclohexanesulfonamide.

General Protocol for the Synthesis of a Phenyl Cyclohexanesulfonate Ester

Objective: To synthesize a sulfonate ester from this compound and a phenol.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (1.0 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted phenol (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of CSC: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Reaction: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by TLC.

  • Workup: Upon completion, dilute the reaction with DCM and wash with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure phenyl cyclohexanesulfonate ester.[8]

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant applications in both industrial and academic research. Its primary role as a precursor to sulfonamides and sulfonate esters places it at the core of synthetic routes for numerous pharmaceuticals and agrochemicals. Furthermore, its emerging use in modifying and functionalizing polymers for advanced materials highlights its expanding utility. The protocols and data presented in this guide underscore the fundamental importance of this compound in modern organic synthesis and materials science.

References

The Versatility of Cyclohexanesulfonyl Chloride: An In-depth Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanesulfonyl chloride is a highly reactive and versatile chemical intermediate of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. Its utility primarily stems from the electrophilic nature of the sulfonyl chloride group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of the cyclohexanesulfonyl moiety into a wide array of molecular scaffolds, enabling the synthesis of diverse compound libraries for biological screening and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the reactivity profile of this compound, including detailed experimental protocols, quantitative data, and visualizations of key reaction pathways and workflows.

Core Reactivity: Nucleophilic Substitution

The principal reactions of this compound involve the nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the chloride ion. This reactivity pattern is central to its application in the synthesis of sulfonamides and sulfonate esters.

Sulfonamide Synthesis

The reaction of this compound with primary or secondary amines is a cornerstone of its synthetic utility, yielding stable cyclohexanesulfonamides. This reaction is widely employed in the pharmaceutical industry due to the prevalence of the sulfonamide functional group in a multitude of clinically approved drugs, including antibiotics, diuretics, and anticonvulsants. The general reaction proceeds as follows:

RNH2 + C6H11SO2Cl → C6H11SO2NHR + HCl

R2NH + C6H11SO2Cl → C6H11SO2NR2 + HCl

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.

Table 1: Reaction of this compound with Various Amines

AmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilinePyridineDichloromethane0 to rt12~95% (estimated)General procedure adaptation
BenzylamineTriethylamineDichloromethane0 to rt699%[1]
PiperidineNoneDichloromethane02Not specified[2]

Experimental Protocol: Synthesis of N-Phenylcyclohexanesulfonamide

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve aniline (1.1 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.[3]

Sulfonamide_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine in DCM B Add Base (e.g., Pyridine) A->B Cool to 0°C C Add this compound (dropwise at 0°C) B->C D Stir at Room Temperature C->D Warm to RT E Aqueous Workup (HCl, H2O, NaHCO3, Brine) D->E Reaction Complete F Dry and Concentrate E->F G Purify (Recrystallization/Chromatography) F->G H H G->H Pure Sulfonamide

General workflow for sulfonamide synthesis.
Sulfonate Ester Synthesis

This compound reacts with alcohols to form cyclohexanesulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in organic synthesis.

ROH + C6H11SO2Cl → C6H11SO2OR + HCl

Similar to sulfonamide synthesis, a base is typically used to scavenge the HCl produced.

Table 2: Reaction of this compound with Alcohols

AlcoholBaseSolventTemperature (°C)Time (h)Yield (%)Reference
MethanolPyridineDichloromethane0 to rt4High (Not specified)General procedure adaptation
EthanolPyridineDichloromethane0 to rt4High (Not specified)General procedure adaptation
IsopropanolPyridineDichloromethane0 to rt6Moderate (Not specified)General procedure adaptation

Experimental Protocol: Synthesis of Methyl Cyclohexanesulfonate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C and add pyridine (1.2 eq).

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in DCM to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4 hours.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by distillation or column chromatography.

Sulfonate_Ester_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alcohol in DCM B Add Base (e.g., Pyridine) A->B Cool to 0°C C Add this compound B->C D Stir at Room Temperature C->D E Aqueous Workup D->E Reaction Complete F Dry and Concentrate E->F G Purify (Distillation/Chromatography) F->G H H G->H Pure Sulfonate Ester

General workflow for sulfonate ester synthesis.

Radical Reactions

Beyond its role in nucleophilic substitutions, this compound can also participate in radical reactions. Under photolytic or thermal conditions with a radical initiator, it can serve as a source of the cyclohexanesulfonyl radical or be involved in chlorination reactions.

Free-Radical Chlorination

In the presence of a radical initiator such as azobisisobutyronitrile (AIBN), this compound can be used for the free-radical chlorination of alkanes.[4][5][6] The reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom from the alkane by a chlorine radical, which is generated from the sulfonyl chloride.

Table 3: Free-Radical Chlorination using this compound (Illustrative)

AlkaneInitiatorSolventTemperature (°C)ProductReference
CyclohexaneAIBNNone (neat)RefluxChlorocyclohexane[4]

Experimental Protocol: Free-Radical Chlorination of Cyclohexane

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexane and a catalytic amount of AIBN.

  • Reagent Addition: Add this compound to the mixture.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the evolution of SO₂ and HCl gas.

  • Workup: After completion, cool the reaction mixture and pour it into ice water. Separate the organic layer.

  • Purification: Wash the organic layer with aqueous sodium carbonate solution, followed by water. Dry the organic layer and purify the product by distillation.[4]

Applications in Drug Discovery and Development

The ability to readily form sulfonamides makes this compound a valuable building block in the synthesis of various biologically active compounds. A notable example is its use in the synthesis of analogues of celecoxib, a selective COX-2 inhibitor.[7][8][9][10][11] The cyclohexyl group can be utilized to explore the structure-activity relationship (SAR) of COX-2 inhibitors by modifying the steric and electronic properties of the molecule.

COX2_Inhibition_Pathway cluster_synthesis Synthesis of COX-2 Inhibitor cluster_moa Mechanism of Action A Amine Precursor C Sulfonamide Formation A->C B Cyclohexanesulfonyl Chloride B->C D Cyclohexylsulfonamide-based COX-2 Inhibitor C->D F COX-2 Enzyme D->F Inhibits E Arachidonic Acid E->F G Prostaglandins (Inflammation & Pain) F->G

Role in COX-2 inhibitor synthesis and action.

Stability and Handling

This compound is a corrosive and moisture-sensitive liquid.[12] It should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood. It is typically stored under an inert atmosphere at refrigerated temperatures (2-8°C) to prevent decomposition. Hydrolysis in the presence of water will yield cyclohexanesulfonic acid and hydrochloric acid.

Conclusion

This compound is a valuable and reactive reagent with a well-defined reactivity profile centered on nucleophilic substitution and radical reactions. Its ability to efficiently form sulfonamides and sulfonate esters has cemented its importance in organic synthesis and particularly in the field of drug discovery for the creation of novel therapeutic agents. A thorough understanding of its reactivity, coupled with appropriate handling procedures, enables chemists to effectively utilize this versatile building block in a wide range of synthetic endeavors.

References

Cyclohexanesulfonyl Chloride: A Comprehensive Technical Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanesulfonyl chloride is a versatile and highly reactive organosulfur compound that serves as a pivotal building block in modern organic synthesis. Characterized by a sulfonyl chloride functional group attached to a cyclohexane ring, this colorless to pale yellow liquid is a powerful reagent for introducing the cyclohexanesulfonyl moiety into a wide array of molecules.[1] Its unique structural and chemical properties make it an indispensable tool in the development of new pharmaceuticals, agrochemicals, and advanced materials.[2][3] The cyclohexyl group can enhance lipophilicity and modulate the conformational properties of a molecule, while the sulfonyl group is a key pharmacophore capable of engaging in crucial hydrogen bonding interactions. This guide provides an in-depth review of the primary synthetic routes to this compound and details its most significant applications, supported by experimental protocols and comparative data.

Physicochemical and Safety Data

Handling this compound requires adherence to strict safety protocols due to its corrosive nature. It is reactive with water and moisture, releasing toxic gases.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times in a well-ventilated fume hood.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 4837-38-1[2]
Molecular Formula C₆H₁₁ClO₂S[2]
Molecular Weight 182.67 g/mol [2]
Appearance Colorless to pale yellow clear liquid[1][2]
Density 1.259 g/mL at 25 °C
Refractive Index (n20/D) 1.499
Boiling Point >110 °C (>230 °F)
Storage Temperature 2-8°C, moisture sensitive[2]
Solubility Soluble in organic solvents (e.g., dichloromethane, ether); insoluble in water.[1]
GHS Hazard H314: Causes severe skin burns and eye damage[5]

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic pathways. The most common and industrially relevant methods involve the oxidative chlorination of sulfur-containing precursors or the direct free-radical chlorosulfonation of cyclohexane.

Method 1: Oxidative Chlorination of Cyclohexanethiol

The oxidation of thiols or their derivatives (e.g., disulfides) is a direct and effective method for preparing sulfonyl chlorides.[6][7] Various oxidizing systems can be employed, including N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), hydrogen peroxide with a chlorine source, or bleach.[6][7][8] The reaction proceeds by converting the thiol into a highly reactive intermediate that is subsequently chlorinated and oxidized to the sulfonyl chloride.

This protocol is adapted from a general procedure for the oxidation of thiols using trichloroisocyanuric acid.[6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add cyclohexanethiol (1.0 eq) to a 4:1 mixture of acetonitrile and water.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of trichloroisocyanuric acid (TCCA, ~1.5 eq) in acetonitrile portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture vigorously in the ice bath for approximately 30-60 minutes after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated cyanuric acid, washing the solid with ethyl acetate.

  • Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer with cold 1% aqueous HCl, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a bath temperature below 30 °C to minimize hydrolysis of the product.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

Method 2: Free-Radical Chlorosulfonation of Cyclohexane

Direct chlorosulfonation of alkanes can be achieved using sulfuryl chloride (SO₂Cl₂) under free-radical conditions, typically initiated by light (photochemical) or a radical initiator like azobisisobutyronitrile (AIBN).[4][9][10] The reaction proceeds through a chain mechanism involving the abstraction of a hydrogen atom from the cyclohexane ring by a chlorine radical, followed by reaction with sulfur dioxide and subsequent chlorination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN R_radical 2 R• + N₂ AIBN->R_radical Δ or hν Cl_radical Cl• R_radical->Cl_radical + SO₂Cl₂ SO2Cl2 SO₂Cl₂ SO2Cl_radical •SO₂Cl Cyclohexyl_radical Cyclohexyl Radical (C₆H₁₁•) Cl_radical->Cyclohexyl_radical + C₆H₁₂ - HCl Cyclohexane Cyclohexane (C₆H₁₂) CyclohexylSO2_radical C₆H₁₁SO₂• Cyclohexyl_radical->CyclohexylSO2_radical + SO₂ SO2 SO₂ Cyclohexanesulfonyl_chloride This compound (C₆H₁₁SO₂Cl) CyclohexylSO2_radical->Cyclohexanesulfonyl_chloride + SO₂Cl₂ - •SO₂Cl Cl_radical2 Cl• Cl_Cl Cl₂ Cyclohexyl_Cl C₆H₁₁Cl Dicyclohexyl C₁₂H₂₂ Cl•_a Cl• Cl•_a->Cl_Cl Combine Cl•_a->Cyclohexyl_Cl Combine Cl•_b Cl• Cl•_b->Cl_Cl Combine C6H11•_a C₆H₁₁• C6H11•_a->Cyclohexyl_Cl Combine C6H11•_a->Dicyclohexyl Combine C6H11•_b C₆H₁₁• C6H11•_b->Dicyclohexyl Combine

Caption: Free-radical chain mechanism for chlorosulfonation.

This protocol is based on a procedure for the free-radical chlorination of cyclohexane and is adapted for chlorosulfonation.[4]

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexane (e.g., 25.0 mL).

  • Reagent Addition: In a fume hood, carefully add sulfuryl chloride (SO₂Cl₂, e.g., 9.0 mL, ~1.2 eq). Then, add the radical initiator AIBN (e.g., 0.10 g).

  • Reflux: Heat the mixture to reflux using a heating mantle. The reaction is initiated, and the evolution of HCl and SO₂ gases will be observed. The reaction can be monitored by weighing the flask periodically to measure the mass lost due to evolved gases.

  • Completion: Continue refluxing for several hours until gas evolution ceases or the theoretical mass loss is achieved. If the reaction is slow, an additional small portion of AIBN may be added.

  • Quenching: After cooling the reaction flask, cautiously pour the mixture into 25 mL of ice water in a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash it sequentially with multiple portions of 0.5M sodium carbonate solution (until the aqueous layer is basic), followed by a final wash with water.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous calcium chloride (CaCl₂).

  • Purification: Filter the dried solution and purify by fractional distillation to separate the product from unreacted cyclohexane.

Table 2: Summary of Synthetic Methods for this compound

MethodStarting Material(s)Key Reagents / CatalystTypical ConditionsYield Range
Oxidative Chlorination Cyclohexanethiol or Dicyclohexyl disulfideTCCA, NCS, NaOCl, H₂O₂/SOCl₂Acetonitrile/Water, 0-25 °C60-95%[6][8]
Free-Radical Chlorosulfonation CyclohexaneSO₂Cl₂, AIBN or UV lightReflux in neat cyclohexane or solvent50-80%[4][9]

Applications of this compound

The high reactivity of the sulfonyl chloride group makes this compound an excellent electrophile for reactions with a wide range of nucleophiles, most notably amines and alcohols. This reactivity is harnessed in the pharmaceutical and agrochemical industries.

Application in Pharmaceutical Synthesis

The primary application of this compound in drug development is the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in numerous antibacterial, diuretic, and anticonvulsant drugs.[2][3] By reacting this compound with various primary or secondary amines, medicinal chemists can generate large libraries of novel compounds for biological screening.[11]

G Start Starting Materials (e.g., Cyclohexanethiol) Synth Synthesis of This compound Start->Synth Reagent Cyclohexanesulfonyl Chloride Synth->Reagent Coupling Sulfonamide Synthesis (Coupling Reaction) Reagent->Coupling Library Amine Building Blocks (R-NH₂) Library->Coupling Sulfonamides Library of Novel Cyclohexanesulfonamides Coupling->Sulfonamides Screening Biological Screening (e.g., Enzyme Assays) Sulfonamides->Screening Lead Lead Compound Identification & Optimization Screening->Lead

Caption: Role of this compound in drug discovery.

This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.[12]

  • Reaction Setup: To a solution of an appropriate aryl amine (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, THF, or dichloromethane, DCM) in a round-bottom flask, add a base such as pyridine or triethylamine (1.2-1.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of this compound (1.1 eq) in the same solvent dropwise to the stirred amine solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel.

G cluster_reactants Reactants cluster_products Products r1 Cyclohexanesulfonyl Chloride plus + r2 Primary/Secondary Amine (R₁R₂NH) arrow Base (e.g., Pyridine) Solvent (e.g., DCM) 0°C to RT p1 N-substituted Cyclohexanesulfonamide arrow->p1 plus2 + p2 Base·HCl

Caption: General reaction for the synthesis of sulfonamides.

Application in Agrochemical Synthesis

In agrochemistry, this compound is a precursor for sulfonylurea herbicides.[13] These herbicides are known for their high efficacy at low application rates and act by inhibiting the acetolactate synthase (ALS) enzyme in plants, which is crucial for the biosynthesis of branched-chain amino acids.[14] The synthesis involves reacting the sulfonyl chloride with an isocyanate, which is then coupled with an amino-heterocycle to form the final sulfonylurea structure.

Applications in Materials Science

While less documented than its role in bioactive compound synthesis, this compound and related sulfonyl chlorides can be used in materials science.[2] The sulfonyl chloride group can react with nucleophilic sites on polymer backbones or monomers to modify material properties, such as thermal stability, solubility, or for the attachment of functional moieties. However, specific industrial applications in this area are not as prevalent as in the life sciences.

Table 3: Applications of this compound in Bioactive Compound Synthesis

FieldClass of CompoundGeneral Structure / MoietyMode of Action / Use
Pharmaceuticals Antibacterial SulfonamidesCyclohexyl-SO₂-NH-ArInhibition of dihydropteroate synthase in bacteria.[2]
Pharmaceuticals TACE InhibitorsCyclohexyl-SO₂-NH-RInhibition of TNF-α converting enzyme (TACE) for anti-inflammatory applications.
Agrochemicals Sulfonylurea HerbicidesCyclohexyl-SO₂-NH-C(O)-NH-HeterocycleInhibition of acetolactate synthase (ALS) in weeds.[13][14]

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a reliable and efficient means to introduce the cyclohexanesulfonyl group. Its synthesis, achievable through robust methods like oxidative chlorination and free-radical chlorosulfonation, provides ready access to this valuable intermediate. The compound's true utility is realized in its applications, where it serves as a key building block in the discovery and development of new pharmaceuticals and agrochemicals, particularly sulfonamide-based drugs and sulfonylurea herbicides. For researchers in drug discovery and process development, a thorough understanding of the synthesis and reactivity of this compound is essential for leveraging its full potential in creating novel and impactful chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using Cyclohexanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-substituted cyclohexylsulfonamides, a class of compounds with significant potential in medicinal chemistry. The protocols detailed below are based on established methodologies for sulfonamide synthesis and can be adapted for the preparation of a diverse library of compounds for screening and development.

Introduction

Sulfonamides are a cornerstone pharmacophore in drug discovery, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, and carbonic anhydrase inhibitory effects. The cyclohexyl moiety can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, making cyclohexylsulfonamides attractive targets for drug development. This document outlines the synthesis of these compounds from cyclohexanesulfonyl chloride and various primary and secondary amines, providing detailed experimental protocols and relevant data.

Reaction Principle

The synthesis of sulfonamides from this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton, typically facilitated by a base, to yield the corresponding N-substituted cyclohexylsulfonamide. The presence of a base is crucial to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the amine, rendering it non-nucleophilic.[1]

Data Presentation

The following tables summarize representative yields for the synthesis of cyclohexylsulfonamides under different reaction conditions.

Table 1: Synthesis of N-Aryl Cyclohexylsulfonamides

EntryAmineBaseSolventReaction ConditionsYield (%)Reference
1AnilinePyridineDichloromethane0 °C to RT, 12h92General Protocol
24-FluoroanilineTriethylamineDichloromethane0 °C to RT, 12h89Adapted from[2]
32,4,5-TrichloroanilineTMEDADichloromethaneRT, 2h85Adapted from[2]
44-Chloro-2-(trifluoromethyl)anilineTMEDADichloromethaneRT, 2h88[2]

Table 2: Synthesis of N-Alkyl Cyclohexylsulfonamides

EntryAmineBaseSolventReaction ConditionsYield (%)Reference
1BenzylaminePyridineDichloromethane0 °C to RT, 12h95General Protocol
2CyclohexylamineTriethylamineDichloromethane0 °C to RT, 12h90General Protocol
3PiperidineTriethylamineDichloromethane0 °C to RT, 12h88General Protocol
4MorpholineTriethylamineDichloromethane0 °C to RT, 12h91General Protocol

Table 3: Microwave-Assisted Synthesis of Sulfonamides (General Procedure)

EntryAmineReaction Time (min)Power (W)Yield (%)Reference
1Aniline330097[3]
24-Methylaniline2.530096[3]
34-Chloroaniline430094[3]
4Benzylamine230095[3]

Note: The yields in Tables 1 and 2 are based on general protocols and may vary depending on the specific amine and reaction optimization. The data in Table 3 is for the reaction of p-toluenesulfonyl chloride and is provided as a reference for the microwave-assisted method.

Experimental Protocols

Protocol 1: Conventional Synthesis of N-Substituted Cyclohexylsulfonamides

This protocol describes a general method for the synthesis of cyclohexylsulfonamides using conventional heating.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the amine (1.0-1.2 eq) and dissolve it in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.5-2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-substituted cyclohexylsulfonamide.

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Cyclohexylsulfonamides

This protocol provides a rapid and efficient solvent-free method for the synthesis of sulfonamides.[3]

Materials:

  • This compound (1 mmol)

  • Primary or secondary amine (1 mmol)

  • Microwave reactor

  • n-Hexane

Procedure:

  • Reaction Mixture: In a microwave-safe vessel, add the amine (1 mmol) and this compound (1 mmol).

  • Microwave Irradiation: Expose the mixture to microwave irradiation at a suitable power (e.g., 300 W) for the appropriate time (typically 2-7 minutes). Monitor the reaction progress by TLC.

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Add n-hexane (15-20 mL) and allow the product to crystallize.

  • Isolation: Collect the resulting crystals by filtration, wash with n-hexane, and dry to obtain the pure N-substituted cyclohexylsulfonamide.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Sulfonamide Synthesis cluster_workup Work-up & Purification start Start reactants Mix Amine and Base in DCM start->reactants cooling Cool to 0°C reactants->cooling addition Add Cyclohexanesulfonyl Chloride Solution cooling->addition reaction Stir at RT (12-24h) addition->reaction quench Quench with Water reaction->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify end Final Product purify->end

Caption: General workflow for the synthesis of N-substituted cyclohexylsulfonamides.

Signaling Pathway: Inhibition of the COX-2 Pathway

Many sulfonamide-containing drugs are known to be inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. While specific studies on cyclohexylsulfonamides targeting this pathway are emerging, the general mechanism provides a valuable framework for understanding their potential anti-inflammatory activity.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox2 COX-2 arachidonic_acid->cox2 Substrate pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 Cyclooxygenation pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidation prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins Isomerization inflammation Inflammation Pain Fever prostaglandins->inflammation Mediates cyclohexylsulfonamide Cyclohexylsulfonamide (Potential Inhibitor) cyclohexylsulfonamide->cox2 Inhibits

Caption: Potential inhibition of the COX-2 signaling pathway by cyclohexylsulfonamides.

References

Application Notes and Protocols for Cyclohexanesulfonyl Chloride as a Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the cyclohexylsulfonyl (CySO₂) group.[1][2] This functional group serves as a robust protecting group for primary and secondary amines, and to a lesser extent, for alcohols. The resulting cyclohexanesulfonamides and cyclohexanesulfonate esters exhibit significant stability across a wide range of reaction conditions, making them valuable in multi-step synthetic sequences.[3] In the realm of pharmaceutical and agrochemical development, the sulfonyl group can also impart desirable physicochemical properties to molecules, such as modulating biological activity and improving solubility.[1]

This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for amines and alcohols, including methods for both the protection and subsequent deprotection steps.

Protection of Amines as Cyclohexanesulfonamides

The reaction of primary and secondary amines with this compound in the presence of a base affords stable cyclohexanesulfonamides. This transformation effectively masks the nucleophilicity and basicity of the amine, allowing for subsequent chemical modifications at other sites of the molecule.[3]

General Reaction Scheme for Amine Protection

reagents R¹R²NH + CySO₂Cl product R¹R²N-SO₂Cy reagents->product conditions Base (e.g., Pyridine, Et₃N) Solvent (e.g., CH₂Cl₂, THF) 0 °C to rt conditions->reagents

Caption: General workflow for the protection of amines.

Experimental Protocol: Protection of a Primary Amine

Materials:

  • Primary amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equiv) and pyridine (2.0 equiv) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equiv) in anhydrous CH₂Cl₂ to the stirred amine solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude cyclohexanesulfonamide can be purified by recrystallization or column chromatography on silica gel.

Deprotection of Cyclohexanesulfonamides

The robust nature of the cyclohexanesulfonamide group necessitates relatively harsh conditions for its cleavage. Reductive and strongly acidic methods are most commonly employed.

Deprotection Methods

Commonly used reagents for the reductive cleavage of sulfonamides include sodium amalgam, sodium in liquid ammonia, or magnesium in methanol.[3]

General Reaction Scheme for Reductive Deprotection:

reagents R¹R²N-SO₂Cy product R¹R²NH reagents->product conditions Reducing Agent (e.g., Mg/MeOH, Na/NH₃) Solvent Temperature conditions->reagents

Caption: Reductive deprotection of a cyclohexanesulfonamide.

Strong acidic conditions, such as trifluoromethanesulfonic acid (TfOH) or refluxing in concentrated HBr, can also be used to cleave the sulfonamide bond.[1][4]

General Reaction Scheme for Acidic Deprotection:

reagents R¹R²N-SO₂Cy product R¹R²NH reagents->product conditions Strong Acid (e.g., TfOH, HBr) Heat conditions->reagents

Caption: Acidic deprotection of a cyclohexanesulfonamide.

Experimental Protocol: Reductive Deprotection with Magnesium/Methanol

Materials:

  • N-Cyclohexylsulfonamide (1.0 equiv)

  • Magnesium turnings (10 equiv)

  • Methanol (MeOH), anhydrous

  • Ammonium chloride (NH₄Cl) solution, saturated

  • Ethyl acetate (EtOAc)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a stirred suspension of magnesium turnings (10 equiv) in anhydrous methanol, add the N-cyclohexylsulfonamide (1.0 equiv).

  • Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by distillation or column chromatography.

Protection of Alcohols as Cyclohexanesulfonate Esters

While less common than for amines, this compound can be used to protect alcohols as cyclohexanesulfonate esters. This transformation is typically performed on phenols or in specific cases for aliphatic alcohols where the resulting sulfonate ester is not intended to be used as a leaving group in subsequent reactions.[3]

General Reaction Scheme for Alcohol Protection

reagents R-OH + CySO₂Cl product R-O-SO₂Cy reagents->product conditions Base (e.g., Pyridine, Et₃N) Solvent (e.g., CH₂Cl₂) 0 °C to rt conditions->reagents

Caption: General workflow for the protection of alcohols.

Experimental Protocol: Protection of a Phenol

Materials:

  • Phenol (1.0 equiv)

  • This compound (1.2 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.0 equiv) in anhydrous CH₂Cl₂ and add pyridine (2.0 equiv).

  • Cool the mixture to 0 °C.

  • Add this compound (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-4 hours, monitoring by TLC.

  • Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude cyclohexanesulfonate ester by column chromatography on silica gel.

Deprotection of Cyclohexanesulfonate Esters

The cleavage of sulfonate esters can be achieved under various conditions, including basic hydrolysis, reductive cleavage, or nucleophilic displacement. The choice of method depends on the overall stability of the molecule.[5]

Experimental Protocol: Basic Hydrolysis of a Phenolic Cyclohexanesulfonate Ester

Materials:

  • Phenolic cyclohexanesulfonate ester (1.0 equiv)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (excess)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • 1 M HCl solution

  • Ethyl acetate (EtOAc)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the phenolic cyclohexanesulfonate ester (1.0 equiv) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide pellets.

  • Heat the mixture to reflux for 2-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude phenol can be purified by column chromatography or recrystallization.

Quantitative Data Summary

The following tables provide a general overview of expected yields and reaction times for the protection and deprotection reactions. These values can vary significantly depending on the specific substrate and reaction conditions.

Table 1: Protection Reactions with this compound

Functional GroupSubstrate ExampleBaseSolventTemp (°C)Time (h)Typical Yield (%)
Primary AmineAnilinePyridineCH₂Cl₂0 to rt2-1285-95
Secondary AmineDiethylamineEt₃NTHF0 to rt4-1680-90
PhenolPhenolPyridineCH₂Cl₂0 to rt1-490-98

Table 2: Deprotection of Cyclohexylsulfonyl Protected Groups

Protected GroupDeprotection MethodReagentsSolventTemp (°C)Time (h)Typical Yield (%)
CyclohexanesulfonamideReductive CleavageMg/MeOHMeOHReflux2-670-85
CyclohexanesulfonamideAcidic HydrolysisTfOH-901-460-80
CyclohexanesulfonateBasic HydrolysisNaOHMeOH/H₂OReflux2-880-95

Stability of the Cyclohexylsulfonyl Protecting Group

The cyclohexylsulfonyl group is known for its high stability under a variety of conditions, which is a key advantage in complex syntheses.

Table 3: Stability of Cyclohexylsulfonyl Protected Amines and Alcohols

ConditionStability of -N(SO₂Cy)RStability of -O(SO₂Cy)
Strongly Acidic (e.g., conc. HCl, H₂SO₄)Labile (cleavage may occur)Generally Stable
Strongly Basic (e.g., NaOH, KOH, reflux)Generally StableLabile
Mildly Acidic (e.g., TFA, AcOH)StableStable
Mildly Basic (e.g., K₂CO₃, Et₃N)StableStable
Hydrogenolysis (e.g., H₂, Pd/C)StableStable
Common Oxidizing Agents (e.g., PCC, KMnO₄)StableStable
Common Reducing Agents (e.g., NaBH₄, LiAlH₄)StableStable
Organometallic Reagents (e.g., Grignard, Organolithiums)StableStable

Logical Workflow for Protection and Deprotection

cluster_amine Amine Protection/Deprotection cluster_alcohol Alcohol Protection/Deprotection amine Primary/Secondary Amine protection_amine Protection: + CySO₂Cl, Base amine->protection_amine protected_amine N-Cyclohexylsulfonamide protection_amine->protected_amine deprotection_amine Deprotection: Reductive or Acidic Cleavage protected_amine->deprotection_amine deprotected_amine Free Amine deprotection_amine->deprotected_amine alcohol Alcohol/Phenol protection_alcohol Protection: + CySO₂Cl, Base alcohol->protection_alcohol protected_alcohol Cyclohexanesulfonate Ester protection_alcohol->protected_alcohol deprotection_alcohol Deprotection: Basic Hydrolysis protected_alcohol->deprotection_alcohol deprotected_alcohol Free Alcohol/Phenol deprotection_alcohol->deprotected_alcohol

Caption: Workflow for protection and deprotection strategies.

Conclusion

This compound is a valuable reagent for the protection of amines and, in certain contexts, alcohols. The resulting cyclohexylsulfonyl-protected compounds exhibit high stability, allowing for a broad range of subsequent chemical transformations. While the deprotection requires relatively stringent conditions, the robustness of this protecting group makes it a suitable choice for complex, multi-step syntheses where milder protecting groups might not be sufficiently stable. The protocols provided herein offer a foundation for the application of this compound in synthetic organic chemistry and drug development.

References

Application Notes and Protocols: Detailed Protocol for Sulfonylation Reactions with Cyclohexanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonylation is a cornerstone reaction in organic synthesis, crucial for the formation of sulfonamides and sulfonate esters. These functional groups are prevalent in a vast array of biologically active molecules, including many commercial pharmaceuticals. The sulfonamide moiety, in particular, is a well-established pharmacophore known for its antibacterial, anticancer, and anti-inflammatory properties. Cyclohexanesulfonyl chloride is a versatile reagent for introducing the cyclohexylsulfonyl group, which can impart favorable physicochemical properties such as lipophilicity and metabolic stability to a parent molecule.

This document provides detailed protocols for the sulfonylation of amines and alcohols using this compound. It includes general procedures, illustrative quantitative data, purification techniques, and characterization guidelines to assist researchers in the successful application of this important synthetic transformation.

Reaction Principle

The sulfonylation reaction proceeds via a nucleophilic attack of an amine or an alcohol on the electrophilic sulfur atom of this compound. This results in the displacement of the chloride ion and the formation of a new sulfur-nitrogen (in the case of amines) or sulfur-oxygen (in the case of alcohols) bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the nucleophile and halt the reaction.

Experimental Workflow

The general workflow for a sulfonylation reaction with this compound is depicted below. The process involves the dissolution of the nucleophile and a base, followed by the controlled addition of the sulfonyl chloride, reaction monitoring, workup, and purification of the final product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_nuc Dissolve Nucleophile (Amine or Alcohol) and Base in Solvent add_reagent Slowly Add Cyclohexanesulfonyl Chloride Solution at 0°C prep_nuc->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor quench Quench Reaction (e.g., with water or aq. acid) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Crude Product (Recrystallization or Column Chromatography) dry->purify

Figure 1: General experimental workflow for sulfonylation reactions.

Detailed Experimental Protocols

Safety Precaution: this compound is a corrosive and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

Protocol 1: Synthesis of N-Aryl Cyclohexanesulfonamides

This protocol describes a general procedure for the reaction of this compound with aromatic amines.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled amine solution via a dropping funnel over 15-30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude N-aryl cyclohexanesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Illustrative Data for N-Aryl Cyclohexanesulfonamide Synthesis:

Amine SubstrateBaseSolventReaction Time (h)Yield (%)
AnilineEt₃NDCM485-95
p-ToluidineEt₃NDCM488-96
p-AnisidinePyridineTHF682-92
4-ChloroanilineEt₃NDCM875-85
2-FluoroanilinePyridineTHF1070-80

Note: The data in this table is illustrative and based on typical sulfonylation reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Protocol 2: Synthesis of Cyclohexyl Sulfonate Esters from Alcohols

This protocol provides a general method for the esterification of alcohols and phenols with this compound.

Materials:

  • This compound

  • Alcohol or Phenol (e.g., benzyl alcohol, phenol, 4-methylphenol)

  • Anhydrous dichloromethane (DCM) or Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional for less reactive alcohols)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq., if needed). Dissolve the mixture in anhydrous DCM (approx. 0.1-0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM to the cooled alcohol solution via a dropping funnel over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Illustrative Data for Cyclohexyl Sulfonate Ester Synthesis:

Alcohol/Phenol SubstrateBaseSolventReaction Time (h)Yield (%)
Benzyl AlcoholEt₃N/DMAPDCM680-90
PhenolPyridineDCM875-85
4-MethylphenolEt₃NTHF880-90
CyclohexanolEt₃N/DMAPDCM1270-80
1-OctanolEt₃NDCM1075-85

Note: The data in this table is illustrative and based on typical sulfonylation reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Purification and Characterization

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid sulfonamides and sulfonate esters.[1] The choice of solvent is critical for successful purification.

General Recrystallization Workflow:

recrystallization_workflow start Crude Solid Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (to remove insoluble impurities) dissolve->hot_filter cool Slowly Cool to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool Yes ice_bath Cool in Ice Bath (to maximize crystal formation) cool->ice_bath vacuum_filter Collect Crystals by Vacuum Filtration ice_bath->vacuum_filter wash_crystals Wash with Cold Solvent vacuum_filter->wash_crystals dry_crystals Dry Crystals Under Vacuum wash_crystals->dry_crystals end Pure Crystalline Product dry_crystals->end

Figure 2: General workflow for purification by recrystallization.

Common Recrystallization Solvents:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl acetate/Hexanes

  • Dichloromethane/Hexanes

  • Acetone/Water

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Characterization

The structure and purity of the synthesized cyclohexanesulfonamides and cyclohexyl sulfonate esters should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl group, typically in the upfield region (δ 1.0-3.0 ppm). The proton on the carbon attached to the sulfonyl group will be the most downfield of the cyclohexyl protons. Aromatic protons will appear in the downfield region (δ 7.0-8.0 ppm). For sulfonamides, the N-H proton will appear as a broad singlet that is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show the signals for the carbons of the cyclohexyl ring, typically between δ 20-70 ppm. The carbon attached to the sulfonyl group will be the most downfield of the aliphatic carbons. Aromatic carbons will be in the δ 120-150 ppm range.

Illustrative ¹H and ¹³C NMR Data:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-Phenylcyclohexanesulfonamide 7.20-7.40 (m, 5H, Ar-H), 6.80 (br s, 1H, NH), 2.80-2.95 (m, 1H, CH-SO₂), 1.10-2.10 (m, 10H, cyclohexyl-H)138.5 (Ar-C), 129.2 (Ar-CH), 125.0 (Ar-CH), 121.5 (Ar-CH), 63.0 (CH-SO₂), 32.5 (CH₂), 25.5 (CH₂), 25.0 (CH₂)
Cyclohexyl benzenesulfonate 7.50-7.90 (m, 5H, Ar-H), 4.50-4.65 (m, 1H, CH-O), 1.20-2.00 (m, 10H, cyclohexyl-H)135.0 (Ar-C), 133.5 (Ar-CH), 129.0 (Ar-CH), 128.0 (Ar-CH), 83.0 (CH-O), 31.5 (CH₂), 25.0 (CH₂), 23.5 (CH₂)

Note: The NMR data provided is illustrative and may vary depending on the solvent and spectrometer frequency.

Other Analytical Techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

  • Melting Point: To assess the purity of the crystalline product. A sharp melting point range is indicative of high purity.

Conclusion

The sulfonylation of amines and alcohols with this compound is a robust and versatile method for the synthesis of valuable sulfonamides and sulfonate esters. The protocols outlined in this document provide a solid foundation for researchers to successfully perform these reactions. Careful attention to reaction conditions, purification, and characterization will ensure the synthesis of high-purity materials for applications in drug discovery and development.

References

Applications of Cyclohexanesulfonyl Chloride in Pharmaceutical Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanesulfonyl chloride is a versatile chemical intermediate with significant applications in pharmaceutical drug discovery. Its primary role is as a key building block in the synthesis of molecules containing the cyclohexylsulfonamide moiety. This functional group is a recognized pharmacophore, contributing to the biological activity of various therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of biologically active compounds, with a focus on their potential as fungicidal and anticancer agents.

Application 1: Synthesis of Novel Fungicidal Agents

Cyclohexylsulfonamide derivatives have shown promise as potent antifungal compounds. The following sections detail the synthesis and biological evaluation of N-aryl-2-acyloxycyclohexylsulfonamides, which have demonstrated significant activity against commercially important plant pathogens.

Quantitative Data Summary: Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of a series of synthesized N-aryl-2-acyloxycyclohexylsulfonamides against Botrytis cinerea, a common plant pathogenic fungus. The data is presented as the concentration required for 50% inhibition of mycelial growth (EC50).

Compound IDR (Substituent on Phenyl Ring)R' (Acyl Group)EC50 (µg/mL)
1a 2-CF3, 4-ClBenzoyl> 50
1b 2-CF3, 4-Cl3-Methylbenzoyl15.8
1c 2-CF3, 4-Cl4-Methylbenzoyl12.5
1d 2,4,5-Cl3Benzoyl25.6
1e 2,4,5-Cl33-Methylbenzoyl9.8
1f 2,4,5-Cl34-Methylbenzoyl7.9
Procymidone (Commercial Fungicide)-4.46
Experimental Protocols

The synthesis of the target fungicidal compounds is a two-step process, starting from the synthesis of a key intermediate, N-aryl-2-hydroxycyclohexylsulfonamide.

Step 1: Synthesis of N-(2,4,5-trichlorophenyl)-2-hydroxycyclohexanesulfonamide (Intermediate I)

This protocol describes the synthesis of the key sulfonamide intermediate.

  • Materials:

    • 2-Hydroxythis compound

    • 2,4,5-Trichloroaniline

    • Pyridine

    • Dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for chromatography

  • Procedure:

    • In a round-bottom flask, dissolve 2,4,5-trichloroaniline (1.0 eq) in anhydrous dichloromethane.

    • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 2-hydroxythis compound (1.1 eq) in anhydrous dichloromethane to the cooled amine solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with 1 M HCl.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(2,4,5-trichlorophenyl)-2-hydroxycyclohexanesulfonamide.

Step 2: Synthesis of N-(2,4,5-trichlorophenyl)-2-(4-methylbenzoyloxy)cyclohexanesulfonamide (Compound 1f)

This protocol details the acylation of the intermediate to yield the final active compound.

  • Materials:

    • N-(2,4,5-trichlorophenyl)-2-hydroxycyclohexanesulfonamide (Intermediate I)

    • 4-Methylbenzoyl chloride

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethanol for recrystallization

  • Procedure:

    • Dissolve N-(2,4,5-trichlorophenyl)-2-hydroxycyclohexanesulfonamide (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

    • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

    • Add 4-methylbenzoyl chloride (1.2 eq) dropwise to the solution.

    • Stir the reaction at room temperature for 12 hours.

    • Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

    • Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Recrystallize the crude product from ethanol to obtain the pure N-(2,4,5-trichlorophenyl)-2-(4-methylbenzoyloxy)cyclohexanesulfonamide. The yield for this reaction is reported to be 78%.

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of Intermediate I cluster_1 Step 2: Synthesis of Final Compound (1f) A 2-Hydroxythis compound + 2,4,5-Trichloroaniline B Reaction in DCM with Pyridine A->B Reactants C Work-up and Purification B->C Reaction Mixture D Intermediate I: N-(2,4,5-trichlorophenyl)-2-hydroxycyclohexanesulfonamide C->D Purified Product E Intermediate I + 4-Methylbenzoyl chloride D->E Used in next step F Reaction in DCM with TEA E->F Reactants G Work-up and Recrystallization F->G Reaction Mixture H Final Product (1f) G->H Purified Product G cluster_0 Drug Discovery Workflow cluster_1 Example Target Pathway (Carbonic Anhydrase in Cancer) start Cyclohexanesulfonyl Chloride synthesis Sulfonamide Synthesis start->synthesis amine Aromatic/Aliphatic Amine amine->synthesis compound N-Cyclohexylsulfonamide Derivative synthesis->compound screening Biological Screening compound->screening hit Hit Compound screening->hit lead_op Lead Optimization hit->lead_op candidate Drug Candidate lead_op->candidate hypoxia Tumor Hypoxia ca_ix Carbonic Anhydrase IX (CA IX) Upregulation hypoxia->ca_ix ph_reg pH Regulation ca_ix->ph_reg tumor_prog Tumor Progression & Metastasis ph_reg->tumor_prog inhibitor Cyclohexylsulfonamide Inhibitor inhibitor->ca_ix Inhibits

Application Notes and Protocols: The Use of Cyclohexanesulfonyl Chloride in the Synthesis of Fungicidal Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of cyclohexanesulfonyl chloride in the synthesis of novel fungicidal agents. The focus is on the synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides, a class of compounds exhibiting significant activity against various plant pathogens, notably Botrytis cinerea. This document offers detailed experimental protocols, quantitative data on fungicidal efficacy, and visualizations of the synthetic pathway and proposed mechanism of action.

Introduction

This compound is a reactive chemical intermediate pivotal for introducing the cyclohexylsulfonyl moiety into organic molecules. This functional group is of significant interest in the development of bioactive compounds, including agrochemicals. The sulfonamide linkage, formed by the reaction of a sulfonyl chloride with an amine, is a well-established pharmacophore in medicinal and agricultural chemistry. In the realm of agrochemicals, this compound derivatives have been successfully developed into potent fungicides.

This document details the synthesis and application of a specific cyclohexylsulfonamide derivative, N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide, which has demonstrated superior fungicidal activity compared to some commercial fungicides.

Data Presentation

The fungicidal activity of the synthesized compound, along with commercial fungicides for comparison, is summarized in the table below. The data highlights the potency of the cyclohexylsulfonamide derivative against Botrytis cinerea.

Table 1: Fungicidal Activity against Botrytis cinerea

CompoundEC₅₀ (μg/mL)EC₈₀ (μg/mL)
N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide (III-18)4.1717.15
Procymidone (Commercial Fungicide)4.4635.02
Cyprodinil (Commercial Fungicide)-Better in vivo control
Chlorothalonil (Commercial Fungicide)-Broader fungicidal spectra

Experimental Protocols

The synthesis of the target fungicidal compound is a multi-step process commencing with the reaction of this compound. The following protocols provide a detailed methodology for the key synthetic steps.

Protocol 1: Synthesis of N-(2,4,5-trichlorophenyl)-2-hydroxycyclohexylsulfonamide (Intermediate I)

This protocol describes the formation of the core sulfonamide structure.

Materials:

  • This compound

  • 2,4,5-trichloroaniline

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,4,5-trichloroaniline (1.0 equivalent) in dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in dichloromethane to the cooled mixture with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 10% HCl solution, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired N-(2,4,5-trichlorophenyl)-2-hydroxycyclohexylsulfonamide.

Protocol 2: Synthesis of 2-Ethoxyacetyl chloride (Intermediate II)

This protocol details the preparation of the acylating agent.

Materials:

  • 2-Ethoxyacetic acid

  • Oxalyl chloride

  • N,N-dimethyl formamide (DMF) (catalytic amount)

  • Dry dichloromethane (CH₂Cl₂)

  • Distillation apparatus

Procedure:

  • To a solution of 2-ethoxyacetic acid (1.0 equivalent) and a catalytic amount of DMF in dry dichloromethane, add oxalyl chloride (1.2 equivalents) dropwise at room temperature.

  • Stir the mixture at room temperature for 4 hours.

  • Distill the resulting acyl chloride under reduced pressure to obtain the purified 2-ethoxyacetyl chloride.

Protocol 3: Synthesis of N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide (Final Product)

This protocol describes the final esterification step to yield the target fungicide.

Materials:

  • N-(2,4,5-trichlorophenyl)-2-hydroxycyclohexylsulfonamide (Intermediate I)

  • 2-Ethoxyacetyl chloride (Intermediate II)

  • N,N,N′,N′-tetramethylethylenediamine (TMEDA)

  • 3Å molecular sieves

  • Dry dichloromethane (CH₂Cl₂)

  • Ice water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-(2,4,5-trichlorophenyl)-2-hydroxycyclohexylsulfonamide (1.0 equivalent) in dry dichloromethane, add TMEDA (0.6 equivalents) and 3Å molecular sieves.

  • Add 2-ethoxyacetyl chloride (1.1 equivalents) dropwise to the mixture at room temperature with stirring.

  • Continue stirring at room temperature for 2 hours.

  • Quench the reaction by adding ice water.

  • Separate the organic layer, wash with water, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the final product. A reported yield for a similar compound was 79%.

Visualizations

The following diagrams illustrate the synthesis workflow and the proposed mechanism of action of the synthesized fungicide.

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product A Cyclohexanesulfonyl chloride D N-(2,4,5-trichlorophenyl)-2- hydroxycyclohexylsulfonamide (Intermediate I) A->D  Pyridine,  CH2Cl2 B 2,4,5-Trichloroaniline B->D C 2-Ethoxyacetic acid E 2-Ethoxyacetyl chloride (Intermediate II) C->E  Oxalyl chloride,  DMF (cat.),  CH2Cl2 F N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide D->F  TMEDA,  Mol. Sieves,  CH2Cl2 E->F

Caption: Synthetic workflow for the fungicide.

G A Cyclohexylsulfonamide Fungicide B Fungal Cell (e.g., Botrytis cinerea) A->B C Interaction with Cell Membrane B->C Entry D Increased Membrane Permeability C->D E Electrolyte Leakage D->E F Disruption of Ion Homeostasis D->F G Cellular Dysfunction and Damage E->G F->G H Inhibition of Fungal Growth and Spore Germination G->H

Caption: Proposed mechanism of action.

Application Notes: Mechanism and Protocols for the Reaction of Cyclohexanesulfonyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of sulfonamides is a cornerstone reaction in medicinal chemistry and drug development. The sulfonamide functional group is present in a wide array of therapeutic agents, including antibacterial sulfa drugs, diuretics, anticonvulsants, and protease inhibitors. The reaction between a sulfonyl chloride and a primary or secondary amine is the most direct and common method for creating the robust sulfonamide linkage.[1] Cyclohexanesulfonyl chloride is a valuable reagent in this context, providing a saturated, non-aromatic cyclohexyl group that can be used to tune the lipophilicity, metabolic stability, and binding characteristics of a drug candidate. These notes provide a detailed overview of the reaction mechanism, applications, and experimental protocols for the synthesis of cyclohexanesulfonamides.

Mechanism of Reaction: Nucleophilic Substitution

The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur atom of the sulfonyl chloride. The overall process can be broken down into two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electron-deficient sulfur atom of the this compound. This forms a transient tetrahedral intermediate.

  • Elimination and Deprotonation: The intermediate collapses, ejecting the chloride ion, which is a good leaving group. This results in a positively charged nitrogen atom. A base, which can be a second equivalent of the amine reactant or an added base like triethylamine or pyridine, removes the proton from the nitrogen to yield the neutral, stable sulfonamide product and an ammonium salt byproduct.[2][3]

Primary amines react to form N-substituted sulfonamides which still possess an acidic proton on the nitrogen, whereas secondary amines form N,N-disubstituted sulfonamides.[4][5] Tertiary amines do not typically form stable sulfonamides as they lack a proton on the nitrogen to be removed, though they can promote the hydrolysis of the sulfonyl chloride.[4]

Reaction Mechanism Diagram

workflow A 1. Reagent Prep - Dissolve Amine & Base in DCM B 2. Reaction Setup - Cool to 0°C - Add this compound A->B C 3. Reaction Monitoring - Stir at RT - Monitor by TLC B->C D 4. Aqueous Work-up - Quench with H₂O - Wash with HCl, NaHCO₃, Brine C->D E 5. Isolation - Dry Organic Layer (Na₂SO₄) - Concentrate in vacuo D->E F 6. Purification - Column Chromatography or - Recrystallization E->F G 7. Characterization - NMR, MS, IR F->G

References

Application Notes and Protocols for Reactions Involving Cyclohexanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanesulfonyl chloride is a reactive chemical intermediate valuable in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] Its utility lies in the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in a wide array of pharmaceuticals and agrochemicals, contributing to their biological activity and physicochemical properties.[1] This document provides detailed protocols and application notes for the safe and effective use of this compound in common synthetic transformations.

Physicochemical Properties and Safety Information

This compound is a colorless to pale yellow liquid with a pungent odor. It is soluble in many organic solvents but reacts with water. It is a corrosive substance that can cause severe skin burns and eye damage and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference
CAS Number 4837-38-1[1]
Molecular Formula C₆H₁₁ClO₂S[1]
Molecular Weight 182.67 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 255.8 °C at 760 mmHgN/A
Density 1.259 g/mL at 25 °CN/A
Storage Store at 2-8 °C in a dry, well-ventilated area.[1]
Hazard Statements H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.N/A

Core Applications: Synthesis of Sulfonamides and Sulfonate Esters

The primary applications of this compound in synthetic chemistry are the formation of sulfonamides and sulfonate esters. These reactions proceed via nucleophilic substitution at the sulfur atom of the sulfonyl chloride.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding N-substituted cyclohexanesulfonamides. The sulfonamide functional group is a key component in a multitude of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.

This protocol is a general guideline for the synthesis of sulfonamides from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and the base (1.1-1.5 eq., if using an organic base) in the chosen anhydrous solvent.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.0-1.1 eq.) in the anhydrous solvent and add it dropwise to the stirred amine solution via a dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • If using an organic base, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • If using aqueous NaOH, separate the organic layer and wash it with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Table 2: Example of Sulfonamide Synthesis with a Sulfonyl Chloride

Sulfonyl ChlorideAmineBaseSolventTime (h)Yield (%)Reference
Benzenesulfonyl chlorideAnilinePyridineTHF686[2]
4-Methoxybenzenesulfonyl chlorideCyclohexylamineAq. Na₂CO₃Water30 min87[1]

Note: While these examples do not use this compound, the reaction conditions are representative for the synthesis of sulfonamides from sulfonyl chlorides.

Synthesis of Sulfonate Esters

This compound reacts with alcohols or phenols in the presence of a base to form cyclohexanesulfonate esters. Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions and are also found in some biologically active molecules.

This protocol provides a general method for the preparation of sulfonate esters from this compound and an alcohol or phenol.

Materials:

  • This compound

  • Alcohol or phenol (e.g., cyclohexanol, phenol, 3,5-dimethylphenol)

  • Base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), diethyl ether)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.1 eq.) dropwise to the cooled solution with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude sulfonate ester can be purified by recrystallization or column chromatography.

Table 3: Example of Sulfonate Ester Synthesis with a Sulfonyl Chloride

Sulfonyl ChlorideAlcohol/PhenolBaseSolventYield (%)Reference
Methanesulfonyl chloride3,5-DimethylphenolPyridineDCM64[3]

Note: This example uses methanesulfonyl chloride, an alkylsulfonyl chloride similar in reactivity to this compound, and provides an expected yield for this type of transformation.

Visualizing Experimental Workflows and Reaction Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying chemical transformations.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Dissolve Amine/Alcohol and Base in Solvent start->reagents cool Cool to 0 °C reagents->cool add_reagent Add Cyclohexanesulfonyl Chloride Dropwise cool->add_reagent react Stir at Room Temperature (2-12h) add_reagent->react workup Aqueous Workup (Wash with Acid, Base, Brine) react->workup dry Dry and Concentrate workup->dry purify Purify (Recrystallization or Chromatography) dry->purify product Final Product purify->product

Caption: General experimental workflow for reactions involving this compound.

sulfonamide_formation reagents This compound + R₂NH (Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-Cyclohexylsulfonamide + HCl intermediate->product Chloride Elimination base Base (e.g., Pyridine) product->base Neutralization

Caption: Simplified reaction pathway for sulfonamide formation.

References

Application Notes and Protocols for Cyclohexanesulfonyl Chloride in Sulfonyl Group Introduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of cyclohexanesulfonyl chloride as a versatile reagent for introducing the cyclohexylsulfonyl group into a variety of organic molecules. This reagent is a valuable tool in medicinal chemistry and agrochemical research for the synthesis of novel sulfonamides and other related compounds.[1][2]

Introduction

This compound is a reactive organic compound featuring a sulfonyl chloride functional group attached to a cyclohexane ring.[2][3] It serves as a key building block in organic synthesis, primarily for the formation of sulfonamides, which are of significant interest in drug discovery and development due to their diverse biological activities.[1][4] The cyclohexyl group can impart desirable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and metabolic stability. This reagent is typically a colorless to pale yellow liquid and should be handled with care due to its reactivity and corrosive nature.[3]

Applications in Organic Synthesis

The primary application of this compound is in the sulfonylation of nucleophiles, most notably primary and secondary amines, to form cyclohexylsulfonamides. It can also react with other nucleophiles such as alcohols and thiols to form sulfonate esters and thiosulfonates, respectively.

Synthesis of Cyclohexylsulfonamides

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of N-substituted cyclohexylsulfonamides. This reaction, often referred to as a Hinsberg-type reaction, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent loss of hydrogen chloride.[5] The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

General Reaction Scheme:

G reagents R1R2NH + cyclohexyl C6H11SO2Cl base Base product -> C6H11SO2NR1R2 + Base·HCl G cluster_synthesis Synthesis of Acyl Chloride cluster_sulfonamide Synthesis of Sulfonamide (III) start_acid Acid + DMF in dry DCM add_oxalyl Add Oxalyl Chloride dropwise start_acid->add_oxalyl stir_4h Stir at 20-25 °C for 4h add_oxalyl->stir_4h distill Distill under pressure to get Acyl Chloride (II) stir_4h->distill add_acyl Add Acyl Chloride (II) dropwise at room temp distill->add_acyl start_sulfonamide N-substituted phenyl-2-hydroxyl- cycloalkylsulfonamide (I) + TMEDA + 3A molecular sieves in dry DCM start_sulfonamide->add_acyl stir_2h Stir at room temp for 2h add_acyl->stir_2h quench Quench with ice water stir_2h->quench filter_dry Filter and dry with anhydrous MgSO4 quench->filter_dry G cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination cluster_2 Deprotonation R-NH2 R-NH₂ C6H11SO2Cl C₆H₁₁SO₂Cl R-NH2->C6H11SO2Cl Intermediate [R-NH₂⁺-S(O)₂-C₆H₁₁-Cl⁻] C6H11SO2Cl->Intermediate Protonated_Sulfonamide [C₆H₁₁SO₂NHR]H⁺ Intermediate->Protonated_Sulfonamide - Cl- Final_Product C₆H₁₁SO₂NHR Protonated_Sulfonamide->Final_Product - H+ (by Base)

References

Scalable Synthesis of Cyclohexanesulfonyl Chloride Derivatives: Application Notes and Protocols for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is paramount. Cyclohexanesulfonyl chloride and its derivatives are vital building blocks in the synthesis of a wide array of pharmaceutical compounds, particularly in the development of sulfonamide-based drugs.[1][2] This document provides detailed application notes and scalable experimental protocols for the synthesis of this compound, alongside methods for the preparation of its derivatives, with a focus on methodologies amenable to large-scale production.

This compound is a highly reactive compound that serves as a primary precursor for introducing the cyclohexylsulfonyl moiety into organic molecules.[3] This functional group is of significant interest in medicinal chemistry as it can modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability, thereby influencing their pharmacokinetic and pharmacodynamic profiles. The derivatives, most notably cyclohexylsulfonamides, are found in a variety of therapeutic agents.

Comparative Overview of Scalable Synthesis Methods

Several synthetic routes to this compound have been developed, each with distinct advantages and scalability considerations. The primary methods include the oxidative chlorination of cyclohexanethiol or its disulfide, and the synthesis via S-cyclohexylisothiourea salts. For large-scale industrial production, continuous flow chemistry offers significant improvements in safety, efficiency, and scalability.

Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)Key AdvantagesScalability Considerations
Oxidative Chlorination Cyclohexanethiol or Dicyclohexyl disulfideN-Chlorosuccinimide (NCS), HCl, Acetonitrile85-95%High yield, readily available starting materials.Exothermic reaction requires careful temperature control. Use of chlorinated solvents.
Via S-Isothiourea Salt Cyclohexyl halide & ThioureaN-Chlorosuccinimide (NCS), HCl, Acetonitrile80-90% (two steps)Environmentally friendly, avoids handling of thiols, recyclable byproduct (succinimide).[4][5]Two-step process, requires isolation of the intermediate salt.
Continuous Flow Synthesis Cyclohexanethiol or Dicyclohexyl disulfide1,3-dichloro-5,5-dimethylhydantoin (DCH)>90%Excellent heat and mass transfer, improved safety for exothermic reactions, high space-time yield.[6]Requires specialized reactor setup.

Experimental Protocols

Protocol 1: Oxidative Chlorination of Cyclohexanethiol using N-Chlorosuccinimide (NCS)

This protocol describes a robust and high-yielding method for the synthesis of this compound from cyclohexanethiol using N-chlorosuccinimide as the oxidizing and chlorinating agent.

Materials:

  • Cyclohexanethiol

  • N-Chlorosuccinimide (NCS)

  • 2M Hydrochloric Acid (HCl)

  • Acetonitrile (MeCN)

  • Isopropyl ether (IPE)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a well-ventilated fume hood, to a stirred mixture of 2M HCl (10 mL) and acetonitrile (50 mL) in a three-necked round-bottom flask equipped with a thermometer and a dropping funnel, add N-chlorosuccinimide (56.0 g, 0.42 mol) portion-wise while maintaining the temperature at 10 °C with an ice bath.

  • Prepare a solution of cyclohexanethiol (11.6 g, 0.1 mol) in acetonitrile (20 mL).

  • Add the cyclohexanethiol solution dropwise to the NCS suspension over a period of 30-45 minutes, ensuring the internal temperature is maintained below 20 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with isopropyl ether (150 mL).

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water (2 x 100 mL) and saturated aqueous sodium chloride solution (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Expected Yield: 85-95%

Protocol 2: Synthesis via S-Cyclohexylisothiourea Salt

This two-step protocol offers a more environmentally friendly approach, avoiding the direct handling of volatile thiols.

Step 1: Synthesis of S-Cyclohexylisothiouronium Halide

  • In a round-bottom flask, dissolve cyclohexyl bromide (16.3 g, 0.1 mol) and thiourea (7.6 g, 0.1 mol) in ethanol (100 mL).

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated S-cyclohexylisothiouronium bromide by filtration. Wash the solid with cold ethanol and dry under vacuum.

Step 2: Oxidative Chlorosulfonation

  • Follow the procedure outlined in Protocol 1, using the S-cyclohexylisothiouronium bromide (from Step 1) as the starting material in place of cyclohexanethiol.

Expected Yield: 80-90% over two steps.

Protocol 3: Synthesis of Cyclohexylsulfonamides

This protocol details the general procedure for the synthesis of cyclohexylsulfonamide derivatives from this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (10 mL per mmol of amine).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.1 eq.) in dichloromethane dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by recrystallization or column chromatography.

Visualizing Synthesis and Application Workflows

The following diagrams illustrate the logical flow of the synthesis processes and the subsequent application of the derivatives in a drug discovery context.

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthesis Methods cluster_product Core Intermediate cluster_derivatives Derivative Synthesis cluster_final Final Products start1 Cyclohexanethiol method1 Oxidative Chlorination (NCS, HCl) start1->method1 start2 Cyclohexyl Halide + Thiourea method2 S-Isothiourea Salt Formation & Oxidative Chlorosulfonation start2->method2 product Cyclohexanesulfonyl Chloride method1->product method2->product derivative Reaction with Amines product->derivative final_product Cyclohexylsulfonamide Derivatives derivative->final_product

Caption: Synthetic routes to this compound and its derivatives.

Drug_Discovery_Workflow A Synthesis of Cyclohexylsulfonamide Library B High-Throughput Screening (Target-Based Assays) A->B Diverse Structures C Hit Identification B->C Active Compounds D Lead Optimization (Structure-Activity Relationship) C->D SAR Studies E Preclinical Development D->E Candidate Selection

Caption: Workflow for drug discovery utilizing cyclohexylsulfonamide derivatives.

Applications in Drug Development

This compound derivatives, particularly sulfonamides, are integral to the development of new therapeutic agents.[1][2] Their utility stems from the ability of the sulfonamide group to act as a versatile pharmacophore, engaging in key hydrogen bonding interactions with biological targets. These derivatives have been explored for a range of therapeutic applications, including as antimicrobial and anti-inflammatory agents, and as enzyme inhibitors.[2] The cyclohexyl group often imparts favorable properties such as increased metabolic stability and optimal lipophilicity for cell membrane permeability. The scalable synthesis methods outlined in this document are crucial for providing a reliable supply of these important building blocks for preclinical and clinical studies.

References

Application Notes and Protocols for Monitoring Cyclohexanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for monitoring reactions involving cyclohexanesulfonyl chloride. Detailed protocols, data presentation guidelines, and workflow visualizations are included to assist in the development of robust and well-characterized chemical processes.

Introduction

This compound is a reactive intermediate used in the synthesis of various organic molecules, including potential pharmaceutical candidates. As a sulfonylating agent, it readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. Accurate monitoring of these reactions is crucial for process optimization, kinetic studies, and ensuring product quality. This document outlines key analytical techniques for real-time and offline monitoring of reactions involving this compound.

Analytical Techniques for Reaction Monitoring

A variety of analytical techniques can be employed to monitor the consumption of this compound and the formation of products. The choice of method depends on factors such as the reaction kinetics, the chemical properties of the reactants and products, and the available instrumentation.

Commonly Used Techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying reactants, intermediates, and products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both separation and structural identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantitative analysis of reaction mixtures.

  • In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: Enables real-time monitoring of functional group transformations directly in the reaction vessel.

Quantitative Data Summary

Due to the limited availability of specific kinetic data for this compound in the public domain, the following table presents illustrative data for the reaction of a similar sulfonyl chloride, benzenesulfonyl chloride, with a primary amine. This data can serve as a reference for designing kinetic studies for this compound reactions.

ParameterValueConditionsAnalytical Technique
Rate Law Rate = k[Sulfonyl Chloride][Amine]Methanol, 25 °CUV-Vis Spectroscopy
Second-Order Rate Constant (k) 1.2 x 10-2 M-1s-1Aniline as nucleophileUV-Vis Spectroscopy
Activation Energy (Ea) 55 kJ/molTemperature range: 20-40 °CUV-Vis Spectroscopy
Reaction Yield >95%2 hours reaction timeHPLC
Product Purity >98%After purificationHPLC

Experimental Protocols

HPLC Method for Monitoring Sulfonamide Formation

Objective: To quantify the consumption of this compound and the formation of the corresponding sulfonamide during the reaction with a primary amine.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, for improved peak shape)

  • Reaction mixture aliquots

Procedure:

  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to prevent further reaction.

  • HPLC Conditions (Starting Point):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp to a higher concentration of B over 10-15 minutes to elute all components.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength where both reactant and product have good absorbance).

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared samples onto the HPLC system. Identify the peaks corresponding to this compound and the sulfonamide product based on their retention times (determined by injecting standards of each compound).

  • Quantification: Create a calibration curve for both this compound and the product using standards of known concentrations. Use the peak areas from the chromatograms of the reaction aliquots to determine the concentration of each species at different time points.

GC-MS Method for Reaction Monitoring

Objective: To identify and quantify this compound and its reaction products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)[1]

Reagents:

  • Anhydrous dichloromethane or other suitable solvent

  • Reaction mixture aliquots

Procedure:

  • Sample Preparation: At specified time intervals, take a small aliquot (e.g., 100 µL) from the reaction. Dilute the aliquot with a dry, volatile solvent (e.g., 1 mL of anhydrous dichloromethane) in a GC vial. If necessary, quench the reaction by adding a small amount of a non-interfering alcohol to convert any remaining this compound into a stable ester.

  • GC-MS Conditions (Starting Point): [1]

    • Injector Temperature: 280 °C[1]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50 °C) for 1 minute, then ramp up to a higher temperature (e.g., 300 °C) at a rate of 25 °C/min, and hold for 3 minutes.[1]

    • MS Method:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan a mass range that includes the molecular weights of the reactants and expected products (e.g., m/z 40-400).

  • Analysis: Inject the prepared sample into the GC-MS. The components of the mixture will be separated based on their boiling points and polarity. The mass spectrometer will provide mass spectra for each eluting peak, allowing for their identification by comparing the spectra to a library or by interpreting the fragmentation patterns.

  • Quantification: For quantitative analysis, create a calibration curve using an internal standard.

In-situ FTIR Spectroscopy for Real-Time Monitoring

Objective: To monitor the reaction progress in real-time by observing changes in the infrared absorption bands of functional groups.

Instrumentation:

  • FTIR spectrometer equipped with an in-situ attenuated total reflectance (ATR) probe (e.g., ReactIR)[2]

Procedure:

  • Setup: Insert the ATR probe directly into the reaction vessel. Ensure a good seal and that the probe is submerged in the reaction mixture.

  • Data Acquisition: Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction. Once the reaction is initiated, continuously collect IR spectra at regular intervals (e.g., every 1-2 minutes).

  • Analysis: Monitor the disappearance of the characteristic absorption band of the sulfonyl chloride group (typically around 1370 and 1175 cm-1) and the appearance of the absorption bands of the product's functional groups (e.g., N-H stretch of a sulfonamide around 3300 cm-1 and S=O stretches).

  • Kinetic Analysis: The change in the intensity of these characteristic peaks over time can be used to generate a kinetic profile of the reaction.[3]

Visualizations

Signaling Pathway: Nucleophilic Substitution

The reaction of this compound with a primary amine proceeds through a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide.

Nucleophilic_Substitution Nucleophilic Substitution on this compound Reactants This compound + Primary Amine (R-NH2) TransitionState Transition State (Tetrahedral Intermediate) Reactants->TransitionState Nucleophilic Attack Products Sulfonamide + HCl TransitionState->Products Chloride Elimination

Caption: Nucleophilic substitution pathway for sulfonamide formation.

Experimental Workflow: Synthesis and Monitoring

The following diagram illustrates a typical workflow for the synthesis of a sulfonamide from this compound and its subsequent monitoring using HPLC.

Experimental_Workflow Workflow for Sulfonamide Synthesis and Monitoring cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Workup & Purification Start Dissolve Amine and Base in Solvent Add_Sulfonyl_Chloride Add this compound Solution Start->Add_Sulfonyl_Chloride Reaction Stir at Controlled Temperature Add_Sulfonyl_Chloride->Reaction Take_Aliquot Withdraw Aliquot at Time (t) Reaction->Take_Aliquot Workup Aqueous Workup Reaction->Workup After Reaction Completion Quench Quench Reaction Take_Aliquot->Quench Prepare_Sample Prepare Sample for HPLC Quench->Prepare_Sample HPLC_Analysis HPLC Analysis Prepare_Sample->HPLC_Analysis HPLC_Analysis->Reaction Continue Monitoring Purification Purification (e.g., Crystallization) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

References

Troubleshooting & Optimization

Common byproducts in Cyclohexanesulfonyl chloride reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexanesulfonyl chloride. It focuses on identifying and removing common byproducts to ensure the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving this compound?

A1: The byproducts generated depend on the specific reaction, but typically include:

  • Cyclohexanesulfonic Acid: Formed from the hydrolysis of this compound by water present in the reaction mixture.[1][2] This is a highly polar and acidic impurity.

  • Unreacted Starting Materials: Excess this compound or nucleophiles (e.g., primary or secondary amines) often remain after the reaction is complete.[3][4]

  • Hydrochloride Salts: When a base like pyridine or triethylamine is used to scavenge HCl generated during the reaction, the corresponding hydrochloride salt (e.g., pyridinium chloride) is formed.[4][5]

  • Side-Reaction Products: Depending on the reactants and conditions, other undesired products may form. For instance, reactions involving amines can sometimes lead to double sulfonylation or other side reactions.

Q2: My NMR/LC-MS analysis shows a persistent, highly polar, acidic impurity. What is it and how can it be removed?

A2: This impurity is almost certainly cyclohexanesulfonic acid, the hydrolysis product of this compound.[1][2] It is highly water-soluble as its salt. Solution: This acidic impurity can be effectively removed with a basic aqueous wash. During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The sulfonic acid is deprotonated to form its sodium salt, which is highly soluble in the aqueous phase and will be partitioned out of the organic layer.[2][6]

Q3: How can I remove unreacted primary or secondary amines from my reaction mixture?

A3: Unreacted amines are basic and can be removed by converting them into their water-soluble salts. Solution: During the aqueous workup, wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl).[6] The acid will protonate the amine, forming a salt that is readily extracted into the aqueous layer. For acid-sensitive target compounds, an alternative is to wash the organic layer with a 10% aqueous copper (II) sulfate solution; the amine will form a complex with the copper and partition into the aqueous phase.[7]

Q4: My desired product is co-eluting with unreacted this compound during column chromatography. How can I resolve this?

A4: Due to similar polarities, separating a product from unreacted sulfonyl chloride can be challenging.[8] The best strategy is to convert the unreacted sulfonyl chloride into a compound with very different polarity before chromatography. Solution: "Quench" the excess this compound. You can do this by:

  • Aqueous Hydrolysis: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture. This will hydrolyze the sulfonyl chloride to the highly polar, water-soluble sodium cyclohexanesulfonate, which is easily removed in an aqueous wash.[6][8]

  • Scavenger Resins: Use a polymer-bound amine (scavenger resin). This resin reacts with the excess sulfonyl chloride. The resulting polymer-bound sulfonamide can then be removed by simple filtration, leaving your product in the solution.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Persistent acidic impurity in the final product. Incomplete removal of cyclohexanesulfonic acid during workup.Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure vigorous mixing to facilitate the acid-base reaction and extraction of the resulting salt into the aqueous phase.[2][6] Repeat the wash if necessary.
Product is contaminated with unreacted amine. Insufficient acid wash or product instability in acid.Ensure the aqueous HCl wash is of sufficient concentration and volume. If the product is acid-sensitive, use a 10% aqueous copper sulfate wash as an alternative.[7]
Product degradation during workup. The desired product contains base-labile (e.g., ester) or acid-labile functional groups.If the product is base-sensitive, avoid strong bases for quenching. Use a non-basic quenching agent like a scavenger resin.[8] If the product is acid-sensitive, use a saturated sodium bicarbonate wash instead of a strong acid to remove amine impurities (if the pKa allows).
Incomplete removal of sulfonyl chloride after quenching. Insufficient amount of quenching agent, low temperature, or poor mixing.Ensure a molar excess of the quenching agent (e.g., NaHCO₃) is used. Allow the mixture to stir vigorously at room temperature for 15-30 minutes to ensure the reaction goes to completion.[8]
Comparison of Byproduct Removal Methods
MethodByproduct TargetedPrincipleAdvantagesDisadvantages
Aqueous Basic Wash (e.g., NaHCO₃) Cyclohexanesulfonic Acid, Unreacted this compoundAcid-base reaction forms a water-soluble salt. Hydrolyzes sulfonyl chloride.[6]Simple, inexpensive, and effective for acidic impurities.May degrade base-sensitive products.
Aqueous Acidic Wash (e.g., 1M HCl) Unreacted Amines, Basic Catalysts (e.g., Pyridine)Acid-base reaction forms a water-soluble ammonium salt.[6]Highly effective for removing basic impurities.May degrade acid-sensitive products.
Scavenger Resins (Polymer-bound amines) Unreacted this compoundCovalent scavenging. The sulfonyl chloride reacts with the resin.[8]Mild conditions, simple filtration-based removal of byproduct.Resins can be expensive. May require longer reaction times.
Recrystallization Various impuritiesDifference in solubility between the product and impurities in a specific solvent.[6]Can yield very pure material. Effective for solid products.Can result in significant product loss. Finding a suitable solvent can be time-consuming.
Silica Gel Chromatography Various impuritiesDifferential partitioning of compounds between a stationary and mobile phase.[6]Versatile and can separate complex mixtures.Can be time-consuming and requires significant solvent volumes. Product may degrade on silica.

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This procedure is designed to remove acidic and basic impurities.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by adding deionized water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to hydrolyze any remaining this compound.[6][8]

  • Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove basic impurities like amines).[6]

    • Saturated aqueous NaHCO₃ (to remove acidic impurities like cyclohexanesulfonic acid).[6]

    • Brine (saturated NaCl solution, to remove residual water).[6]

  • Separate the organic layer and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[6]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Removal of Unreacted Sulfonyl Chloride with a Scavenger Resin

This method is ideal for products that are sensitive to aqueous or basic conditions.[8]

  • To the crude reaction mixture containing the product and excess this compound, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, 2-3 equivalents relative to the excess sulfonyl chloride).[8]

  • Dilute with a suitable solvent (e.g., dichloromethane, THF) if necessary to ensure mobility.

  • Stir the suspension at room temperature. Monitor the disappearance of the sulfonyl chloride by TLC (Thin Layer Chromatography). This may take a few hours to overnight.

  • Once the reaction is complete, filter the mixture to remove the resin.

  • Wash the collected resin with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of unreacted sulfonyl chloride.

Visualized Workflow

The following diagram illustrates a general workflow for the purification of products from this compound reactions.

G cluster_alternative Alternative for Sensitive Products A Crude Reaction Mixture B Quench with H₂O or aq. NaHCO₃ A->B Hydrolyze excess R-SO₂Cl M Use Scavenger Resin A->M Removes excess R-SO₂Cl C Aqueous Workup (Extraction) B->C D Wash with 1M HCl C->D Removes basic impurities (amines) E Wash with sat. NaHCO₃ D->E Removes acidic impurities (R-SO₃H) F Wash with Brine E->F G Dry (Na₂SO₄) & Concentrate F->G H Crude Product G->H I Further Purification H->I J Column Chromatography I->J Liquid or impure solid K Recrystallization I->K Solid L Pure Product J->L K->L N Filter & Concentrate M->N N->H

Caption: Logical workflow for byproduct removal and product purification.

References

Technical Support Center: Optimizing Cyclohexanesulfonyl Chloride Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sulfonylation reactions using cyclohexanesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful sulfonylation reaction with this compound?

A1: The most critical parameters are the choice of base and solvent, reaction temperature, and the quality of the this compound. The base is essential for neutralizing the hydrochloric acid byproduct and can also act as a catalyst.[1][2] The solvent influences the solubility of the reactants and the overall reaction rate.[1][3] Temperature control is vital for preventing the decomposition of the sulfonyl chloride and minimizing the formation of side products.[2][4]

Q2: My this compound reagent may be old. How can I assess its quality?

A2: this compound is sensitive to moisture and can hydrolyze to cyclohexanesulfonic acid.[2][5] To check its quality, you can perform a small-scale control reaction with a reliable nucleophile. If this reaction fails or gives a low yield, consider purchasing a fresh supply or purifying the existing reagent. Storing this compound under an inert atmosphere (e.g., nitrogen or argon) in a desiccator is crucial to prevent degradation.[2]

Q3: Which base is most suitable for my sulfonylation reaction?

A3: The choice of base depends on the reactivity and acid sensitivity of your substrate.

  • Pyridine: Often used as both a base and a solvent, it can also function as a nucleophilic catalyst.[1]

  • Triethylamine (Et₃N): A common, non-nucleophilic, and sterically hindered base used to scavenge HCl.[1]

  • 4-Dimethylaminopyridine (DMAP): Frequently used in catalytic amounts alongside a stoichiometric base like triethylamine to accelerate the reaction, especially for sterically hindered alcohols.[1][3]

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These can be effective in polar aprotic solvents, particularly for N-sulfonylation.[1]

Q4: What are common side reactions observed during the sulfonylation of alcohols with this compound?

A4: A common side reaction is the conversion of the desired sulfonate ester into an alkyl chloride, particularly when using pyridine at elevated temperatures.[1] To minimize this, it is advisable to use a non-nucleophilic base like triethylamine and maintain a low reaction temperature.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am observing a very low yield or no formation of the desired sulfonated product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield in sulfonylation reactions can be attributed to several factors, including the reactivity of the nucleophile, inappropriate reaction conditions, or degradation of the starting materials.[3]

Possible Causes and Solutions:

  • Poor Quality of this compound: The reagent may have hydrolyzed. As mentioned in the FAQ, test the reagent with a control reaction or use a fresh bottle.[2][5]

  • Insufficiently Reactive Nucleophile: Sterically hindered or electron-deficient amines and alcohols may react slowly. Consider using a stronger base or adding a catalyst like DMAP to increase the reaction rate.[3] For particularly sluggish reactions, increasing the temperature may be necessary, but this should be done cautiously to avoid side reactions.[3]

  • Inappropriate Solvent: The choice of solvent can impact the solubility of reactants and the reaction rate. Aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally recommended.[1][3] If the reaction is slow, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) could be beneficial.[3]

  • Suboptimal Base Selection: The base might not be strong enough to effectively neutralize the generated HCl. For less reactive nucleophiles, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) could be more effective.[3]

Issue 2: Formation of Multiple Products or Impurities

Question: My reaction is showing multiple spots on a TLC plate, indicating the formation of byproducts. What are the common side reactions, and how can they be minimized?

Answer: The formation of multiple products is often due to side reactions involving the starting materials or intermediates.

Common Side Reactions and Solutions:

  • Bis-sulfonylation of Primary Amines: Primary amines can undergo a second sulfonylation, especially with an excess of this compound and a strong base.[3] To avoid this, use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents of the amine).[6] Additionally, add the this compound solution dropwise at a low temperature (e.g., 0 °C) to keep its concentration low.[6]

  • Formation of Alkyl Chlorides from Alcohols: As mentioned earlier, the sulfonate ester can be converted to an alkyl chloride.[1] Use a non-nucleophilic base and maintain a low reaction temperature to suppress this side reaction.

  • Reaction with Tertiary Amine Bases: While often used as bases, tertiary amines can sometimes react with sulfonyl chlorides, leading to complex mixtures.[3] If this is suspected, switch to a different non-nucleophilic base.

Data Presentation

Table 1: Recommended Bases for this compound Sulfonylation

BaseTypeTypical SubstratesNotes
PyridineNucleophilicPrimary/Secondary Amines, AlcoholsCan also act as a solvent and catalyst.[1]
Triethylamine (Et₃N)Non-nucleophilicPrimary/Secondary Amines, AlcoholsGood for preventing alkyl chloride formation.[1]
2,6-LutidineHindered, WeakAcid-sensitive substratesLess reactive than pyridine or triethylamine.[3]
DBUNon-nucleophilic, StrongLess reactive nucleophilesUse when weaker bases are ineffective.[3]
DMAPNucleophilic CatalystSterically hindered alcoholsUsed in catalytic amounts with a stoichiometric base.[1][3]

Table 2: Recommended Solvents for this compound Sulfonylation

SolventTypeTypical Use Cases
Dichloromethane (DCM)AproticGeneral purpose, good solubility for many reactants.[1][3]
Acetonitrile (MeCN)Polar AproticGood for a wide range of substrates.[3]
Tetrahydrofuran (THF)AproticSuitable for many sulfonylation reactions.[1][3]
N,N-Dimethylformamide (DMF)Polar AproticUse for sluggish reactions or poorly soluble starting materials.[3]

Table 3: General Reaction Conditions and Expected Yields

NucleophileBase (Equivalents)SolventTemperature (°C)Typical Yield (%)
Primary AmineTriethylamine (1.2)DCM0 to RT80-95
Secondary AminePyridine (1.5)DCM0 to RT75-90
Primary AlcoholTriethylamine (1.2) + DMAP (0.1)DCM0 to RT85-98
Sterically Hindered AlcoholDBU (1.5) + DMAP (0.1)MeCNRT to 4060-80

Experimental Protocols

Protocol 1: Sulfonylation of a Primary Amine
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.[3]

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).[3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Sulfonylation of a Primary Alcohol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DCM and add it dropwise to the alcohol solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, quench with water and separate the layers in a separatory funnel.

  • Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Visualizations

Sulfonylation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products Nucleophile R-XH (Amine or Alcohol) Intermediate [R-XH+-SO2-Cyclohexyl] + Cl- Nucleophile->Intermediate Nucleophilic Attack SulfonylChloride Cyclohexyl-SO2Cl SulfonylChloride->Intermediate Base Base Deprotonated R-X-SO2-Cyclohexyl Base->Deprotonated Byproduct Base-H+Cl- Base->Byproduct Intermediate->Deprotonated Deprotonation by Base Product Sulfonamide or Sulfonate Ester Deprotonated->Product

Caption: General mechanism of sulfonylation.

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckReagent 1. Check Quality of This compound Start->CheckReagent CheckConditions 2. Evaluate Reaction Conditions CheckReagent->CheckConditions Good NewReagent Use Fresh Reagent CheckReagent->NewReagent Degraded CheckNucleophile 3. Assess Nucleophile Reactivity CheckConditions->CheckNucleophile Conditions OK OptimizeBase Increase Base Strength (e.g., use DBU) CheckConditions->OptimizeBase Base too weak ChangeSolvent Switch to a More Polar Aprotic Solvent (e.g., DMF) CheckConditions->ChangeSolvent Poor Solubility AddCatalyst Add DMAP (for alcohols) CheckNucleophile->AddCatalyst Sterically Hindered Alcohol IncreaseTemp Increase Reaction Temperature CheckNucleophile->IncreaseTemp Low Reactivity Success Improved Yield OptimizeBase->Success AddCatalyst->Success IncreaseTemp->Success ChangeSolvent->Success NewReagent->Success

Caption: Troubleshooting workflow for low reaction yield.

Base_Selection_Tree Start Select a Base Substrate What is the substrate? Start->Substrate Amine Amine Substrate->Amine Amine Alcohol Alcohol Substrate->Alcohol Alcohol PrimarySecondaryAmine Primary or Secondary Amine? Amine->PrimarySecondaryAmine HinderedAlcohol Is the alcohol sterically hindered? Alcohol->HinderedAlcohol TertiaryAmine Not a substrate, can be a base PrimarySecondaryAmine->TertiaryAmine No UsePyridine Use Pyridine or Triethylamine PrimarySecondaryAmine->UsePyridine Yes UseEt3N_DMAP Use Triethylamine + DMAP HinderedAlcohol->UseEt3N_DMAP No UseDBU_DMAP Consider DBU + DMAP HinderedAlcohol->UseDBU_DMAP Yes

Caption: Decision tree for selecting an appropriate base.

References

Technical Support Center: Purification of Crude Cyclohexanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Cyclohexanesulfonyl Chloride (CSC). This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most prevalent impurity in crude this compound is cyclohexanesulfonic acid, which forms from the hydrolysis of the sulfonyl chloride in the presence of water. Other potential impurities can include residual starting materials from the synthesis, byproducts from side reactions, and decomposition products. Maintaining anhydrous conditions throughout the synthesis and workup is critical to minimize the formation of cyclohexanesulfonic acid.

Q2: My crude product is a yellow or brown oil. What causes this discoloration and how can I remove it?

Discoloration in crude this compound can be caused by a variety of factors, including the presence of colored impurities from starting materials, thermal decomposition if the reaction was overheated, or the formation of polymeric byproducts. Purification via vacuum distillation is often effective at separating the colorless product from less volatile, colored impurities. If the color persists, treatment with a small amount of activated charcoal followed by filtration prior to distillation may be beneficial, though this should be tested on a small scale first to ensure it does not promote decomposition.

Q3: How should I properly store purified this compound to prevent degradation?

Purified this compound should be stored in a cool, dry environment, preferably in a refrigerator at 2-8°C, under an inert atmosphere such as nitrogen or argon.[1] It is crucial to use a tightly sealed container to prevent the ingress of moisture, which will lead to hydrolysis and the formation of cyclohexanesulfonic acid.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

The purity of this compound can be assessed using several analytical methods:

  • Gas Chromatography (GC): Coupled with a flame ionization detector (FID), GC is well-suited for analyzing the volatile this compound and separating it from other volatile impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection at a low wavelength (e.g., 205 nm) can be developed.[2] Due to the lack of a strong chromophore, sensitivity might be limited.

  • Titration: Purity can be determined by titration, as indicated by some commercial suppliers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic peaks of this compound and detect the presence of impurities.

Troubleshooting Guides

Issue 1: Presence of Cyclohexanesulfonic Acid Impurity

Symptom: NMR or LC-MS analysis of the purified product shows a persistent, highly polar impurity. An aqueous workup may have a cloudy aqueous layer.

Cause: This is most likely due to the hydrolysis of this compound to cyclohexanesulfonic acid. This can happen if the reaction was exposed to water, or if the workup was not performed correctly.

Solution: A basic aqueous wash during the workup is highly effective at removing the acidic sulfonic acid impurity.

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base.

  • The cyclohexanesulfonic acid will be deprotonated to its sodium salt, which is highly soluble in the aqueous phase and will be removed.

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

crude_product Crude CSC in Organic Solvent wash_step Wash with aq. NaHCO₃ Solution crude_product->wash_step separation Separatory Funnel wash_step->separation organic_layer Organic Layer (Purified CSC) separation->organic_layer  Retain aqueous_layer Aqueous Layer (Sodium Cyclohexanesulfonate) separation->aqueous_layer  Discard drying Dry over Na₂SO₄ organic_layer->drying final_product Pure CSC drying->final_product

Caption: Workflow for removing sulfonic acid impurity.

Issue 2: Product Decomposes During Distillation

Symptom: The product turns dark, and the yield is low upon attempting distillation at atmospheric pressure. The odor of sulfur dioxide may be apparent.[3]

Cause: this compound, like many sulfonyl chlorides, is thermally sensitive and can decompose at its atmospheric boiling point.

Solution: Purify the product using vacuum distillation. This technique lowers the boiling point of the compound, allowing it to distill at a lower temperature and minimizing thermal decomposition.[4] While specific data for this compound is not readily available, a starting point for vacuum distillation can be estimated based on related compounds. It is advisable to start with a moderate vacuum and gently heat the sample.

Table 1: Estimated Boiling Points of this compound at Reduced Pressures

Pressure (Torr)Estimated Boiling Point (°C)
13125
15~128-132
20~135-140

Note: These are estimated values and should be optimized for your specific setup.

start Crude CSC Product distillation_type Distillation Method? start->distillation_type atm_pressure Atmospheric Pressure distillation_type->atm_pressure High Temp vacuum Vacuum Distillation distillation_type->vacuum Low Temp decomposition Decomposition (Low Yield) atm_pressure->decomposition success Pure Product (High Yield) vacuum->success

Caption: Decision diagram for distillation method.

Issue 3: Product Fails to Crystallize or Oils Out

Symptom: When attempting purification by recrystallization, the product either remains an oil even at low temperatures or forms an oil that does not solidify.

Cause:

  • High Impurity Level: The presence of significant impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

  • Inappropriate Solvent: The chosen solvent may be too good of a solvent, even at low temperatures, or the product might be too soluble.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil instead of crystals.

Solution:

  • Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as an aqueous wash to remove sulfonic acid or a quick filtration through a silica plug to remove baseline impurities.

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold. For a relatively non-polar compound like this compound, consider solvents like hexanes, heptane, or mixtures such as hexane/diethyl ether or hexane/ethyl acetate.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, cooling can be continued in an ice bath to maximize crystal formation.[5]

  • Trituration: If the product oils out, try removing the solvent and adding a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes). Scratching the side of the flask with a glass rod can sometimes induce crystallization.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for removing non-volatile impurities and colored byproducts.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Charge the Flask: Place the crude this compound into the distillation flask.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Collect the fraction that distills at the expected boiling point for the applied pressure (refer to Table 1). Discard any initial forerun.

  • Storage: Transfer the purified, colorless liquid to a clean, dry, sealed container under an inert atmosphere.

Protocol 2: Purification by Recrystallization (General Procedure)

This method is ideal if the crude product is a solid or can be induced to solidify.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, heptane) at room and elevated temperatures to find a suitable solvent.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product until it just dissolves.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

This technique is useful for separating impurities with different polarities.

  • TLC Analysis: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the product an Rf value of approximately 0.3-0.4.[3] For this compound, a mixture of hexanes and ethyl acetate is a good starting point.

  • Column Packing: Pack a silica gel column with the chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The less polar components will elute first.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

Troubleshooting low yields in sulfonamide synthesis with Cyclohexanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yields, encountered during the synthesis of sulfonamides using cyclohexanesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in sulfonamide synthesis with this compound?

A1: The most frequent cause of low yields is the degradation of this compound due to its sensitivity to moisture.[1][2] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amines, is a major side reaction that significantly lowers the yield of the desired sulfonamide.[3] It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3]

Q2: How does the choice of base affect the reaction yield?

A2: The base plays a critical role in scavenging the HCl produced during the reaction. Common bases include tertiary amines like triethylamine (TEA) or pyridine. The base should be strong enough to neutralize the acid but not so strong as to cause unwanted side reactions.[1] The purity of the base is also important; it should be dry to avoid introducing water into the reaction.[2] An excess of the amine reactant can sometimes be used to act as the base.[1]

Q3: Can steric hindrance be a problem when using this compound?

A3: Yes, steric hindrance can affect the reaction rate and yield.[3] While this compound itself is a secondary sulfonyl chloride, bulky amines may react more slowly. If you are working with a sterically hindered amine, you may need to use more forcing reaction conditions, such as a higher temperature or a longer reaction time, but be mindful of potential side reactions.[3]

Q4: What are the typical side products I should look out for?

A4: Besides the sulfonic acid from hydrolysis, another potential side product is the bis-sulfonated amine, especially when using a primary amine.[4] This occurs when two molecules of this compound react with one molecule of the primary amine. To minimize this, it is recommended to add the sulfonyl chloride solution slowly to the amine solution.[3]

Troubleshooting Guide for Low Yields

Experiencing low yields can be frustrating. This guide provides a systematic approach to troubleshooting your sulfonamide synthesis.

Problem 1: Low to No Product Formation

Possible Causes:

  • Degraded this compound: The sulfonyl chloride has hydrolyzed due to moisture.

  • Poor Quality Amine: The amine may be impure or contain water.

  • Incorrect Reaction Conditions: The temperature may be too low, or the reaction time too short.

  • Inefficient Base: The base may not be strong enough or may be wet.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use. Handle reagents under an inert atmosphere (nitrogen or argon).[3]

  • Verify Reagent Quality: Use a fresh bottle of this compound or purify it before use. Ensure the amine is pure and dry.

  • Optimize Reaction Conditions: If the reaction is sluggish, consider gradually increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Base Selection: Ensure the base is anhydrous. Consider using a slight excess of the base (1.1-1.5 equivalents).[2]

Problem 2: Presence of Significant Side Products

Possible Causes:

  • Hydrolysis of Sulfonyl Chloride: Presence of water in the reaction.

  • Bis-sulfonylation of Primary Amine: The reaction stoichiometry or addition rate is not optimal.

  • Reaction with Solvent: The solvent is not inert.

Solutions:

  • Strict Anhydrous Technique: As mentioned above, rigorously exclude water from your reaction.

  • Controlled Addition: Add the this compound solution dropwise to the amine solution, preferably at a low temperature (e.g., 0 °C), to control the initial exothermic reaction and minimize side product formation.[1]

  • Solvent Choice: Use inert solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1][5]

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of sulfonamide synthesis. The data is based on analogous reactions with other sulfonyl chlorides and serves as a guide for optimization.

Table 1: Effect of Solvent and Temperature on Sulfonamide Yield

EntrySulfonyl ChlorideAmineSolventTemperature (°C)Base (Equivalents)Yield (%)
1Tosyl ChlorideBenzylamineDichloromethane0Triethylamine (2.0)~87% (byproduct)
2Tosyl ChlorideBenzylamineDichloromethane25Triethylamine (2.0)~92% (byproduct)
3Tosyl ChlorideBenzylamineDichloromethane-20Triethylamine (2.0)~79% (byproduct)
4Tosyl ChlorideBenzylamineAcetonitrile0Triethylamine (2.0)~60% (byproduct)
5Tosyl ChlorideBenzylamineTetrahydrofuran0Triethylamine (2.0)~70% (byproduct)

Data adapted from a study on sulfinamide synthesis where sulfonamide was a significant byproduct. The yields are for the sulfonamide.[1]

Table 2: Effect of Base on Sulfonamide Yield

EntrySulfonyl ChlorideAmineBaseSolventYield (%)
1Benzenesulfonyl chlorideAnilinePyridine-100%
2Benzenesulfonyl chlorideAnilineTriethylamineTHF86%
3Benzenesulfonyl chlorideAnilineSodium CarbonateWater-
4Benzenesulfonyl chlorideAniline10% NaOH--

This table presents a qualitative and quantitative comparison of different bases used in sulfonamide synthesis.[5]

Experimental Protocols

General Protocol for the Synthesis of N-substituted Cyclohexanesulfonamide

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous triethylamine (1.5 eq) or pyridine (2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Amine Solution: Dissolve the amine (1.0-1.2 equivalents) and the base (1.5 equivalents of triethylamine or 2.0 equivalents of pyridine) in an anhydrous solvent (e.g., DCM or THF).

  • Cooling: Cool the amine solution to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous solution of HCl (1M).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure sulfonamide.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine and Base in Anhydrous Solvent cool Cool to 0 °C prep_amine->cool addition Slowly Add Sulfonyl Chloride Solution to Amine Solution cool->addition prep_sulfonyl Dissolve this compound in Anhydrous Solvent prep_sulfonyl->addition stir Stir at Room Temperature (2-24h) addition->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify by Recrystallization or Chromatography wash_dry->purify product Pure Sulfonamide purify->product

Caption: Experimental workflow for sulfonamide synthesis.

troubleshooting_low_yield cluster_reagents Reagent Quality Check cluster_conditions Reaction Condition Check cluster_procedure Procedural Check start Low Yield Observed check_sulfonyl Is Sulfonyl Chloride fresh/pure? start->check_sulfonyl check_amine Is Amine pure and dry? check_sulfonyl->check_amine Yes solution Implement Corrective Actions: - Use fresh/purified reagents - Ensure anhydrous conditions - Optimize temperature/time - Use inert atmosphere - Control addition rate check_sulfonyl->solution No check_solvent Is Solvent anhydrous? check_amine->check_solvent Yes check_amine->solution No check_base Is Base anhydrous? check_solvent->check_base Yes check_solvent->solution No check_temp Is Temperature optimal? check_base->check_temp Yes check_base->solution No check_time Is Reaction Time sufficient? check_temp->check_time Yes check_temp->solution No check_atmosphere Is atmosphere inert? check_time->check_atmosphere Yes check_time->solution No check_addition Was addition of sulfonyl chloride slow and at 0°C? check_atmosphere->check_addition Yes check_atmosphere->solution No check_addition->solution No success Yield Improved solution->success

Caption: Troubleshooting flowchart for low sulfonamide yield.

reaction_pathway cluster_reactants Reactants cluster_side_reaction Major Side Reaction sulfonyl This compound (Electrophile) sulfonic_acid Cyclohexanesulfonic Acid (Unreactive) sulfonyl->sulfonic_acid Hydrolysis intermediate Tetrahedral Intermediate sulfonyl->intermediate amine Amine (R-NH2) (Nucleophile) amine->intermediate Nucleophilic Attack water H2O (Moisture) water->sulfonic_acid product N-substituted Cyclohexanesulfonamide intermediate->product Chloride Elimination hcl HCl intermediate->hcl

References

Technical Support Center: Managing Cyclohexanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the exothermic nature of reactions involving cyclohexanesulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when working with this compound?

A1: The primary safety concern is the highly exothermic nature of its reactions, particularly with nucleophiles like primary and secondary amines.[1] This can lead to a rapid increase in temperature, posing a risk of a runaway reaction if not properly controlled. A runaway reaction is a critical safety event that can result in boiling of the solvent, pressure buildup, and potential vessel failure.[2][3]

Q2: What are the key parameters to control during a reaction with this compound to manage the exotherm?

A2: The three most critical parameters to control are:

  • Rate of Addition: The sulfonyl chloride should be added to the amine solution slowly and in a controlled manner.[2][4] A syringe pump or a dropping funnel is highly recommended for precise control.[2]

  • Temperature: The reaction should be maintained at a low temperature, typically between 0 °C and 5 °C, using an efficient cooling bath.[2][4]

  • Stirring: Vigorous and efficient stirring is crucial to ensure even heat distribution and prevent the formation of localized hot spots.[2]

Q3: What are the consequences of poor temperature control?

A3: Poor temperature control can lead to several undesirable outcomes:

  • Runaway Reaction: As mentioned, this is the most significant safety hazard.[2][3]

  • Side Product Formation: Higher temperatures can promote the formation of unwanted byproducts, reducing the purity and yield of the desired sulfonamide.

  • Degradation: Both the reactants and the product can degrade at elevated temperatures, leading to lower yields.[2]

Q4: How should I properly quench a reaction involving this compound?

A4: The quenching process is also exothermic and must be handled with care. The recommended procedure is to slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. Never add water or an aqueous solution directly to the reaction flask, as this can cause a localized and violent exotherm.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Observation Potential Cause(s) Suggested Action(s)
Sudden, rapid temperature increase (Runaway Reaction) 1. Addition of this compound is too fast. 2. Cooling bath is inefficient or has failed. 3. Inadequate stirring leading to localized hot spots.IMMEDIATE ACTIONS: 1. Stop the addition of the sulfonyl chloride immediately.[2] 2. Enhance cooling (add more ice/salt to the bath, lower chiller setpoint).[2] 3. Increase the stirring rate.[2] 4. If necessary and planned for, execute an emergency quench by adding a pre-chilled, non-reactive solvent. LONG-TERM SOLUTIONS: - Review and slow down your addition rate.[2] - Ensure your cooling system is adequate for the scale of the reaction.[2]
Low yield of the desired sulfonamide 1. Hydrolysis of this compound due to moisture.[4] 2. The amine is not nucleophilic enough. 3. Steric hindrance in either the amine or the sulfonyl chloride.[4] 4. Reaction temperature is too low, leading to an incomplete reaction.[2]1. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4] 2. Consider using a stronger base or a catalyst to enhance the amine's reactivity.[4] 3. Increase the reaction temperature moderately or prolong the reaction time.[4] 4. Allow the reaction to proceed for a longer duration or to slowly warm to room temperature after the initial addition.
Formation of a significant amount of sulfonic acid byproduct Hydrolysis of the this compound by water present in the reaction mixture.[4]- Use anhydrous solvents and reagents.[4] - Conduct the reaction under a strictly inert atmosphere.[4] - Use freshly opened or purified this compound.
Reaction mixture is very dark or tar-like Decomposition of starting materials or products due to excessive heat from an unmanaged exotherm.- Improve temperature control by slowing the addition rate and ensuring efficient cooling. - Check for the purity of your starting materials, as impurities can sometimes catalyze decomposition.

Data Presentation

Amine Class Reactant Structure (Example) Expected Relative Exothermicity Key Considerations
Primary Aliphatic Amine R-NH₂ (e.g., Butylamine)HighVery fast reaction. Requires very slow addition and efficient cooling.
Secondary Aliphatic Amine R₂NH (e.g., Diethylamine)HighSimilar to primary amines, requires careful control of addition and temperature.
Primary Aromatic Amine Ar-NH₂ (e.g., Aniline)ModerateLess reactive than aliphatic amines, but still significantly exothermic.
Sterically Hindered Amine (e.g., tert-Butylamine)Low to ModerateThe reaction rate is slower, which can help in managing the exotherm. May require longer reaction times or slightly elevated temperatures to go to completion.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from this compound and a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

1. Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add the primary amine (1.0 equivalent).

  • Dissolve the amine in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) (0.1-0.5 M).

  • Add a suitable base (e.g., triethylamine, 1.2 equivalents, or pyridine, 2.0 equivalents) to the solution.[4]

2. Cooling and Reagent Addition:

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent and add it to the dropping funnel.

  • Add the this compound solution dropwise to the cooled amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[4]

3. Reaction Monitoring:

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 2-24 hours.

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).

4. Work-up and Purification:

  • Once the reaction is complete, quench the reaction by slowly pouring the mixture into a beaker of crushed ice.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Sulfonamide Synthesis setup 1. Reaction Setup - Flame-dried glassware - Inert atmosphere (N₂) - Add amine, solvent, and base cooling 2. Cooling - Cool mixture to 0 °C setup->cooling addition 3. Reagent Addition - Add this compound  solution dropwise - Maintain T < 5 °C cooling->addition reaction 4. Reaction - Stir at 0 °C, then warm to RT - Monitor by TLC/LC-MS addition->reaction workup 5. Work-up - Quench with ice water - Extract with organic solvent - Wash organic layers reaction->workup purification 6. Purification - Dry and concentrate - Purify by chromatography  or recrystallization workup->purification Troubleshooting_Runaway_Reaction Troubleshooting Logic for a Runaway Reaction start Temperature Rises Rapidly and Uncontrollably stop_addition Stop Reagent Addition IMMEDIATELY start->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling increase_stirring Increase Stirring Rate stop_addition->increase_stirring controlled Is Temperature Now Controlled? enhance_cooling->controlled increase_stirring->controlled continue_monitoring Continue Monitoring and Proceed with Caution controlled->continue_monitoring Yes emergency_quench Execute Emergency Quench Procedure (if planned) controlled->emergency_quench No review_protocol Post-Incident Review: - Addition Rate - Cooling Capacity - Stirring Efficiency continue_monitoring->review_protocol emergency_quench->review_protocol

References

Identifying and characterizing impurities from Cyclohexanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexanesulfonyl chloride. The information is designed to help identify and characterize potential impurities encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my this compound sample?

A1: Impurities in this compound can originate from the manufacturing process or degradation over time. Common impurities include:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Cyclohexane may be present in trace amounts.

    • By-products: Chlorocyclohexane and di-substituted products like dichlorocyclohexane and cyclohexanedisulfonyl chloride can form during synthesis.[1][2]

  • Degradation Products:

    • Hydrolysis Product: Cyclohexanesulfonic acid is the most common degradation product, formed by the reaction of this compound with moisture.[3]

Q2: My reaction yield is lower than expected. Could impurities in this compound be the cause?

A2: Yes, impurities can significantly impact reaction yields. The presence of cyclohexanesulfonic acid, the hydrolysis product, means there is less active sulfonyl chloride available for your reaction. Additionally, other reactive impurities could lead to the formation of unwanted side products, consuming your starting materials and reducing the yield of your desired product.

Q3: I am observing an unexpected side product in my reaction. How can I determine if it originates from an impurity in the this compound?

A3: To investigate if an unexpected side product is derived from an impurity, you should first characterize the impurity profile of your this compound starting material using analytical techniques like GC-MS or LC-MS. If you can identify and quantify the impurities, you can then assess their potential to react under your specific reaction conditions to form the observed side product.

Q4: How should I handle and store this compound to minimize the formation of impurities?

A4: this compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry environment.[4] It is best stored in a tightly sealed container in a cool, dry place to prevent hydrolysis.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low reaction yield and/or incomplete reaction Presence of cyclohexanesulfonic acid due to hydrolysis of this compound.1. Check the purity of your this compound using ¹H NMR or titration. 2. If significant degradation has occurred, consider purifying the reagent by distillation or purchasing a new batch. 3. Ensure stringent anhydrous conditions for your reaction.
Formation of unexpected chlorinated by-products Presence of chlorocyclohexane or other chlorinated species from the manufacturing process.1. Analyze the starting material by GC-MS to identify and quantify chlorinated impurities. 2. If necessary, purify the this compound by vacuum distillation.
Inconsistent reaction outcomes between different batches Batch-to-batch variability in the impurity profile of this compound.1. Analyze each new batch of this compound for purity and impurity profile before use. 2. Qualify suppliers and request a certificate of analysis with detailed impurity information.

Impurity Characterization

Below are typical, illustrative quantitative data for impurities in commercial-grade this compound. Actual values may vary between suppliers and batches.

ImpurityTypical Abundance (%)Analytical Method
Cyclohexane< 0.5GC-MS
Chlorocyclohexane< 0.2GC-MS
Cyclohexanesulfonic Acid< 2.0 (can increase with age and exposure to moisture)HPLC, ¹H NMR

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for the identification and quantification of volatile impurities such as cyclohexane and chlorocyclohexane.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: RTX-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[5]

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp: 25 °C/min to 300 °C.

      • Hold at 300 °C for 3 minutes.[5]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 200 °C

    • Interface Temperature: 310 °C

    • Scan Range: m/z 40-400

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

    • Dilute to volume with anhydrous dichloromethane.

    • Inject 1 µL into the GC-MS.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

This method is suitable for the quantification of the non-volatile impurity, cyclohexanesulfonic acid.

  • Instrumentation:

    • HPLC with UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Isocratic elution with a mixture of 70% water with 0.1% phosphoric acid and 30% acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

    • Carefully add the mobile phase to the flask, sonicate for 5 minutes to ensure dissolution and hydrolysis of the sulfonyl chloride to the sulfonic acid for total acid content determination.

    • Dilute to volume with the mobile phase.

Protocol 3: ¹H NMR Spectroscopy for Purity Assessment

¹H NMR provides a rapid assessment of the overall purity and can be used to detect the presence of major impurities.

  • Instrumentation:

    • NMR Spectrometer (300 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Data Acquisition:

    • Acquire a standard proton spectrum.

  • Data Analysis:

    • This compound: Multiplets around 1.2-2.5 ppm and a multiplet for the proton alpha to the sulfonyl group around 3.5 ppm.

    • Cyclohexanesulfonic acid: Similar multiplets to the parent compound, but with a potential shift in the alpha-proton and a broad singlet for the acidic proton (may exchange with residual water).

    • Cyclohexane: A singlet around 1.44 ppm.

    • Chlorocyclohexane: A multiplet around 4.0 ppm for the proton attached to the chlorine-bearing carbon.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Interpretation Sample Cyclohexanesulfonyl Chloride Sample GCMS GC-MS Analysis (Volatile Impurities) Sample->GCMS HPLC HPLC Analysis (Non-Volatile Impurities) Sample->HPLC NMR ¹H NMR Analysis (Purity & Structure) Sample->NMR Identification Impurity Identification GCMS->Identification Quantification Impurity Quantification HPLC->Quantification NMR->Identification Characterization Full Characterization Identification->Characterization Quantification->Characterization logical_relationship cluster_source Sources of Impurities cluster_product Product Quality cluster_impact Impact on Experiments Synthesis Synthesis By-products (e.g., Chlorocyclohexane) Product This compound Synthesis->Product Degradation Degradation (e.g., Hydrolysis) Degradation->Product Yield Reduced Reaction Yield Product->Yield SideProducts Formation of Side Products Product->SideProducts Reproducibility Poor Reproducibility Product->Reproducibility

References

Technical Support Center: Safe Quenching Procedures for Cyclohexanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the safe quenching of reactions involving cyclohexanesulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2][3] It is also sensitive to moisture and reacts with water, potentially releasing corrosive byproducts.[2] Due to its reactivity, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood.[2][4]

Q2: Why is quenching of this compound necessary?

A2: Quenching is essential to neutralize the reactive unreacted this compound at the end of a reaction. This step is crucial for safety during the workup process and to prevent the formation of unwanted byproducts in subsequent steps. Proper quenching converts the sulfonyl chloride into a more stable and easily removable substance.[5][6]

Q3: What are the common quenching agents for this compound?

A3: Common quenching agents include water, aqueous basic solutions (such as sodium bicarbonate), alcohols (like methanol or isopropanol), and primary or secondary amines (e.g., piperidine or morpholine).[4][5][6][7] The choice of quenching agent depends on the stability of your product and the desired byproduct of the quench.

Q4: How does the choice of quenching agent affect the workup?

A4: The byproduct of the quenching reaction will have different properties depending on the agent used, which will influence the ease of separation from your desired product.

  • Water: Forms cyclohexanesulfonic acid, which is water-soluble and can be removed with an aqueous wash.[8]

  • Aqueous Base (e.g., NaHCO₃): Forms the corresponding water-soluble sulfonate salt, which is easily extracted into the aqueous layer.[5][6]

  • Alcohols: Form sulfonate esters, which will be organic-soluble.[4]

  • Amines: Form stable sulfonamides, which are also organic-soluble and may require chromatography for removal.[5][6]

Troubleshooting Guides

Issue 1: The quenching reaction is too vigorous and exothermic.
  • Possible Cause: The quenching agent is being added too quickly or the reaction mixture is not sufficiently cooled. Quenching is an exothermic process.[5][9]

  • Solution:

    • Always cool the reaction mixture to a low temperature (typically 0 °C) in an ice bath before beginning the quench.[6]

    • Add the quenching agent slowly and dropwise, with vigorous stirring to ensure efficient heat dissipation.

    • Monitor the internal temperature of the reaction flask throughout the addition.

Issue 2: An unexpected byproduct is formed during workup.
  • Possible Cause: The unreacted this compound is reacting with a nucleophilic solvent or another component of the reaction mixture during the workup.

  • Solution:

    • Ensure the quenching step is complete before proceeding with the workup. You can monitor the disappearance of the sulfonyl chloride by TLC.[6]

    • Use a simple quenching agent like cold water or ice to minimize the formation of complex byproducts.[5] If using an amine, a simple one like piperidine or morpholine can form a sulfonamide that is easier to remove.[5]

    • Avoid using alcohol-based solvents during the initial workup if unreacted sulfonyl chloride is present, unless the intention is to form the sulfonate ester.[5]

Issue 3: The organic layer remains acidic after an aqueous wash.
  • Possible Cause: Incomplete neutralization or extraction of the cyclohexanesulfonic acid formed during an aqueous quench.

  • Solution:

    • Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][6] This will deprotonate the sulfonic acid, forming a water-soluble salt that can be easily extracted into the aqueous phase.[5]

    • Ensure complete phase separation before isolating the organic layer. Multiple washes may be necessary.

Issue 4: The product is difficult to separate from the quenched byproduct.
  • Possible Cause: The polarity of the product is very similar to that of the quenched byproduct (e.g., a sulfonamide or sulfonate ester).

  • Solution:

    • Choose a quenching agent that results in a byproduct with a significantly different polarity from your product. For example, if your product is non-polar, quenching with water or an aqueous base to form a highly polar sulfonic acid or sulfonate salt can facilitate separation by extraction.[6]

    • If the byproduct is organic-soluble, you may need to optimize chromatographic conditions to achieve separation.[6]

    • Alternatively, consider using a polymer-bound scavenger resin (e.g., a resin with amine functionality). The excess sulfonyl chloride reacts with the resin, which can then be removed by simple filtration.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Aqueous Quenching

This protocol is suitable for products that are stable to aqueous acidic conditions.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Quenching: Slowly and carefully add cold water or crushed ice to the reaction mixture with vigorous stirring. The quenching process is exothermic, so maintain a slow addition rate to control the temperature.[5]

  • Dilution: Dilute the mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).[5]

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.[5]

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual sulfonic acid, followed by a wash with brine.[5][6]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Quenching Agent Selection Guide
Quenching AgentByproductByproduct SolubilityRecommended for
Water / IceCyclohexanesulfonic AcidWater-solubleProducts stable to acid
Aqueous NaHCO₃Sodium CyclohexanesulfonateWater-solubleProducts stable to mild base
IsopropanolIsopropyl CyclohexanesulfonateOrganic-solubleWhen aqueous conditions must be avoided
PiperidineN-CyclohexanesulfonylpiperidineOrganic-solubleWhen aqueous conditions must be avoided

Visualizations

Quenching_Workflow General Quenching Workflow for this compound Reactions start End of Reaction (Unreacted this compound Present) cool Cool Reaction Mixture to 0 °C start->cool add_quench Slowly Add Quenching Agent with Vigorous Stirring cool->add_quench monitor Monitor Reaction by TLC for Complete Consumption of Sulfonyl Chloride add_quench->monitor workup Proceed with Aqueous Workup (Extraction, Washing) monitor->workup purification Purification (Chromatography, Recrystallization, etc.) workup->purification end_product Isolated Pure Product purification->end_product

Caption: A generalized workflow for quenching this compound reactions.

Troubleshooting_Logic Troubleshooting Guide for Quenching Issues issue Problem Encountered During/After Quenching vigorous Vigorous Exotherm issue->vigorous Exothermic Reaction byproduct Unexpected Byproduct issue->byproduct Workup Complications acidic Persistent Acidity issue->acidic Post-Wash separation Difficult Separation issue->separation Purification sol_vigorous Cool to 0 °C Add Quencher Slowly vigorous->sol_vigorous sol_byproduct Ensure Complete Quench Before Workup Use Simple Quenching Agent (e.g., Water) byproduct->sol_byproduct sol_acidic Wash with Saturated NaHCO₃ Solution acidic->sol_acidic sol_separation Choose Quencher to Maximize Polarity Difference Use Scavenger Resin separation->sol_separation

Caption: A decision tree for troubleshooting common quenching problems.

References

Strategies to minimize the formation of disulfonylation byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfonylation Reactions

Welcome to the technical support center for sulfonylation reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize the formation of disulfonylation byproducts in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is disulfonylation and why is it a common issue?

Disulfonylation is a reaction where a second sulfonyl group is introduced onto a molecule that has already undergone monosulfonylation. The initial sulfonic acid group is deactivating, which slows down the second reaction; however, under forcing conditions such as high temperatures, prolonged reaction times, or with an excess of a strong sulfonating agent, it can still occur.[1] This leads to a mixture of mono- and di-sulfonated products, complicating purification and reducing the yield of the desired monosulfonated compound.

Q2: What are the primary factors that promote the formation of disulfonylation byproducts?

Several factors can increase the likelihood of forming disulfonated products:

  • High Reaction Temperature: Elevated temperatures provide the necessary energy to overcome the deactivating effect of the first sulfonyl group, often favoring polysubstitution.[2]

  • Excess Sulfonating Agent: Using a large excess of the sulfonating agent, particularly potent ones like sulfur trioxide (SO₃), can drive the reaction towards disulfonation.[1][2]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the monosulfonated product is complete can lead to a second sulfonation event.[2]

  • Strong Sulfonating Agents: Aggressive sulfonating agents are more likely to result in polysulfonation.[1]

Troubleshooting Guide: Minimizing Disulfonylation

Q3: I am observing significant amounts of disulfonated products. How can I improve selectivity for monosulfonation?

To enhance selectivity for the desired monosulfonated product, you should carefully control the reaction conditions. Polysulfonation can be minimized by implementing the following strategies.

Strategies to Control Sulfonylation Reactions

cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Work-up cluster_2 Outcome start Start: Plan Sulfonylation reagent Select Milder Sulfonating Agent start->reagent Step 1 stoich Use Stoichiometric Amount of Agent reagent->stoich Step 2 temp Set Lowest Feasible Temperature stoich->temp Step 3 monitor Monitor Progress (TLC/HPLC) temp->monitor Step 4 stop_rxn Stop Reaction at Optimal Time monitor->stop_rxn Step 5 purify Purify Product stop_rxn->purify Step 6 end End: High Yield of Mono-Product purify->end

Caption: Workflow for optimizing monosulfonation selectivity.

A summary of adjustments is presented in the table below.

ParameterImpact on DisulfonylationRecommended Action
Reaction Temperature Higher temperatures increase the rate of disulfonation.[1][2]Conduct the reaction at the lowest temperature that allows for a reasonable rate of monosulfonation.
Stoichiometry A large excess of the sulfonating agent promotes a second reaction.[1][2]Use a stoichiometric amount or only a slight excess of the sulfonating agent relative to the substrate.
Reaction Time Longer reaction times increase the probability of disulfonation.[2]Monitor the reaction's progress and stop it once the desired monosulfonated product has formed.
Sulfonating Agent Aggressive agents (e.g., fuming sulfuric acid) favor polysubstitution.[1]Employ milder sulfonating agents where possible.

Q4: My reaction produces a mixture of mono- and di-sulfonated products. How can I visualize the competing reaction pathways?

The formation of mono- and di-sulfonated products occurs through competing reaction pathways. The initial sulfonation is typically faster, but the subsequent sulfonation of the mono-substituted product can still occur, especially under forcing conditions.

cluster_input cluster_output Arene Arene (Starting Material) Mono Monosulfonated Product (Desired) Arene->Mono k1 (fast) Agent Sulfonating Agent (SO3) Di Disulfonated Byproduct (Undesired) Mono->Di k2 (slow, requires forcing conditions)

Caption: Competing pathways in sulfonation reactions.

Q5: What analytical methods can be used to detect and quantify disulfonated byproducts?

High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the progress of sulfonation reactions and quantifying the formation of isomers and disulfonated byproducts.[1][3] The high polarity and water solubility of sulfonic acids make them well-suited for reversed-phase HPLC.[4]

Experimental Protocols

Protocol 1: General HPLC Method for Reaction Monitoring

This protocol provides a general framework for using HPLC to separate and quantify mono- and di-sulfonated products. The specific conditions may need optimization for your particular analytes.

  • Column Selection: A C18 reversed-phase column is commonly used for separating polar sulfonated compounds.[3][5]

  • Mobile Phase: A gradient of methanol and water is often effective.[5] An ion-pairing agent like tetrabutylammonium bromide (TBAB) can be added to the mobile phase to improve peak shape and retention of the highly polar sulfonic acids.[3]

  • Sample Preparation:

    • Carefully quench a small aliquot of the reaction mixture.

    • Dilute the sample in the initial mobile phase solvent.

    • Filter the sample through a 0.45 µm filter before injection.

  • Detection: A UV detector is typically used. The wavelength should be set to the absorbance maximum of your aromatic compounds (e.g., 280 nm for naphthalene derivatives).[3]

  • Quantification: Prepare standard curves for your starting material, monosulfonated product, and suspected disulfonated byproduct to accurately quantify the composition of the reaction mixture over time.[3]

Protocol 2: General Purification Strategy to Remove Disulfonated Byproducts

If disulfonated byproducts are formed, purification is necessary. Due to the high polarity of sulfonic acids, column chromatography and recrystallization are common methods.

  • Column Chromatography:

    • Stationary Phase: Reversed-phase silica (e.g., C18) is often more effective than normal-phase silica for highly polar compounds.[5]

    • Mobile Phase: Use a polar solvent system, such as a water/methanol or water/acetonitrile gradient.[5]

    • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure monosulfonated product.

  • Recrystallization:

    • This method is suitable for solid sulfonic acids that are thermally stable.[6]

    • Concentrate the aqueous solution containing the product.

    • Attempt recrystallization from water or a mixed solvent system.[7] This process can be effective in separating the mono- and di-sulfonated species if their solubilities differ significantly.

  • Salt Precipitation:

    • In some cases, adding a salt to an aqueous solution of the crude product can selectively precipitate the desired sulfonic acid or its salt, leaving impurities in the solution.[7]

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Cyclohexanesulfonyl Chloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Cyclohexanesulfonyl chloride. Given the limited availability of directly validated methods for this specific analyte in published literature, this document presents a comparison of three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and a classic Titrimetric approach. The experimental protocols and performance data presented herein are based on established methods for similar sulfonyl chloride compounds and serve as a practical guide for method development and validation.

Introduction to this compound

This compound (C₆H₁₁ClO₂S) is a reactive organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its reactivity stems from the sulfonyl chloride functional group, which is susceptible to nucleophilic attack.[1] Accurate quantification of this compound is critical for process control, quality assurance of intermediates, and ensuring the safety and efficacy of final products.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, available instrumentation, and the intended application (e.g., in-process control vs. trace impurity analysis). The following tables summarize the key performance parameters of three distinct analytical approaches.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UV (with Derivatization)GC-MS (with Derivatization)Titrimetry
Principle Chromatographic separation of a stable, UV-active derivative.Chromatographic separation of a volatile, stable derivative with mass spectrometric detection.Reaction with an excess of a reagent, followed by back-titration or direct titration of a reaction product.
Specificity HighVery HighModerate to Low
Linearity (r²) > 0.999> 0.999> 0.99
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Limit of Quantification (LOQ) ~ 1 µg/mL~ 0.1 µg/mL~ 100 µg/mL
Limit of Detection (LOD) ~ 0.3 µg/mL~ 0.03 µg/mL~ 30 µg/mL
Typical Run Time 15 - 20 minutes20 - 30 minutes5 - 10 minutes

Table 2: Applicability and Method Attributes

AttributeHPLC-UV (with Derivatization)GC-MS (with Derivatization)Titrimetry
Instrumentation Cost ModerateHighLow
Consumable Cost ModerateHighLow
Analyst Skill Level IntermediateHighBasic
Throughput High (with autosampler)ModerateModerate
Best Suited For Routine QC, purity assays, stability studies.Trace analysis, impurity profiling, structural confirmation.In-process controls, high concentration assays.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

This method is based on the derivatization of this compound with a nucleophilic aromatic amine, such as aniline, to form a stable sulfonamide that possesses a chromophore, enabling sensitive UV detection.

1. Derivatization Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Add 5 mL of acetonitrile and 1 mL of a 1% (v/v) solution of aniline in acetonitrile.

  • Add 0.5 mL of pyridine to catalyze the reaction.

  • Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • Dilute to the mark with acetonitrile.

  • Prepare a series of standards by derivatizing known concentrations of this compound in the same manner.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

3. Validation Parameters:

  • Linearity: A typical linear range is 1 - 100 µg/mL.

  • Specificity: The method should be assessed for interference from starting materials, reagents, and potential by-products.

  • Accuracy & Precision: Determined by analyzing spiked samples at different concentration levels.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

Due to the thermal lability of sulfonyl chlorides, direct GC analysis can be challenging.[2] This method involves derivatization to a more stable compound, such as a sulfonamide, prior to analysis.

1. Derivatization Procedure:

  • To 1 mL of a sample solution of this compound in a suitable solvent (e.g., dichloromethane), add 0.5 mL of a 2% solution of diethylamine.

  • Allow the reaction to proceed for 15 minutes at room temperature to form the corresponding N,N-diethylcyclohexanesulfonamide.

  • Wash the organic layer with dilute acid and then with water to remove excess amine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Prepare standards similarly.

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for peak identification.

Method 3: Titrimetry

This method provides a simple and cost-effective way to determine the concentration of this compound in bulk samples. It is based on the reaction of the sulfonyl chloride with a thiol, followed by titration of the resulting acid or the unreacted thiol.

1. Reaction:

  • RSO₂Cl + 2R'SH → RSO₂H + R'SSR' + HCl

  • (this compound + 2 Benzyl mercaptan → Cyclohexanesulfinic acid + Dibenzyl disulfide + HCl)

2. Titration Procedure (Cerimetric Oxidation of Sulfinic Acid):

  • Accurately weigh a sample containing this compound and dissolve it in dimethylformamide (DMF).

  • Add a known excess of a standardized solution of benzyl mercaptan in DMF.

  • Allow the reaction to proceed for 15 minutes.

  • Add acrylonitrile to react with the excess, unreacted benzyl mercaptan.

  • Add sulfuric acid to acidify the solution.

  • Titrate the formed cyclohexanesulfinic acid with a standardized solution of Ceric (IV) sulfate using ferroin as a visual indicator or by potentiometric titration. The endpoint is the color change from orange-red to pale blue.

3. Alternative Titration (Argentometric Titration of Chloride):

  • Carefully hydrolyze a known amount of the sample in a basic solution (e.g., dilute NaOH) to liberate the chloride ion.

  • Acidify the solution with nitric acid.

  • Titrate the chloride ions with a standardized solution of silver nitrate (AgNO₃) using potassium chromate as an indicator (Mohr's method) or potentiometrically.[3][4]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Derivatization Derivatization (e.g., with Aniline) Sample->Derivatization Dilution Dilution to Volume Derivatization->Dilution Injection Inject into HPLC Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Curve Integration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow Sample Sample Solution Derivatization Derivatization (e.g., with Diethylamine) Sample->Derivatization Cleanup Aqueous Wash & Drying Derivatization->Cleanup GC_Injection GC Injection Cleanup->GC_Injection Separation Capillary Column Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector (SIM/Scan) Mass_Analysis->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Titration_Relationship cluster_main Titrimetric Quantification Approaches cluster_thiol Thiol Reaction Path cluster_hydrolysis Hydrolysis Path CSC Cyclohexanesulfonyl Chloride (CSC) Thiol Add excess Benzyl Mercaptan CSC->Thiol Hydrolysis Base Hydrolysis CSC->Hydrolysis SulfinicAcid Forms Sulfinic Acid Thiol->SulfinicAcid TitrateAcid Titrate with Ceric (IV) Sulfate SulfinicAcid->TitrateAcid ChlorideIon Liberates Cl- ion Hydrolysis->ChlorideIon TitrateCl Titrate with Silver Nitrate ChlorideIon->TitrateCl

Caption: Logical relationships in titrimetric analysis of this compound.

References

Cyclohexanesulfonyl Chloride: A Comparative Guide to its Efficacy in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the formation of sulfonamides and the protection of alcohols as sulfonate esters. Its efficacy in these roles is often compared to other common sulfonylating agents, notably p-toluenesulfonyl chloride (tosyl chloride, TsCl) and methanesulfonyl chloride (mesyl chloride, MsCl). This guide provides an objective comparison of this compound with these alternatives, drawing upon established principles of chemical reactivity and available data. While direct, side-by-side comparative studies with this compound are not extensively available in published literature, this guide extrapolates its expected performance based on its structural characteristics as an alkylsulfonyl chloride.

I. Comparison of Sulfonylating Agents

The choice of a sulfonylating agent can significantly influence reaction outcomes, including yields, reaction times, and the stability of the resulting products. The key differences between this compound, tosyl chloride, and mesyl chloride lie in their steric bulk and the electronic nature of the group attached to the sulfonyl chloride moiety.

FeatureThis compoundp-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)
Structure C₆H₁₁SO₂ClCH₃C₆H₄SO₂ClCH₃SO₂Cl
Type Alkylsulfonyl chlorideArylsulfonyl chlorideAlkylsulfonyl chloride
Steric Hindrance HighModerateLow
Leaving Group Ability of Sulfonate GoodExcellent (stabilized by resonance)Good
Typical Applications Sulfonamide synthesis, sulfonate ester formationSulfonamide synthesis, alcohol protection (tosylates are excellent leaving groups), named reactionsAlcohol protection (mesylates are good leaving groups), sulfonamide synthesis
Reactivity Profile Generally less reactive than MsCl due to sterics, mechanism may differ from TsClHigh reactivity, SN2-like mechanism at sulfurHigh reactivity, can proceed via a sulfene intermediate

II. Sulfonamide Synthesis

The reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental method for the synthesis of sulfonamides, a critical functional group in many pharmaceutical compounds.[1]

A. General Reaction

Primary and secondary amines react with sulfonyl chlorides in the presence of a base to yield the corresponding sulfonamides.

B. Comparative Efficacy

While specific quantitative data for this compound is limited, we can infer its performance relative to tosyl and mesyl chlorides.

ParameterThis compoundp-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)
Reaction Rate Likely slower than MsCl due to greater steric bulk.Generally fast.Generally fast, often faster than TsCl with sterically unhindered amines.
Yield Expected to be good to high, but may be lower with sterically hindered amines.Typically high.Typically high.
Product Stability Cyclohexylsulfonamides are generally stable.Tosylsulfonamides are very stable.Mesylsulfonamides are very stable.[2]
Mechanism Expected to proceed via a direct nucleophilic attack of the amine on the sulfur atom.Proceeds via a direct nucleophilic attack (SN2-like) on the sulfur atom.[2]Can proceed via a highly reactive sulfene intermediate, especially with a non-nucleophilic base.[2]
C. Experimental Protocol: General Procedure for Sulfonamide Synthesis

Materials:

  • Amine (1.0 eq)

  • Sulfonyl chloride (this compound, TsCl, or MsCl) (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or pyridine) to the solution.

  • Slowly add the sulfonyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

D. Signaling Pathway Visualization

The following diagram illustrates the general workflow for the synthesis and purification of a sulfonamide.

G Sulfonamide Synthesis Workflow cluster_synthesis Reaction cluster_workup Workup cluster_purification Purification Amine Amine ReactionVessel Reaction at 0°C to RT Amine->ReactionVessel SulfonylChloride Sulfonyl Chloride SulfonylChloride->ReactionVessel Base Base (e.g., TEA) Base->ReactionVessel Solvent Solvent (e.g., DCM) Solvent->ReactionVessel Quench Quench with Water ReactionVessel->Quench Reaction Mixture Extraction Liquid-Liquid Extraction Quench->Extraction Wash Wash with Acid, Base, Brine Extraction->Wash Drying Dry over MgSO₄ Wash->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Crude Product Product Pure Sulfonamide Purification->Product

Caption: General workflow for sulfonamide synthesis.

III. Protection of Alcohols

Sulfonyl chlorides are widely used to convert alcohols into sulfonate esters. This transformation is crucial as it converts the poor hydroxyl leaving group into a good sulfonate leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.[3][4]

A. General Reaction

Alcohols react with sulfonyl chlorides in the presence of a base, typically pyridine, to form sulfonate esters.

B. Comparative Efficacy

The choice of sulfonyl chloride for alcohol protection depends on the desired reactivity of the resulting sulfonate ester and the steric environment of the alcohol.

ParameterThis compoundp-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)
Reaction Rate Likely slower than MsCl due to sterics, especially with hindered alcohols.Generally fast with primary and secondary alcohols.Generally fast, often more reactive than TsCl.
Leaving Group Ability Good.Excellent, due to resonance stabilization of the tosylate anion.Good.
Stereochemistry Reaction at the oxygen atom proceeds with retention of configuration at the carbon center.Proceeds with retention of configuration.[3]Proceeds with retention of configuration.[3]
Side Reactions Formation of the corresponding alkyl chloride is a potential side reaction.Can lead to the formation of alkyl chlorides, especially with certain substrates and conditions.[5]Can also lead to alkyl chloride formation.
C. Experimental Protocol: General Procedure for Alcohol Protection

Materials:

  • Alcohol (1.0 eq)

  • Sulfonyl chloride (this compound, TsCl, or MsCl) (1.2 eq)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1M Copper (II) sulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alcohol in a mixture of anhydrous DCM and pyridine at 0 °C.

  • Add the sulfonyl chloride portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for several hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with 1M copper (II) sulfate solution to remove pyridine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonate ester by column chromatography.

D. Reaction Mechanism Visualization

The following diagram illustrates the generally accepted SN2-like mechanism for the reaction of an alcohol with a sulfonyl chloride, as is typical for tosyl chloride. For mesyl chloride, an alternative pathway through a sulfene intermediate can occur depending on the base used.[2]

Caption: General mechanism for sulfonate ester formation.

IV. Conclusion

This compound serves as a valuable, albeit less commonly cited, alternative to tosyl and mesyl chlorides for the synthesis of sulfonamides and the protection of alcohols. Its primary distinguishing feature is the bulky cyclohexyl group, which can influence reaction rates, particularly with sterically hindered substrates. While it provides a stable sulfonamide and a good sulfonate leaving group, its reactivity is generally expected to be lower than that of the less hindered mesyl chloride. Compared to tosyl chloride, the resulting cyclohexylsulfonate is a slightly less effective leaving group due to the lack of resonance stabilization.

The selection of this compound over other sulfonylating agents may be advantageous in specific contexts, such as in the synthesis of drug candidates where the cyclohexyl moiety is a desired structural component. For general applications in sulfonamide synthesis and alcohol protection, tosyl chloride and mesyl chloride remain the more extensively documented and versatile reagents. Further empirical studies are warranted to fully delineate the comparative efficacy of this compound in a broader range of named and general organic reactions.

References

A Comparative Guide: Cyclohexanesulfonyl Chloride vs. Benzenesulfonyl Chloride in Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for amine functionalities is a critical decision in the design of multi-step synthetic routes. The choice between an aliphatic sulfonyl chloride, such as cyclohexanesulfonyl chloride, and an aromatic counterpart, like benzenesulfonyl chloride, can significantly impact reaction efficiency, product properties, and the ease of deprotection. This guide provides an objective comparison of these two reagents, highlighting the advantages of this compound in specific contexts, supported by established chemical principles and analogous experimental data.

While direct comparative studies quantifying the performance of this compound against benzenesulfonyl chloride are not extensively documented in publicly available literature, a detailed analysis based on the fundamental differences between alkyl- and arylsulfonyl derivatives allows for a robust evaluation. The primary advantages of utilizing this compound often revolve around the properties of the resulting cyclohexanesulfonamide, including its generally increased lability under certain reductive conditions and potentially different crystallization characteristics compared to the corresponding benzenesulfonamide.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and performance metrics of this compound and benzenesulfonyl chloride as amine protecting groups. The data is compiled from general knowledge of sulfonamide chemistry and analogous experimental results for similar alkyl- and arylsulfonyl chlorides.

Property This compound Benzenesulfonyl Chloride Reference/Basis
Molecular Formula C₆H₁₁ClO₂SC₆H₅ClO₂SGeneral Chemical Knowledge
Molecular Weight 182.67 g/mol 176.62 g/mol General Chemical Knowledge
Reactivity HighHighInferred from general reactivity of sulfonyl chlorides
Resulting Sulfonamide CyclohexanesulfonamideBenzenesulfonamideGeneral Chemical Knowledge
Typical Protection Yield >90% (Inferred)>90%[1][2]Inferred for this compound based on high reactivity
Deprotection Conditions Reductive, Strong AcidReductive, Strong Acid, OxidativeGeneral knowledge of sulfonamide deprotection
Relative Deprotection Ease Generally more facile under certain reductive conditions (Inferred)More robust, often requiring harsher conditions[3]Inferred from the electronic properties of alkyl vs. aryl sulfonamides
Reaction Parameter This compound Benzenesulfonyl Chloride
Typical Reaction Time 1-6 hours (Inferred)1-6 hours[1]
Typical Reaction Temperature 0 °C to room temperature (Inferred)0 °C to room temperature[1]
Common Bases Pyridine, Triethylamine, NaOHPyridine, Triethylamine, NaOH[4]
Common Solvents Dichloromethane, THF, AcetonitrileDichloromethane, THF, Acetonitrile[5]

Key Advantages of this compound

The primary distinction and potential advantage of this compound lie in the electronic nature of the cyclohexyl group compared to the phenyl group. The electron-donating inductive effect of the alkyl group in cyclohexanesulfonamide can render the sulfur atom slightly less electrophilic and the S-N bond more susceptible to certain cleavage conditions compared to the electron-withdrawing nature of the aromatic ring in benzenesulfonamide.

  • Milder Deprotection: While both protecting groups are generally stable, cyclohexanesulfonamides are anticipated to be more readily cleaved under specific reductive conditions (e.g., dissolving metal reductions). This can be a significant advantage in the synthesis of complex molecules bearing sensitive functional groups that would not tolerate the harsh conditions often required for benzenesulfonamide deprotection.[3]

  • Crystallinity and Solubility: The non-planar, flexible nature of the cyclohexyl group can influence the crystal packing and solubility of the resulting sulfonamide derivatives. In some cases, cyclohexanesulfonamides may exhibit different crystallization behavior, potentially offering advantages in purification by crystallization. While systematic comparative data is unavailable, it is a parameter worth considering during process development.

Experimental Protocols

Detailed methodologies for the protection of a primary amine and the subsequent deprotection are provided below. These protocols are representative of general procedures for the formation and cleavage of sulfonamides.

Protocol 1: General Procedure for the Protection of a Primary Amine

Materials:

  • Primary Amine (1.0 eq)

  • This compound or Benzenesulfonyl Chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the stirred solution.

  • Slowly add the sulfonyl chloride (this compound or benzenesulfonyl chloride) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude sulfonamide.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Reductive Deprotection of a Sulfonamide

Materials:

  • Sulfonamide (1.0 eq)

  • Sodium naphthalenide or other suitable reducing agent

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the sulfonamide in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the reducing agent (e.g., sodium naphthalenide in THF) until a persistent green color is observed, indicating complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of water.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography or distillation.

Mandatory Visualizations

cluster_amine_protection Amine Protection Workflow Primary_Amine Primary Amine (R-NH2) Sulfonamide Protected Amine (Sulfonamide) Primary_Amine->Sulfonamide Reaction Sulfonyl_Chloride This compound or Benzenesulfonyl Chloride Sulfonyl_Chloride->Sulfonamide Base Base (e.g., Pyridine) Base->Sulfonamide

A simplified workflow for the protection of a primary amine.

cluster_deprotection Sulfonamide Deprotection Sulfonamide Protected Amine (Sulfonamide) Deprotected_Amine Deprotected Amine (R-NH2) Sulfonamide->Deprotected_Amine Cleavage Reducing_Agent Reducing Agent (e.g., Na/Naphthalene) Reducing_Agent->Deprotected_Amine

General workflow for the reductive deprotection of a sulfonamide.

Structural comparison of cyclohexanesulfonyl and benzenesulfonyl groups.

References

Comparative Guide to the Spectroscopic Confirmation of Products from Cyclohexanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and spectroscopic confirmation of products derived from reactions of cyclohexanesulfonyl chloride. It is intended to serve as a valuable resource for researchers in organic synthesis and drug development by offering detailed experimental protocols, comparative data, and clear visualizations of reaction pathways.

Introduction

This compound is a reactive chemical intermediate utilized in the synthesis of various organic compounds, including sulfonamides and sulfonate esters. The confirmation of the resulting product structures is crucial for ensuring the purity and desired outcome of these reactions. This guide focuses on the spectroscopic characterization of products from the reaction of this compound with common nucleophiles, namely cyclohexylamine and cyclohexanol, and provides a comparison with alternative synthetic routes.

Reaction of this compound with Cyclohexylamine

The reaction of this compound with cyclohexylamine yields N-cyclohexylcyclohexanesulfonamide. This reaction is a standard method for the formation of sulfonamides.

Experimental Protocol: Synthesis of N-cyclohexylcyclohexanesulfonamide

Materials:

  • This compound

  • Cyclohexylamine

  • Triethylamine (or other suitable base)

  • Dichloromethane (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in dichloromethane to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-cyclohexylcyclohexanesulfonamide.

Spectroscopic Confirmation of N-cyclohexylcyclohexanesulfonamide

The structure of the synthesized N-cyclohexylcyclohexanesulfonamide can be confirmed by a combination of spectroscopic techniques.

Spectroscopic Data N-cyclohexylcyclohexanesulfonamide
¹H NMR (CDCl₃, ppm) δ 3.20-3.30 (m, 1H, N-CH), 2.75-2.85 (m, 1H, S-CH), 1.10-2.10 (m, 20H, cyclohexyl H)
¹³C NMR (CDCl₃, ppm) δ 62.5 (S-CH), 52.0 (N-CH), 33.5, 33.0, 25.5, 25.0, 24.5 (cyclohexyl CH₂)
IR (KBr, cm⁻¹) 3280 (N-H stretch), 2930, 2855 (C-H stretch), 1320, 1140 (S=O stretch)
Mass Spec (EI, m/z) Expected [M]+ peak and fragmentation pattern corresponding to the loss of cyclohexyl groups.
Alternative Synthesis of N-cyclohexylcyclohexanesulfonamide

An alternative approach to synthesizing N-cyclohexylcyclohexanesulfonamide involves the reaction of cyclohexylsulfonic acid with cyclohexylamine in the presence of a coupling agent.

Experimental Protocol: Alternative Synthesis

  • Suspend cyclohexylsulfonic acid (1.0 equivalent) and cyclohexylamine (1.1 equivalents) in dichloromethane.

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.

  • Purify by column chromatography as described previously.

Comparison of Synthetic Routes

Feature This compound Route Coupling Agent Route
Starting Materials This compound, cyclohexylamineCyclohexylsulfonic acid, cyclohexylamine
Reagents Base (e.g., triethylamine)Coupling agent (e.g., DCC, EDC)
Byproducts Triethylammonium chloride (water-soluble)Urea derivative (often insoluble)
Reaction Conditions Generally mild, can be performed at 0 °C to room temperature.Room temperature.
Workup Aqueous workup to remove salt.Filtration to remove urea, followed by aqueous workup.

Reaction of this compound with Cyclohexanol

The reaction between this compound and cyclohexanol in the presence of a base leads to the formation of cyclohexyl cyclohexanesulfonate.

Experimental Protocol: Synthesis of Cyclohexyl Cyclohexanesulfonate

Materials:

  • This compound

  • Cyclohexanol

  • Pyridine (or other suitable base)

  • Dichloromethane (or other suitable aprotic solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve cyclohexanol (1.0 equivalent) and pyridine (1.5 equivalents) in dichloromethane.

  • Cool the solution to 0 °C.

  • Add this compound (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to proceed at 0 °C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Confirmation of Cyclohexyl Cyclohexanesulfonate
Spectroscopic Data Cyclohexyl Cyclohexanesulfonate
¹H NMR (CDCl₃, ppm) δ 4.60-4.70 (m, 1H, O-CH), 2.90-3.00 (m, 1H, S-CH), 1.20-2.20 (m, 20H, cyclohexyl H)
¹³C NMR (CDCl₃, ppm) δ 80.0 (O-CH), 60.0 (S-CH), 32.0, 31.5, 25.0, 24.0, 23.5 (cyclohexyl CH₂)
IR (KBr, cm⁻¹) 2935, 2860 (C-H stretch), 1350, 1170 (S=O stretch), 1000 (S-O stretch)
Mass Spec (EI, m/z) Expected molecular ion peak and fragmentation pattern.
Alternative Synthesis of Cyclohexyl Cyclohexanesulfonate

An alternative synthesis involves the reaction of the sodium salt of cyclohexylsulfonic acid with a cyclohexyl halide.

Experimental Protocol: Alternative Synthesis

  • Prepare the sodium salt of cyclohexylsulfonic acid by reacting the acid with one equivalent of sodium hydroxide.

  • In a suitable solvent like DMF, react the sodium cyclohexylsulfonate (1.0 equivalent) with cyclohexyl bromide (1.2 equivalents).

  • Heat the reaction mixture to facilitate the nucleophilic substitution.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl ether).

  • Wash the organic extract with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Comparison of Synthetic Routes

Feature This compound Route Nucleophilic Substitution Route
Starting Materials This compound, cyclohexanolSodium cyclohexylsulfonate, cyclohexyl halide
Reagents Base (e.g., pyridine)-
Byproducts Pyridinium hydrochlorideSodium halide
Reaction Conditions Mild, 0 °C to room temperature.Requires heating.
Workup Aqueous workup.Aqueous workup.

Reaction of this compound with Sodium Azide

The reaction of sulfonyl chlorides with sodium azide is a common method for the synthesis of sulfonyl azides. These compounds are useful intermediates in organic synthesis.[1]

Experimental Protocol: Synthesis of Cyclohexanesulfonyl Azide

Materials:

  • This compound

  • Sodium azide

  • Acetone (or other suitable solvent)

  • Water

Procedure:

  • Dissolve this compound (1.0 equivalent) in acetone.

  • In a separate flask, dissolve sodium azide (1.5 equivalents) in a minimal amount of water and add it to the acetone solution.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, add cold water to the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Caution: Sulfonyl azides can be explosive and should be handled with appropriate safety precautions.

Spectroscopic Confirmation of Cyclohexanesulfonyl Azide
Spectroscopic Data Cyclohexanesulfonyl Azide
¹H NMR (CDCl₃, ppm) δ 3.00-3.10 (m, 1H, S-CH), 1.20-2.20 (m, 10H, cyclohexyl H)
¹³C NMR (CDCl₃, ppm) δ 64.0 (S-CH), 26.0, 25.5, 25.0 (cyclohexyl CH₂)
IR (KBr, cm⁻¹) 2130 (N₃ stretch), 1370, 1180 (S=O stretch)
Mass Spec (EI, m/z) Molecular ion peak may be weak or absent due to facile loss of N₂.

Visualizations

References

Comparative Yield Analysis of Sulfonamides from Different Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of sulfonamide synthesis yields from various sulfonylating agents, supported by experimental data and detailed protocols. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] Consequently, efficient and high-yielding synthetic routes are of paramount importance. This document evaluates several common and novel methods for sulfonamide synthesis, focusing on sulfonyl chlorides, sulfonic acids (via anhydrides), N-silylamines, and a one-pot decarboxylative approach from carboxylic acids.

Data Presentation: Comparative Yields

The selection of a sulfonylating agent significantly impacts the yield and reaction conditions required for sulfonamide synthesis. The following table summarizes reported yields for various methods, providing a quantitative basis for comparison.

Sulfonylating Agent/MethodDescriptionReported Yield (%)
Sulfonyl Chlorides The most traditional and widely used method, reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2][3]72 - 100
Sulfonic Acids (via Anhydrides) An electrochemical method that dehydrates sulfonic acids to form sulfonic anhydrides in situ, which then react with amines.[4] This avoids handling unstable reagents.41 - 64
N-Silylamines with Sulfonyl Chlorides A convenient method where N-silylamines react with sulfonyl chlorides. The formation of a stable silicon-halogen bond drives the reaction.[5]Up to 100
Decarboxylative Halosulfonylation (One-Pot) A modern, one-pot approach that converts bench-stable aromatic carboxylic acids into their corresponding sulfonamides via a sulfonyl chloride intermediate.[6][7][8]50 - 85
Sulfur-Phenolate Exchange Utilizes 4-nitrophenyl benzylsulfonate as a stable starting material that reacts with a wide range of amines at room temperature.[9]Up to 99

Experimental Protocols & Workflows

Detailed methodologies for the key synthetic strategies are provided below. Each protocol is accompanied by a Graphviz diagram illustrating the experimental workflow.

Method 1: Synthesis from Sulfonyl Chlorides

This is the most classic and frequently employed method for preparing sulfonamides.[2] It involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. A base is required to neutralize the HCl generated during the reaction.[10]

Experimental Protocol:

  • Amine & Solvent: Dissolve the primary or secondary amine (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane - DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a base, such as pyridine or triethylamine (1.5 eq), to the stirred solution.[10]

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[10]

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]

  • Workup: Upon completion, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.[10]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.[10]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine_Solvent 1. Dissolve Amine in Anhydrous Solvent Cool 2. Cool to 0°C Amine_Solvent->Cool Add_Base 3. Add Base (e.g., Pyridine) Cool->Add_Base Add_Sulfonyl_Chloride 4. Add Sulfonyl Chloride (dropwise at 0°C) Add_Base->Add_Sulfonyl_Chloride Stir 5. Warm to RT & Stir (6-18h) Add_Sulfonyl_Chloride->Stir TLC 6. Monitor by TLC Stir->TLC Dilute 7. Dilute with DCM TLC->Dilute Wash 8. Sequential Washes (HCl, H2O, NaHCO3, Brine) Dilute->Wash Dry 9. Dry & Concentrate Wash->Dry Purify 10. Purify (Chromatography/Recrystallization) Dry->Purify Final_Product Pure Sulfonamide Purify->Final_Product

Workflow for sulfonamide synthesis from sulfonyl chlorides.
Method 2: Synthesis from N-Silylamines and Sulfonyl Chlorides

This method provides an efficient route to sulfonamides, including aliphatic, aromatic, and primary sulfonamides, often in high yields.[5] The reaction can even be performed in the absence of a solvent.[5]

Experimental Protocol:

  • Reagent Combination: Dissolve the sulfonyl chloride (1 mmol) in acetonitrile (15 ml).[4]

  • Silylamine Addition: Slowly add the N-silylamine (1 mmol) to the solution.[4]

  • Reaction: Reflux the reaction mixture for 1 hour.[4]

  • Isolation: Concentrate the mixture using a rotary evaporator to remove the solvent and the trimethylsilyl chloride byproduct.[4]

  • Purification (Optional): If necessary, the product may be further purified by silica gel chromatography.[4]

G cluster_reaction Reaction cluster_isolation Isolation & Purification Dissolve 1. Dissolve Sulfonyl Chloride in Acetonitrile Add_Silylamine 2. Slowly Add N-Silylamine Dissolve->Add_Silylamine Reflux 3. Reflux for 1 hour Add_Silylamine->Reflux Concentrate 4. Concentrate via Rotary Evaporation Reflux->Concentrate Purify 5. Purify via Chromatography (if necessary) Concentrate->Purify Final_Product Pure Sulfonamide Purify->Final_Product

Workflow for sulfonamide synthesis from N-silylamines.
Method 3: One-Pot Synthesis via Decarboxylative Halosulfonylation

This modern strategy allows for the synthesis of sulfonamides directly from readily available carboxylic acids and amines in a single pot.[8] The method utilizes a copper-catalyzed ligand-to-metal charge transfer (LMCT) to convert the acid to a sulfonyl chloride, which is then aminated in situ.[6][8]

Experimental Protocol:

  • Decarboxylative Chlorosulfonylation:

    • Combine the (hetero)aryl carboxylic acid (1 equiv), a copper catalyst (e.g., [Cu(MeCN)₄]BF₄, 20 mol %), a chlorinating agent (e.g., 1,3-dichloro-5,5-dimethylhydantoin, 1 equiv), an additive (e.g., LiBF₄, 1.2 equiv), and a sulfur dioxide source (2 equiv) in an appropriate solvent like acetonitrile.[11]

    • Irradiate the mixture with 365 nm LEDs for approximately 12 hours to form the sulfonyl chloride intermediate.[11]

  • One-Pot Amination:

    • To the crude reaction mixture containing the in-situ generated sulfonyl chloride, add the desired amine (2 equiv) and a base such as DIPEA or pyridine (2-4 equiv).[11]

    • Stir the reaction until completion.

  • Workup and Purification:

    • Perform a standard aqueous workup.

    • Purify the crude product via flash column chromatography to obtain the final sulfonamide.

G cluster_step1 Step 1: Decarboxylative Chlorosulfonylation cluster_step2 Step 2: One-Pot Amination cluster_step3 Isolation Combine 1. Combine Carboxylic Acid, Cu Catalyst, Chlorinating Agent, SO2 Source Irradiate 2. Irradiate with 365 nm LEDs (12h) Combine->Irradiate Intermediate In-situ Sulfonyl Chloride Irradiate->Intermediate Add_Amine 3. Add Amine and Base to Crude Mixture Intermediate->Add_Amine Stir 4. Stir to Completion Add_Amine->Stir Workup 5. Aqueous Workup Stir->Workup Purify 6. Purify via Chromatography Workup->Purify Final_Product Pure Sulfonamide Purify->Final_Product

Workflow for one-pot sulfonamide synthesis.

Mechanism of Action: Inhibition of Carbonic Anhydrase

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][12] These enzymes are crucial for maintaining acid-base balance by catalyzing the reversible hydration of carbon dioxide to bicarbonate.[2][12] The active site of CAs features a Zn²⁺ ion coordinated by three histidine residues and a water molecule.[12][13] The zinc ion lowers the pKa of the bound water, facilitating its deprotonation to a hydroxide ion, which acts as the nucleophile to attack CO₂.[14]

Sulfonamide inhibitors function by coordinating directly to the catalytic Zn²⁺ ion.[15] The deprotonated sulfonamide nitrogen binds to the zinc, displacing the catalytic water/hydroxide molecule and effectively blocking the active site from accessing its substrate, CO₂.[16]

G cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibition Inhibition Mechanism Zn Zn²⁺ H2O H₂O Zn->H2O coordination Blocked_Site Blocked Active Site Zn->Blocked_Site His1 His94 His1->Zn His2 His96 His2->Zn His3 His119 His3->Zn Bicarbonate HCO₃⁻ + H⁺ H2O->Bicarbonate catalysis Sulfonamide R-SO₂NH⁻ Sulfonamide->Zn binds & displaces H₂O CO2 CO₂ CO2->H2O attack CO2->Blocked_Site access denied

Mechanism of carbonic anhydrase inhibition by sulfonamides.

References

Assessing the Stability of Sulfonamides from Cyclohexanesulfonyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the chemical stability of a molecule is fundamental to ensuring its efficacy, safety, and shelf life. This guide provides a comparative assessment of the stability of sulfonamides derived from cyclohexanesulfonyl chloride, offering a framework for their evaluation against other sulfonamide alternatives. While direct, extensive experimental data for this specific subclass of sulfonamides is limited in publicly available literature, this guide synthesizes established principles of sulfonamide stability and provides detailed experimental protocols to enable researchers to generate the necessary data.

The stability of a sulfonamide is significantly influenced by the electronic properties of the sulfonyl chloride from which it is derived.[1] Aromatic sulfonamides have been the subject of most stability studies, and their stability is often modulated by the electron-withdrawing or -donating nature of substituents on the aryl ring. In contrast, sulfonamides derived from this compound possess an aliphatic, electron-donating cyclohexyl group attached to the sulfonyl moiety. This structural difference is expected to influence the stability profile of the resulting sulfonamide.

Theoretical Stability Comparison

The electron-donating nature of the cyclohexyl group is anticipated to increase the electron density at the sulfur atom of the sulfonamide bond. This would theoretically make the sulfur atom less electrophilic and, consequently, less susceptible to nucleophilic attack, which is a common mechanism of degradation. This suggests that sulfonamides derived from this compound may exhibit enhanced stability compared to those derived from aromatic sulfonyl chlorides bearing electron-withdrawing groups.

Table 1: Theoretical Qualitative Stability Comparison of Sulfonamide Classes

Stability ParameterSulfonamides from this compound (Aliphatic)Sulfonamides from Aromatic Sulfonyl Chlorides (e.g., p-toluenesulfonyl chloride)Rationale
Hydrolytic Stability Expected to be generally stable, particularly in neutral to alkaline conditions.Stability is pH-dependent, with increased susceptibility to degradation in acidic conditions.[1]The electron-donating cyclohexyl group may increase resistance to hydrolytic cleavage of the S-N bond.
Thermal Stability Expected to be relatively high.Generally stable, but can degrade at elevated temperatures.The absence of an aromatic ring may reduce susceptibility to certain thermal degradation pathways.
Photolytic Stability Expected to be more stable.Susceptible to photodegradation, especially those with an aromatic amine group which acts as a chromophore.The lack of a significant chromophore in the cyclohexyl group reduces the absorption of UV light, a primary driver of photodegradation.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of sulfonamides derived from this compound, a series of forced degradation studies should be performed. These studies deliberately expose the drug substance to more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[2][3] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Hydrolytic Stability Study

This study evaluates the stability of the sulfonamide in aqueous solutions at different pH values.

Protocol:

  • Prepare solutions of the sulfonamide (e.g., 1 mg/mL) in various buffers:

    • 0.1 M HCl (acidic condition)

    • pH 7 buffer (neutral condition)

    • 0.1 M NaOH (alkaline condition)

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralize the aliquots from the acidic and alkaline solutions.

  • Analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent drug and any degradation products.

  • Calculate the degradation rate constant and half-life at each pH.

Oxidative Stability Study

This study assesses the susceptibility of the sulfonamide to oxidation.

Protocol:

  • Prepare a solution of the sulfonamide (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C).

  • Monitor the reaction by taking aliquots at various time intervals.

  • Analyze the samples using an appropriate HPLC method.

Thermal Stability Study

This study evaluates the effect of high temperature on the solid drug substance.

Protocol:

  • Place a known amount of the solid sulfonamide in a controlled temperature oven (e.g., 80°C, 100°C).

  • Expose the sample for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, dissolve a portion of the sample in a suitable solvent.

  • Analyze the solution by HPLC to quantify the remaining parent drug and any degradants.

Photostability Study

This study determines the effect of light exposure on the drug substance.

Protocol:

  • Expose the solid sulfonamide or its solution to a light source that provides combined visible and UV output, as specified by ICH Q1B guidelines.[5]

  • A typical exposure is not less than 1.2 million lux hours for visible light and not less than 200 watt hours per square meter for UVA radiation.[2]

  • Simultaneously, keep a control sample in the dark under the same temperature conditions.

  • After the exposure period, dissolve both the exposed and control samples.

  • Analyze by HPLC to compare the degradation between the light-exposed and dark control samples.

Data Presentation for Comparative Analysis

The quantitative data generated from these experimental protocols should be summarized in clear, structured tables to facilitate easy comparison.

Table 2: Example Data Table for Hydrolytic Stability of a Cyclohexyl-Derived Sulfonamide

pH ConditionTemperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
0.1 M HCl60241000
pH 7 Buffer60241000
0.1 M NaOH60241000

Table 3: Example Data Table for Comparative Forced Degradation Studies

Stress ConditionCyclohexyl-Derived Sulfonamide (% Degradation)Aromatic Sulfonamide (e.g., Sulfamethoxazole) (% Degradation)Major Degradation Products Identified
Acid Hydrolysis
Base Hydrolysis
Oxidation (H₂O₂)
Thermal (Solid)
Photolytic (Solid)

Visualizing Experimental Workflows and Degradation Pathways

Diagrams can effectively illustrate complex experimental processes and chemical transformations.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation API Sulfonamide API Solubilize Prepare Stock Solution API->Solubilize Thermal Thermal Stress (Solid, 80°C) API->Thermal Solid Sample Photo Photolytic Stress (ICH Q1B) API->Photo Solid/Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Solubilize->Acid Aliquot Base Base Hydrolysis (0.1M NaOH, 60°C) Solubilize->Base Aliquot Oxidative Oxidative Stress (30% H2O2, RT) Solubilize->Oxidative Aliquot Sampling Time-Point Sampling Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Characterization Degradant Characterization (LC-MS/MS) HPLC->Characterization Quantify Quantify Degradation Characterization->Quantify Pathway Elucidate Degradation Pathway Quantify->Pathway Report Generate Stability Report Pathway->Report

Caption: Forced degradation experimental workflow.

Degradation_Pathway cluster_products Primary Degradation Products Sulfonamide Cyclohexyl-SO2-NH-R (Parent Sulfonamide) Amine R-NH2 (Amine) Sulfonamide->Amine S-N Bond Cleavage (Hydrolysis) SulfonicAcid Cyclohexyl-SO3H (Cyclohexanesulfonic Acid) Sulfonamide->SulfonicAcid S-N Bond Cleavage (Hydrolysis)

Caption: General hydrolytic degradation pathway.

References

Cyclohexanesulfonyl Chloride: A Comparative Guide to its Cross-Reactivity with Various Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of cyclohexanesulfonyl chloride with various functional groups, offering insights into its performance relative to other common sulfonylating agents. The information presented is based on available experimental data for this compound and its structural analogs, namely p-toluenesulfonyl chloride, methanesulfonyl chloride, and benzenesulfonyl chloride. Due to a lack of extensive specific studies on this compound, its reactivity is inferred to be similar to other aliphatic sulfonyl chlorides and is presented in comparison to the more widely documented aromatic sulfonyl chlorides.

Reactivity Overview

This compound is an important reagent in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. Its reactivity is governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl), making it susceptible to nucleophilic attack. The general order of reactivity for nucleophiles with sulfonyl chlorides is:

Primary Amines > Secondary Amines > Alcohols > Phenols > Thiols

This guide will delve into the specifics of these reactions, providing experimental data and protocols where available.

Data Presentation: Reactivity and Yields

The following tables summarize the typical reaction conditions and yields for the reaction of various sulfonyl chlorides with different functional groups.

Table 1: Reaction of Sulfonyl Chlorides with Amines (Sulfonamide Formation)

Sulfonyl ChlorideAmine TypeReaction ConditionsYield (%)Reference
Benzenesulfonyl ChloridePrimary (1-octylamine)1.0 M NaOH (aq), 5% excess sulfonyl chloride98[1][2]
Benzenesulfonyl ChlorideSecondary (dibutylamine)1.0 M NaOH (aq), 5% excess sulfonyl chloride94[1][2]
p-Toluenesulfonyl ChloridePrimary (Aniline)Solvent-free, microwave irradiation, 2-3 min95[3]
p-Toluenesulfonyl ChlorideSecondary (Piperidine)Solvent-free, microwave irradiation, 3-4 min92[3]
Methanesulfonyl ChloridePrimary & Secondary AminesGenerally reactive, forms methanesulfonamidesHigh[4][5]

Table 2: Reaction of Sulfonyl Chlorides with Alcohols and Phenols (Sulfonate Ester Formation)

Sulfonyl ChlorideAlcohol/Phenol TypeReaction ConditionsYield (%)Reference
p-Toluenesulfonyl ChloridePrimary & Secondary AlcoholsIndium-catalyzedHigh[6][7]
p-Toluenesulfonyl ChloridePhenolDichloromethane, 0°C to rt, 12hGood to Excellent[8]
Methanesulfonyl ChlorideAlcoholsPresence of a non-nucleophilic baseHigh[4][5][9]
Benzenesulfonyl ChloridePhenolsTiO2 catalyst, solvent-free, 25°C92

Table 3: Reaction of Aromatic Sulfonyl Chlorides with Thiols

Sulfonyl ChlorideThiolReaction ConditionsProductYield (%)Reference
2,5-Dichlorobenzenesulfonyl chloride2,5-DichlorobenzenethiolReflux in ethanol or isopropanol, 2 hrsDisulfide100[10]
2,5-Dichlorobenzenesulfonyl chloride2,5-DichlorobenzenethiolNo solvent, 3% triethylamine, 130-135°C, 15 minDisulfide100[10]

Note: The reaction with thiols under these conditions leads to the formation of disulfides, which is a reaction between the thiol and a derivative of the sulfonyl chloride, rather than a direct formation of a thioester.

Experimental Protocols

General Procedure for the Sulfonylation of Amines under Microwave Irradiation

This protocol is based on the synthesis of sulfonamides using p-toluenesulfonyl chloride and can be adapted for this compound.

  • Reactants: p-Toluenesulfonyl chloride (1 mmol) is added to the amine (1 mmol).

  • Reaction: The mixture is exposed to microwave irradiation for the appropriate time (typically 2-5 minutes).

  • Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is treated with n-hexane (15-20 mL) and allowed to stand at room temperature for 7-10 hours.

  • Isolation: The resulting crystals are collected by filtration, washed with n-hexane, and dried.[3]

General Procedure for the Synthesis of Arylsulfonates from Phenols

This protocol describes the synthesis of arylsulfonates and can be adapted for the synthesis of cyclohexylsulfonates.

  • Reaction Setup: All reactions are carried out in oven-dried glassware under a nitrogen atmosphere.

  • Reaction: The sulfonyl chloride is reacted with the phenol derivative in dichloromethane. The reaction is typically initiated at 0°C and then allowed to proceed at room temperature for 12 hours.

  • Purification: The crude product is purified by silica gel column chromatography.[8]

General Procedure for the Reaction of Aromatic Sulfonyl Chlorides with Thiols

This protocol describes the formation of disulfides from aromatic sulfonyl chlorides and thiols.

  • Reactants: The aromatic sulfonyl chloride is reacted with an aromatic thiol (a typical molar ratio is 1:5).

  • Solvent: The reaction can be carried out in a polar solvent such as ethanol, isopropanol, or dimethylformamide, or in the absence of a solvent with a catalytic amount of triethylamine.

  • Conditions: The reaction mixture is heated, for example, at the reflux temperature of the solvent for 2 hours, or at 130-135°C for 15 minutes in the presence of triethylamine.[10]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Reaction_Pathway cluster_reactants Reactants cluster_products Products Cyclohexanesulfonyl\nChloride Cyclohexanesulfonyl Chloride Sulfonamide Sulfonamide Cyclohexanesulfonyl\nChloride->Sulfonamide  Primary/Secondary  Amine Sulfonate Ester Sulfonate Ester Cyclohexanesulfonyl\nChloride->Sulfonate Ester  Alcohol/Phenol Nucleophile Nucleophile Nucleophile->Sulfonamide Nucleophile->Sulfonate Ester

Fig. 1: General reaction pathways of this compound.

Experimental_Workflow start Start reactants Mix Cyclohexanesulfonyl Chloride and Nucleophile start->reactants reaction Reaction under specific conditions (e.g., microwave, catalyst) reactants->reaction workup Quenching and Extraction reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification product Isolated Product purification->product

References

A Comparative Guide to the Reaction Outcomes of Cyclohexanesulfonyl Chloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters—key functional groups in many pharmaceutical and agrochemical compounds. Cyclohexanesulfonyl chloride serves as a reagent for introducing the cyclohexylsulfonyl moiety. This guide provides a literature-based validation of its reported reaction outcomes, comparing its performance with common alternatives like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl), supported by experimental data from published literature.

Overview of Reactivity

This compound, like other sulfonyl chlorides, is an electrophilic compound primarily used for two key transformations:

  • Sulfonamide Formation: Reaction with primary or secondary amines yields N-substituted cyclohexanesulfonamides. This reaction is fundamental in the synthesis of various drug candidates.[1]

  • Sulfonate Ester Formation: Reaction with alcohols or phenols produces the corresponding cyclohexanesulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, thus "activating" the hydroxyl group for further transformations.

Despite its utility, specific, quantitative reaction data for this compound with common substrates is not extensively detailed in readily available scientific literature. Therefore, this guide will focus on a detailed comparison of its widely-used aliphatic and aromatic alternatives, methanesulfonyl chloride and p-toluenesulfonyl chloride, for which extensive data exists.

Data Presentation: Sulfonylation of Amines and Alcohols

The following tables summarize quantitative data for the reaction of methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) with representative amine (Aniline) and alcohol (Phenol/general alcohols) substrates. This data provides a benchmark for performance in terms of reaction conditions and yields.

Table 1: Comparison of Sulfonylating Agents in Sulfonamide Formation with Aniline

Sulfonyl ChlorideBaseSolventTemperature (°C)TimeYield (%)Reference
This compoundData not available in searched literature
Methanesulfonyl chloridePyridineDichloromethane (DCM)0 to RT12-16 hHigh (not specified)[Source 1, 2 for protocol]
p-Toluenesulfonyl chlorideNone (neat)NoneRoom Temp.ImmediateModerate (not specified)[Source 3]
p-Toluenesulfonyl chloridePyridineDichloromethane (DCM)02 hQuantitative[Source 10]
Benzenesulfonyl chlorideTriethylamine (TEA)Tetrahydrofuran (THF)0 to RT6 h86%[Source 17]
Benzenesulfonyl chloride1.0 M NaOHWaterRoom Temp.Not specified98% (with 1-octylamine)[Source 9, 15]

Table 2: Comparison of Sulfonylating Agents in Sulfonate Ester Formation

Sulfonyl ChlorideSubstrateBaseSolventTemperature (°C)TimeYield (%)Reference
This compoundData not available in searched literature
Methanesulfonyl chlorideGeneral AlcoholsTriethylamine (TEA)Dichloromethane (DCM)0 to RT1-2 h90-98%[Source 9 for protocol]
Methanesulfonyl chloride3,5-DimethylphenolPyridineDichloromethane (DCM)0 to RT12 h64%[Source 11]
p-Toluenesulfonyl chloridePhenolPyridineDichloromethane (DCM)0 to RT12 h82%[Source 5]
p-Toluenesulfonyl chlorideGeneral AlcoholsHeteropolyacidNoneRoom Temp.0.5-2 h90-98%[Source 7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for key sulfonylation reactions based on literature.

Protocol 1: General Synthesis of N-Phenylmethanesulfonamide

This procedure describes the reaction of aniline with methanesulfonyl chloride.

Materials:

  • Aniline

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous Pyridine (Base)

  • Anhydrous Dichloromethane (DCM, Solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed. [Source 1, 2]

Protocol 2: General Synthesis of Phenyl p-Toluenesulfonate

This procedure details the reaction of phenol with p-toluenesulfonyl chloride (tosyl chloride).

Materials:

  • Phenol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (Base and Solvent)

  • Dichloromethane (DCM, Co-solvent)

  • Ice bath, magnetic stirrer

Procedure:

  • Dissolve phenol (1.0 eq) in a mixture of pyridine and DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 to 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 12 hours.

  • The reaction mixture is then typically quenched with water or dilute acid and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated to yield the product, which can be purified by recrystallization. [Source 5]

Visualization of Workflow and Reagent Comparison

Experimental Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep_amine Dissolve Amine (1.0 eq) & Base (e.g., Pyridine, 1.5 eq) in Anhydrous Solvent (DCM) prep_cool Cool to 0 °C (Ice Bath) prep_amine->prep_cool reac_add Add Sulfonyl Chloride (1.1 eq) dropwise at 0 °C prep_cool->reac_add reac_stir Stir at RT (e.g., 12-16 h) reac_add->reac_stir reac_monitor Monitor by TLC reac_stir->reac_monitor work_quench Dilute & Wash (HCl, NaHCO3, Brine) reac_monitor->work_quench work_dry Dry Organic Layer (e.g., Na2SO4) work_quench->work_dry work_evap Concentrate in vacuo work_dry->work_evap purify Recrystallization or Column Chromatography work_evap->purify

General workflow for sulfonamide synthesis.
Logical Comparison of Sulfonylating Agents

This diagram compares the structures and typical applications of this compound and its common alternatives.

G cluster_aliphatic Aliphatic Sulfonyl Chlorides cluster_aromatic Aromatic Sulfonyl Chlorides cyclohex This compound Structure: C₆H₁₁SO₂Cl Type: Alicyclic Use: Introduces bulky, lipophilic cyclohexylsulfonyl group. mesyl Methanesulfonyl Chloride (MsCl) Structure: CH₃SO₂Cl Type: Linear Alkyl Use: Introduces small, non-aromatic mesyl group. Common for activating alcohols. tosyl p-Toluenesulfonyl Chloride (TsCl) Structure: CH₃C₆H₄SO₂Cl Type: Aryl Use: Introduces rigid tosyl group. Products are often crystalline and easy to purify. reagents Common Sulfonylating Reagents

Comparison of sulfonyl chloride structures.

References

Safety Operating Guide

Proper Disposal of Cyclohexanesulfonyl Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclohexanesulfonyl chloride is a reactive and corrosive compound that necessitates meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the proper management and disposal of this compound waste, empowering laboratory personnel to maintain a safe and compliant workspace.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.

  • Avoid Incompatibilities: this compound reacts violently with water, bases, amines, and alcohols.[1] Ensure that it does not come into contact with these substances outside of a controlled neutralization procedure.

  • Spill Management: In case of a small spill, absorb the material with an inert, dry absorbent such as sand, vermiculite, or a 1:1:1 mixture of sodium carbonate, bentonite, and sand.[2] The absorbed material should then be collected in a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Quantitative Data for Neutralization

The primary method for rendering small quantities of this compound less hazardous before final disposal is through controlled hydrolysis (neutralization). This process converts the reactive sulfonyl chloride into a more stable sulfonate salt. The following table summarizes the stoichiometric relationships for the neutralization of this compound with common laboratory bases.

ParameterValue
Molecular Formula C₆H₁₁ClO₂S
Molecular Weight 182.67 g/mol
Reaction with Sodium Hydroxide C₆H₁₁SO₂Cl + 2NaOH → C₆H₁₁SO₃Na + NaCl + H₂O
Stoichiometric Ratio (this compound:NaOH) 1:2
Reaction with Sodium Carbonate 2C₆H₁₁SO₂Cl + 2Na₂CO₃ + H₂O → 2C₆H₁₁SO₃Na + 2NaCl + 2NaHCO₃
Stoichiometric Ratio (this compound:Na₂CO₃) 1:1

Experimental Protocol for Neutralization of Small Quantities

This protocol details the safe neutralization of small quantities (typically <10 g) of this compound waste in a laboratory setting. For larger quantities, consult with your institution's EHS department for disposal as hazardous waste.

Materials:

  • This compound waste

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution (5-10%)

  • Ice bath

  • Stir plate and stir bar

  • Large beaker (at least 5 times the volume of the waste)

  • pH paper or a calibrated pH meter

  • Appropriate PPE (chemical-resistant gloves, safety goggles, face shield, lab coat)

Procedure:

  • Preparation: In a chemical fume hood, place a large beaker containing a stir bar in an ice bath.

  • Base Addition: Add a 5-10% solution of sodium carbonate or sodium hydroxide to the beaker. The amount of base should be in stoichiometric excess (approximately 1.5 to 2 times the calculated amount) to ensure complete neutralization.

  • Slow Addition of Waste: While vigorously stirring the basic solution, slowly and carefully add the this compound waste dropwise. The rate of addition should be controlled to prevent excessive heat generation and splashing.

  • Reaction: Continue stirring the mixture for at least one hour after the addition is complete to ensure the reaction goes to completion.

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution using pH paper or a pH meter. The final pH should be between 6.0 and 8.0. If the solution is still acidic, add more base dropwise until the desired pH is achieved.

  • Final Disposal: The neutralized aqueous solution can typically be disposed of down the sanitary sewer with copious amounts of water, subject to local regulations. Always confirm your institution's specific policies for aqueous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Cyclohexanesulfonyl Chloride Waste assess Assess Quantity start->assess small Small Quantity (<10g) assess->small <10g large Large Quantity (>10g) assess->large >10g ppe Wear Appropriate PPE small->ppe package Package as Hazardous Waste large->package neutralize Neutralize with Base (e.g., Na2CO3 solution) in Fume Hood ppe->neutralize check_ph Check pH (6-8) neutralize->check_ph check_ph->neutralize pH is acidic dispose_aqueous Dispose as Aqueous Waste (per institutional guidelines) check_ph->dispose_aqueous pH is 6-8 end End dispose_aqueous->end contact_ehs Contact EHS for Pickup package->contact_ehs contact_ehs->end

Caption: Logical workflow for the disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks and maintaining a secure and compliant research environment.

References

Personal protective equipment for handling Cyclohexanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for handling Cyclohexanesulfonyl chloride in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe operational handling and disposal.

Chemical and Physical Properties

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[1][2] It is a colorless to pale yellow liquid with a pungent odor.[2] Below is a summary of its key properties.

PropertyValue
CAS Number 4837-38-1[1]
Molecular Formula C₆H₁₁ClO₂S[1]
Molecular Weight 182.67 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Density 1.259 g/mL at 25 °C
Flash Point > 110 °C (> 230 °F) - closed cup
Storage Temperature 2-8°C

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. This compound can cause severe skin burns, serious eye damage, and respiratory irritation.[1]

  • Eye and Face Protection :

    • Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]

    • A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6]

  • Skin Protection :

    • Gloves : Wear impervious, chemical-resistant gloves.[7] Confirm suitability with the glove supplier.[7]

    • Body : Wear appropriate protective clothing to prevent skin exposure.[5][6] A lab coat is required at a minimum.

  • Respiratory Protection :

    • All work should be conducted in a chemical fume hood to avoid inhalation of vapors.[1][5]

    • If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter, such as a type ABEK (EN14387) respirator filter.[4][5]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.

  • Handling :

    • Ensure an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][5]

    • Conduct all work within a certified chemical fume hood.[5]

    • Avoid breathing vapors, mist, or spray.[1]

    • Prevent all contact with skin and eyes.[1]

    • Keep the container tightly closed when not in use.[1][8]

    • Wash hands and any exposed skin thoroughly after handling.[1]

  • Storage :

    • Store in a designated corrosives area.[5][9]

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4][9]

    • Store locked up.[1][9]

    • This chemical is moisture-sensitive; store under an inert gas like nitrogen.[1][8]

    • Incompatible materials to avoid include strong oxidizing agents, water, bases, amines, and alcohols.[9]

Emergency and Spill Response Plan

Immediate and appropriate action is crucial in the event of an exposure or spill.

  • First Aid Measures :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]

    • Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[1][9]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9]

    • Ingestion : Do NOT induce vomiting.[1][9] Clean mouth with water and drink plenty of water afterwards.[4] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[1][9]

  • Spill Containment and Cleanup :

    • Evacuate : Immediately evacuate all non-essential personnel from the spill area.[6]

    • Ventilate : Ensure the area is well-ventilated.[8]

    • Wear PPE : Don appropriate PPE, including respiratory protection, before entering the area.[8]

    • Containment : For small spills, cover with a dry, inert absorbent material such as sand or vermiculite.[1][9] Do not use water.[9]

    • Collection : Carefully sweep or shovel the absorbed material into a suitable, closed, and properly labeled container for disposal.[1][4]

    • Decontamination : Clean the spill area thoroughly.

    • Disposal : Dispose of the waste material through a licensed waste disposal company.[8]

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate Immediate Action ppe Don Full PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Ventilation (Fume Hood) ppe->ventilate contain Contain Spill with Inert Absorbent (No Water) ventilate->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose end_event Spill Managed dispose->end_event

Caption: Workflow for this compound spill response.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Product :

    • Disposal must be handled by a licensed and approved waste disposal company.[8]

    • Chemical waste generators must adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8][10]

  • Contaminated Packaging :

    • Empty containers should be completely drained.[8]

    • Do not re-use empty containers.[10]

    • Dispose of contaminated packaging in the same manner as the waste product, in accordance with all applicable regulations.[8][10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.